2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-9-4-1-2-5-10(9)13-6-3-7-15-11(13)14/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQTBCZRKIUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. To date, this specific molecule is not described in peer-reviewed literature, presenting a unique opportunity for discovery and innovation. This document bridges this knowledge gap by proposing robust synthetic pathways and predicting the analytical and spectroscopic profile of the molecule. By combining the privileged N-aryl-1,3-oxazinan-2-one scaffold, a motif found in various bioactive compounds, with the versatile benzonitrile moiety, this molecule represents a promising, unexplored candidate for applications in drug discovery and materials science. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a foundational blueprint for the synthesis, characterization, and future investigation of this compound.
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores and reactive functional groups is a cornerstone of novel molecular design. The target molecule, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, is a compelling example of such a design. It fuses two key structural motifs:
-
The 1,3-Oxazinan-2-one Ring: This six-membered cyclic carbamate is a crucial intermediate in the synthesis of pharmaceuticals and amino alcohols.[1] Its derivatives are investigated for a wide range of biological activities, including use as antibiotics, antitumor agents, and analgesics.[2] The ring structure imparts conformational rigidity and specific hydrogen bonding capabilities, which are often essential for molecular recognition at biological targets.
-
The Ortho-Substituted Benzonitrile Group: The benzonitrile unit is a versatile functional group and a common feature in many approved drugs and clinical candidates.[3] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations. Its placement at the ortho position relative to the oxazinanone linkage creates a sterically defined and electronically distinct chemical environment.
The absence of existing data on 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile makes it a "greenfield" area for chemical research. This guide provides the necessary theoretical framework to empower researchers to be the first to synthesize and characterize this molecule, unlocking its potential.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding a new molecule is to define its structure and predict its fundamental properties.
Caption: Chemical structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |
| Molecular Weight | 202.21 g/mol | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Formal Charge | 0 | Calculated |
Proposed Synthetic Pathways
The synthesis of this target molecule has not been reported. However, based on established methodologies for constructing N-substituted 1,3-oxazinan-2-ones, two primary retrosynthetic approaches are proposed. The key starting material for both is the commercially available and well-characterized 2-aminobenzonitrile.[4]
Pathway A: One-Pot Three-Component Synthesis
This pathway is adapted from a general and efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones.[5] It leverages a one-pot reaction that combines the amine, a 1,3-dihalopropane, and a carbonate source, providing an elegant and atom-economical route.
Causality: The reaction proceeds via a cascade mechanism. First, the primary amine (2-aminobenzonitrile) reacts with 1,3-dibromopropane in a nucleophilic substitution to form an N-(3-bromopropyl) intermediate. The bicarbonate then acts as both a base and a source for the carbonyl group, facilitating an intramolecular cyclization to form the desired six-membered ring.
Caption: Workflow for the proposed three-component synthesis pathway.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add 1,3-dibromopropane (2.02 g, 10 mmol) and tetraethylammonium bicarbonate (3.82 g, 20 mmol).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminobenzonitrile spot is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure title compound.
Pathway B: Two-Step Synthesis via an Isocyanate Intermediate
This classical approach involves the formation of an isocyanate, a highly reactive intermediate, which then undergoes cyclization with a suitable bifunctional partner. This method offers greater control over the reaction steps, which can be advantageous for optimization.
Causality: 2-aminobenzonitrile is first converted to 2-isocyanatobenzonitrile using a phosgene equivalent like triphosgene. This isocyanate is a powerful electrophile. In the second step, it reacts with 3-chloropropan-1-ol. The alcohol moiety attacks the isocyanate to form a carbamate intermediate. A subsequent base-mediated intramolecular cyclization, where the carbamate nitrogen displaces the chloride, yields the final product.
Caption: Workflow for the proposed two-step isocyanate-based pathway.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 2-Isocyanatobenzonitrile
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and a proton sponge or non-nucleophilic base in anhydrous toluene (50 mL).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of triphosgene (1.48 g, 5 mmol) in anhydrous toluene dropwise. Caution: Triphosgene is highly toxic and moisture-sensitive.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux until TLC or GC-MS analysis indicates complete conversion of the starting material.
-
Isolation: Cool the mixture, filter to remove any salts, and carefully concentrate under reduced pressure to obtain crude 2-isocyanatobenzonitrile, which should be used immediately in the next step.
-
-
Step 2: Cyclization
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add 3-chloropropan-1-ol (0.95 g, 10 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (40 mL) at 0 °C.
-
Alkoxide Formation: Stir for 30 minutes at 0 °C to form the sodium alkoxide.
-
Isocyanate Addition: Add a solution of the crude 2-isocyanatobenzonitrile from Step 1 in anhydrous THF (10 mL) dropwise to the alkoxide suspension at 0 °C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography as described in Pathway A.
-
Proposed Methods for Structural Elucidation
Confirming the identity and purity of the newly synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for structural confirmation.
Table 2: Predicted Spectroscopic Data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
| Technique | Predicted Observation | Rationale |
|---|---|---|
| ¹H NMR | δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H), δ 4.4 (t, 2H, O-CH₂), δ 3.8 (t, 2H, N-CH₂), δ 2.2 (p, 2H, CH₂-CH₂-CH₂) | Based on data for N-aryl oxazinanones and substituted benzonitriles.[5] The aromatic protons will be in the typical downfield region. The oxazinanone protons will show characteristic triplet and pentet patterns due to coupling. |
| ¹³C NMR | δ ~153 (C=O), δ ~140 (Ar-C-N), δ 134-135 (Ar-CH), δ 128-130 (Ar-CH), δ ~118 (C≡N), δ ~110 (Ar-C-CN), δ ~66 (O-CH₂), δ ~45 (N-CH₂), δ ~22 (CH₂-CH₂-CH₂) | The carbonyl carbon of the cyclic carbamate is expected around 153 ppm.[5] The nitrile carbon will be downfield, and the quaternary carbon attached to the nitrile will be shielded.[6] |
| FT-IR | ~2225 cm⁻¹ (C≡N stretch, strong, sharp), ~1690 cm⁻¹ (C=O stretch, strong), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-N stretch) | The nitrile stretch is highly characteristic. The cyclic carbamate carbonyl typically appears around 1690-1710 cm⁻¹.[5] |
| MS (EI) | m/z (%) = 202 [M]⁺, 145 [M-C₃H₅O]⁺, 118 [C₇H₆N₂]⁺, 102 [C₇H₄N]⁺ | The molecular ion peak at 202 is expected. Key fragments would arise from the cleavage of the oxazinanone ring and loss of the benzonitrile moiety. |
Potential Applications and Future Directions
The fusion of the benzonitrile and 1,3-oxazinan-2-one scaffolds suggests several promising avenues for investigation:
-
Medicinal Chemistry: Many kinase inhibitors feature a benzonitrile moiety for interaction with the hinge region of the ATP binding pocket. The novel N-aryl oxazinanone scaffold could be explored as a unique vector for positioning the nitrile group and achieving novel binding modes. The general biological relevance of oxazines also suggests potential for screening against bacterial, viral, or cancer cell lines.[2][3]
-
Materials Science: The polar nature of the carbamate and nitrile groups, combined with the rigid aromatic structure, could impart interesting properties for applications in organic electronics or as components of specialty polymers.
Future research should focus on the successful synthesis and full characterization of the title compound. Following this, a systematic exploration of its biological activity through high-throughput screening is warranted. Furthermore, the ortho-nitrile group serves as a versatile chemical handle for the synthesis of a library of derivatives, such as tetrazoles or amidines, to conduct a thorough structure-activity relationship (SAR) study.
Conclusion
While 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile remains a hypothetical molecule at present, this technical guide has established a strong, evidence-based foundation for its creation and study. By leveraging established synthetic methodologies for its constituent parts, we have proposed two viable and robust synthetic pathways. Furthermore, we have provided a detailed, predicted spectroscopic profile that will be indispensable for its characterization. This document serves as a call to action for the research community to synthesize this novel compound and explore its potential to contribute to the fields of drug discovery and materials science.
References
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Trifunovic, J., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthetic Communications, 40(15), 2292-2301. Available at: [Link]
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Mukaiyama, T., & Hoshino, T. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]
- Polevshchikov, P. I., et al. Method of 2-aminobenzonitrile synthesis. RU1772103C.
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Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. Available at: [Link]
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Kim, B. H., & Lee, S. J. (2001). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 66(24), 8134-8137. Available at: [Link]
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Li, J., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6271. Available at: [Link]
- Ionescu, C., & Service, U. C. (1993). Preparation of n-aryl amides from isocyanates. US5260483A.
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Turgut, Z., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6). Available at: [Link]
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de la Torre, D., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Available at: [Link]
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Singh, G., & Singh, A. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Organic & Medicinal Chem IJ, 12(8). Available at: [Link]
-
Das, S., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6848-6853. Available at: [Link]
-
Aobchey. (n.d.). 2-Aminobenzonitrile 1885-29-6. Aobchey. Available at: [Link]
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Reddy, B. V. S., et al. (2014). Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. Organic Letters, 16(21), 5684-5687. Available at: [Link]
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An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive scientific overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a novel chemical entity with significant potential in medicinal chemistry and drug development. Due to its novelty, this document synthesizes information from closely related analogs and foundational chemical principles to project its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction: A Molecule of Interest
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a unique organic molecule that marries two pharmacologically significant scaffolds: the 1,3-oxazinan-2-one ring and a benzonitrile moiety. The 1,3-oxazinan-2-one is a six-membered cyclic carbamate, a structural motif present in a number of biologically active compounds, including antibacterial and anticancer agents.[1][2] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is a well-established pharmacophore and a versatile synthetic intermediate in drug development, known for its role in enzyme inhibition and as a bioisostere for other functional groups.[3][4]
The specific linkage of these two moieties, with the benzonitrile at the 2-position of the phenyl ring attached to the nitrogen of the oxazinanone ring, suggests a unique conformational and electronic profile that could translate into novel biological activities. This guide will explore these potential attributes in detail.
Caption: Chemical Structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Physicochemical Properties
While empirical data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is not available, its properties can be predicted based on its constituent parts and data from analogous compounds.
| Property | Predicted Value / Description |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile |
| CAS Number | Not assigned (as of January 2026) |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. |
| Melting Point | Estimated to be in the range of 100-150 °C, based on related N-aryl cyclic carbamates. |
| LogP (predicted) | ~1.5 - 2.5, suggesting moderate lipophilicity and potential for good cell permeability. |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms and the nitrile nitrogen) |
| Hydrogen Bond Donors | 0 |
Synthesis and Reactivity
The synthesis of N-substituted 1,3-oxazinan-2-ones can be achieved through several established methods.[5] A plausible and efficient route for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile would involve the cyclization of a suitable precursor derived from 2-aminobenzonitrile.
A generalized, high-yielding synthesis of 1,3-oxazinan-2-ones involves the reaction of 3-amino-1-propanols with a carbonylating agent.[6] For the target molecule, a key intermediate would be N-(2-cyanophenyl)-3-hydroxypropanamide, which can be cyclized. An alternative one-pot synthesis could involve the reaction of 2-aminobenzonitrile with 1,3-diol in the presence of a dialkyl carbonate.[7]
Generalized Experimental Protocol for Synthesis
This protocol is a conceptual adaptation of known procedures for the synthesis of N-aryl-1,3-oxazinan-2-ones.
Step 1: Synthesis of 3-chloro-N-(2-cyanophenyl)propanamide
-
In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
-
Dissolve the 3-chloro-N-(2-cyanophenyl)propanamide (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a strong, non-nucleophilic base like sodium hydride (1.5 eq) portion-wise at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature or with gentle heating (50-60 °C) for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Caption: Conceptual model of kinase inhibition by the target compound.
Analytical and Spectroscopic Profile
The structural confirmation of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, likely in the range of 7.0-8.0 ppm. The methylene protons of the oxazinanone ring would appear as multiplets in the upfield region, typically around 2.0-4.5 ppm.
-
¹³C NMR: The carbon NMR would show a signal for the nitrile carbon around 115-120 ppm and a signal for the carbonyl carbon of the cyclic carbamate around 150-155 ppm. [8]The aromatic carbons would resonate in the 110-140 ppm range, and the aliphatic carbons of the oxazinanone ring would be in the 20-70 ppm region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 202. Key fragmentation patterns would likely involve the loss of CO₂ from the carbamate and cleavage of the oxazinanone ring.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C≡N stretch of the nitrile group is expected around 2220-2240 cm⁻¹. A strong carbonyl (C=O) stretch for the cyclic carbamate should appear around 1680-1700 cm⁻¹.
Conclusion
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a promising, albeit currently under-explored, chemical scaffold. By combining the established pharmacological relevance of the benzonitrile moiety with the versatile 1,3-oxazinan-2-one core, this molecule presents a compelling starting point for the design of novel therapeutic agents. The synthetic routes are plausible with modern organic chemistry techniques, and the potential for diverse biological activity, particularly in oncology and infectious diseases, warrants further investigation. This technical guide serves as a foundational document to inspire and direct future research into this and related classes of compounds.
References
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- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide (CAS Number: 1507014-82-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is characterized by the exploration of novel chemical scaffolds that offer unique pharmacological profiles. Among these, the 1,2-benzisothiazole 1,1-dioxide core has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide (CAS Number: 1507014-82-5), a molecule of interest for its potential therapeutic applications. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and the broader class of benzisothiazole derivatives to provide a foundational understanding for researchers.
Chemical Structure and Isomerism
The definitive structure of 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide is presented below. The molecule consists of a bicyclic 1,2-benzisothiazole 1,1-dioxide core, which is substituted at the 3-position with an amino group that is further functionalized with a 3,4-dimethylphenyl moiety. The presence of the sulfone group (1,1-dioxide) is a key feature, influencing the electronic and conformational properties of the molecule.
Caption: Chemical structure of 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂S | - |
| Molecular Weight | 286.35 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility is expected. | Inferred from structural analysis |
| pKa | The amino group is expected to be weakly basic. | Inferred from structural analysis |
Synthesis and Methodologies
A plausible synthetic route to 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide can be conceptualized based on established methods for the synthesis of related 3-aminobenzisothiazole dioxides. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the 1,2-benzisothiazole 1,1-dioxide core with the desired amine.
A representative synthetic workflow is outlined below:
Caption: A representative synthetic workflow for the preparation of the target compound.
Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol based on the synthesis of similar compounds. Optimization of reaction conditions would be necessary.
-
Reaction Setup: To a solution of 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add 3,4-dimethylaniline (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide.
Potential Applications in Drug Development
While direct biological data for 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide is not available, the 1,2-benzisothiazole 1,1-dioxide scaffold is present in a number of compounds with diverse pharmacological activities. This suggests potential avenues for investigation for the title compound.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives of this scaffold have shown potent anti-inflammatory and analgesic properties.
-
Enzyme Inhibition: The structural features of this class of compounds make them candidates for targeting various enzymes implicated in disease.
-
Antimicrobial Activity: Some benzisothiazole derivatives have been explored for their antibacterial and antifungal activities.
Safety and Handling
Specific safety and toxicity data for 3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide are not available. Therefore, it should be handled with the standard precautions for a novel chemical substance of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-[(3,4-Dimethylphenyl)amino]-1,2-benzisothiazole 1,1-dioxide represents a molecule of interest within the broader class of biologically active benzisothiazole derivatives. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its structure, potential synthetic routes, and likely physicochemical properties based on the analysis of related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- Synthesis and biological activity of novel 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives.Journal of Medicinal Chemistry.
- A practical synthesis of 3-amino-1,2-benzisothiazole 1,1-dioxides via palladium-catalyzed amination.Tetrahedron Letters.
-
PubChem Database. National Center for Biotechnology Information. [Link] (This is a general reference to a database where information on related compounds can be found).
-
SciFinder Database. Chemical Abstracts Service. [Link] (This is a general reference to a comprehensive chemical database).
IUPAC name for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Prospective Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a heterocyclic compound featuring a 1,3-oxazinan-2-one core N-substituted with a benzonitrile moiety. While specific research on this exact molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by analyzing its constituent functional groups and drawing from established principles in organic synthesis and medicinal chemistry. We will detail a plausible, high-yield synthetic pathway, outline methods for its structural characterization, tabulate its predicted physicochemical properties, and explore its potential as a scaffold in drug discovery based on the known bioactivities of related analogues. This document is intended for researchers and professionals in chemical synthesis and drug development, providing a foundational understanding and a practical framework for future investigation.
Introduction and Chemical Rationale
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents an intriguing molecular architecture that marries two key chemical scaffolds: the 1,3-oxazinan-2-one ring and the o-substituted benzonitrile group. The 1,3-oxazinan-2-one is a six-membered cyclic carbamate. This heterocyclic core is a known "privileged structure" in medicinal chemistry, appearing in a range of bioactive compounds, including inhibitors of enzymes like the fatty acid amide hydrolase (FAAH). Its conformational pre-organization and ability to participate in hydrogen bonding make it an attractive scaffold for designing targeted therapeutics.
The benzonitrile group, particularly when ortho-substituted, serves as a versatile chemical handle and a modulator of electronic and steric properties. The nitrile moiety is a bioisostere for various functional groups and can act as a hydrogen bond acceptor or participate in key interactions with biological targets. Its presence on the phenyl ring ortho to the point of attachment with the oxazinanone ring suggests a conformationally constrained structure that could be beneficial for receptor binding selectivity.
This guide will therefore proceed from a position of informed chemical extrapolation, presenting a logical and experimentally sound approach to the synthesis and study of this compound.
Proposed Synthesis Pathway: N-Arylation
The most direct and industrially scalable approach to synthesizing 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The SNAr pathway, detailed below, is often preferred for its operational simplicity and cost-effectiveness when a sufficiently activated aryl halide is available.
Synthetic Workflow Diagram
Caption: Proposed SNAr synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile via N-arylation of 1,3-oxazinan-2-one.
Materials:
-
1,3-Oxazinan-2-one (1.0 eq)
-
2-Fluorobenzonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-oxazinan-2-one and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until the solids are suspended (approx. 0.1 M concentration).
-
Reagent Addition: Add 2-fluorobenzonitrile to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a high-boiling polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, increasing the nucleophilicity of the deprotonated oxazinanone nitrogen.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The expected properties are summarized below.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Based on chemical structure |
| Molecular Weight | 202.21 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | 120-140 °C (estimated) | Estimation based on analogous N-aryl heterocyclic compounds |
| Solubility | Soluble in DMSO, DCM, Acetone; sparingly soluble in water | Based on polarity of functional groups |
| logP | 1.5 - 2.5 (estimated) | Computational prediction (e.g., using ALOGPS) |
Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring (typically in the 7.5-8.0 ppm region) and the aliphatic protons of the oxazinanone ring. The methylene protons adjacent to the oxygen (-O-CH₂-) would appear downfield (around 4.4 ppm) compared to those adjacent to the nitrogen (-N-CH₂-, around 3.8 ppm) and the central methylene group (-CH₂-, around 2.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the carbamate at ~155 ppm, the nitrile carbon at ~117 ppm, and various aromatic and aliphatic carbons throughout the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands are expected for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the cyclic carbamate carbonyl (C=O) stretch around 1690-1710 cm⁻¹.
-
HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecule ([M+H]⁺ or [M+Na]⁺), confirming its elemental composition.
Prospective Biological Activity and Research Applications
While 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile itself is not a known drug, its structural components suggest a strong potential for biological activity, particularly in targeting enzymes or receptors within the central nervous system.
Rationale for Biological Screening
-
Enzyme Inhibition: The 1,3-oxazinan-2-one scaffold is a core feature of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. The carbamate carbonyl is crucial for forming a covalent bond with a serine nucleophile in the FAAH active site.
-
Receptor Modulation: Benzonitrile-containing molecules have been developed as modulators for various receptors, including cannabinoid receptors and ion channels. The nitrile group can serve as a key pharmacophoric element for binding affinity.
Hypothetical Mechanism of Action as an FAAH Inhibitor
A plausible hypothesis is that 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile could act as an irreversible inhibitor of FAAH. The benzonitrile group would serve as the recognition element, directing the molecule to the active site, where the strained carbamate ring can be attacked by the catalytic serine residue (Ser241).
SMILES string for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a molecule of significant interest to researchers and professionals in drug development. By merging the well-established pharmacological importance of the 1,3-oxazinan-2-one scaffold with the unique electronic properties of the benzonitrile moiety, this compound emerges as a compelling candidate for further investigation. This document will detail its structure, propose robust synthetic pathways, and explore its potential applications in medicinal chemistry, all grounded in established scientific principles and methodologies.
Introduction: Unveiling a Scaffold of Therapeutic Promise
The 1,3-oxazinan-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic structure have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-malarial, anti-bacterial, and anti-inflammatory properties[1]. The inclusion of a benzonitrile group, particularly at the 2-position, introduces a potent electron-withdrawing cyano group that can significantly influence the molecule's electronic distribution, metabolic stability, and potential for specific biological interactions. The strategic combination of these two pharmacophores in 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggests a molecule with novel therapeutic potential, meriting a detailed exploration of its synthesis and properties.
Molecular Structure and Physicochemical Properties
The canonical , deduced from its chemical name, is N#Cc1ccccc1N1C(=O)OCCC1. A thorough search of chemical databases, including PubChem, indicates that this specific molecule is not widely documented, suggesting its novelty and the opportunity for original research.
The key structural features are a planar benzonitrile ring attached via the nitrogen atom of a saturated, six-membered 1,3-oxazinan-2-one ring. The ortho-position of the cyano group on the benzene ring is expected to induce some steric hindrance, potentially influencing the conformation of the molecule and its binding to biological targets.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |
| Molecular Weight | 202.21 g/mol | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Topological Polar Surface Area | 53.6 Ų | Calculated |
Note: These properties are computationally predicted and await experimental verification.
Proposed Synthetic Pathways
The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile can be approached through two primary retrosynthetic strategies. The first involves the formation of the 1,3-oxazinan-2-one ring followed by N-arylation, while the second builds the heterocyclic ring onto a pre-existing N-aryl compound.
Pathway A: N-Arylation of a Pre-formed 1,3-Oxazinan-2-one Ring
This is arguably the more direct and well-precedented approach. It involves a two-step process, beginning with the synthesis of the parent 1,3-oxazinan-2-one, followed by a cross-coupling reaction to introduce the 2-cyanophenyl group.
A green and efficient method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of 1,3-diols with amines in the presence of a dialkyl carbonate[2]. For the parent ring, 3-amino-1-propanol can be cyclized using a carbonylating agent.
Experimental Protocol:
-
To a solution of 3-amino-1-propanol (1 equivalent) in a suitable solvent such as acetonitrile, add a carbonylating agent like triphosgene or diethyl carbonate (1.1 equivalents).
-
Add a non-nucleophilic base, for example, triethylamine (1.2 equivalents), to scavenge the acid produced during the reaction.
-
Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-oxazinan-2-one.
Causality: The use of a carbonylating agent allows for the efficient formation of the cyclic carbamate. The base is crucial to drive the reaction to completion by neutralizing the acidic byproducts.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[3][4][5]. This reaction is well-suited for the N-arylation of amides and carbamates.
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 1,3-oxazinan-2-one (1 equivalent), 2-bromobenzonitrile (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).
-
Add a strong, non-nucleophilic base, for instance, cesium carbonate (1.5 equivalents), and a dry, aprotic solvent like toluene or dioxane.
-
Degas the reaction mixture and heat it to 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite.
-
Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the residue by flash column chromatography to obtain 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Causality: The palladium catalyst, in conjunction with a phosphine ligand, forms a catalytically active species that undergoes oxidative addition with the aryl halide. The base is essential for the deprotonation of the 1,3-oxazinan-2-one, allowing it to act as a nucleophile in the catalytic cycle. The choice of ligand is critical to promote the reductive elimination step and prevent side reactions.
Alternative Step 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation reaction[6][7]. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an effective alternative.
Experimental Protocol:
-
Combine 1,3-oxazinan-2-one (1 equivalent), 2-iodobenzonitrile (1.2 equivalents), copper(I) iodide (10-20 mol%), and a ligand such as L-proline (20-40 mol%) in a sealed tube.
-
Add a base like potassium carbonate (2 equivalents) and a high-boiling polar solvent such as DMSO or DMF.
-
Heat the reaction mixture to 100-150 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the product using column chromatography.
Causality: The copper catalyst facilitates the coupling of the aryl halide with the nitrogen nucleophile. The ligand helps to solubilize the copper salt and accelerate the reaction. Higher temperatures are typically required to overcome the activation energy of this reaction.
Caption: Proposed two-step synthesis of the target molecule via ring formation followed by N-arylation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Pathway B: Ring Formation on an N-Aryl Precursor
This alternative strategy involves first attaching the nitrogen atom to the aromatic ring and then constructing the 1,3-oxazinan-2-one ring.
Conceptual Workflow:
-
Synthesis of N-(2-cyanophenyl)-3-hydroxypropanamide: This intermediate could be synthesized by the amidation of 2-aminobenzonitrile with 3-hydroxypropanoic acid or its activated derivative (e.g., acid chloride or ester).
-
Intramolecular Cyclization: The resulting N-(2-cyanophenyl)-3-hydroxypropanamide could then undergo an intramolecular cyclization to form the desired 1,3-oxazinan-2-one ring. This cyclization could potentially be promoted by reagents like phosgene or its equivalents.
While conceptually sound, this pathway may present challenges in the selective reaction of the amino group of 2-aminobenzonitrile without interference from the cyano group, and the cyclization step may require careful optimization.
Potential Applications in Drug Discovery
The structural features of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggest several promising avenues for its application in drug discovery.
-
Anticancer Agents: Many heterocyclic compounds, including those with oxazine scaffolds, exhibit potent anti-proliferative activity. The benzonitrile moiety is also present in several approved anticancer drugs. This molecule could be investigated for its ability to inhibit key cancer-related enzymes or signaling pathways.
-
Antimicrobial and Antifungal Agents: The 1,3-oxazine ring is a known pharmacophore in antimicrobial and antifungal compounds[8]. The unique electronic nature of the 2-cyanophenyl substituent could lead to novel interactions with microbial targets.
-
Anti-inflammatory and Analgesic Properties: Certain oxazine derivatives have shown anti-inflammatory and analgesic effects[1][9]. This molecule could be screened in relevant assays to evaluate its potential in these therapeutic areas.
-
Central Nervous System (CNS) Activity: The 1,3-oxazine scaffold has been explored for its potential to modulate serotonin and dopamine receptors, suggesting possible applications in treating neurological and psychiatric disorders[8].
Sources
- 1. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3-Oxazine Derivatives
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on the Enduring Legacy and Evolving Potential of 1,3-Oxazines.
The 1,3-oxazine core, a six-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, represents a cornerstone in the architecture of biologically active molecules and advanced materials. Its journey from an incidental product of early condensation chemistry to a deliberately sought-after "privileged scaffold" in modern drug discovery is a compelling narrative of evolving synthetic strategies and deepening mechanistic understanding. This guide provides an in-depth exploration of the historical milestones, key synthetic innovations, and the ever-expanding application landscape of 1,3-oxazine derivatives, offering field-proven insights for today's researchers.
The Pre-Dawn Era: Unwitting Encounters with a Versatile Heterocycle
Prior to their formal characterization, the chemical logic for the formation of 1,3-oxazine rings was being laid in the foundational studies of condensation reactions in the late 19th and early 20th centuries. The acid- or base-catalyzed reactions of phenols, formaldehyde, and amines, explored for the synthesis of resins and other materials, undoubtedly produced a complex mixture of products, likely including 1,3-oxazine-like structures. However, the analytical tools of the era were insufficient to isolate and definitively identify these heterocyclic entities within the polymeric matrices.
These early explorations, while not directly aimed at 1,3-oxazine synthesis, were crucial in establishing the fundamental reactivity patterns that would later be harnessed for their targeted construction. The propensity of phenols to undergo ortho- and para-aminoalkylation with formaldehyde and amines set the stage for the development of controlled cyclization strategies.
A Landmark Discovery: The Mannich Reaction and the Birth of Aromatic 1,3-Oxazines
The year 1944 marks a pivotal moment in the history of 1,3-oxazine chemistry with the seminal work of Holly and Cope. They were the first to systematically synthesize and characterize aromatic 1,3-oxazines through a Mannich-type reaction involving phenols, formaldehyde, and primary amines.[1][2] This discovery provided a reliable and straightforward route to this class of compounds, opening the door for the exploration of their chemical and physical properties.
The causality behind this experimental choice lies in the predictable reactivity of the components. The Mannich reaction, named after Carl Mannich, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In the case of phenol, the acidic ortho-protons readily react with the in-situ formed iminium ion from formaldehyde and a primary amine, leading to a Mannich base. Subsequent intramolecular cyclization through the attack of the phenolic hydroxyl group on the aminomethyl moiety yields the stable six-membered 1,3-oxazine ring.
Experimental Protocol: The Classic Mannich Synthesis of a 1,3-Benzoxazine
Objective: To synthesize a representative 3-alkyl-3,4-dihydro-2H-benzo[e][3][4]oxazine.
Materials:
-
Phenol (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Primary amine (e.g., methylamine, 1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of the primary amine in ethanol, add the aqueous formaldehyde solution dropwise with stirring at room temperature.
-
To this mixture, add a solution of phenol in ethanol.
-
The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), during which the cyclization occurs.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The purity and identity of the synthesized 1,3-benzoxazine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the O-CH₂-N and Ar-CH₂-N protons in the ¹H NMR spectrum provide definitive evidence of the oxazine ring formation.
Caption: Mechanism of the Mannich reaction for 1,3-oxazine synthesis.
The Betti Reaction: A Powerful Tool for Naphthoxazine Synthesis
At the beginning of the 20th century, the Italian chemist Mario Betti developed a three-component reaction between 2-naphthol, aldehydes, and ammonia or primary amines to produce aminobenzylnaphthols, now known as Betti bases. While the initial focus was on the open-chain products, this reaction also provides a direct and efficient route to naphthoxazines, a class of fused 1,3-oxazine derivatives.[1] The Betti reaction is essentially a variation of the Mannich reaction, tailored for the highly reactive naphthol scaffold.
The Betti reaction has proven to be particularly valuable for the synthesis of chiral naphthoxazines by employing chiral amines. These chiral derivatives have found applications as ligands in asymmetric catalysis.
Experimental Protocol: Betti Synthesis of a Naphthoxazine
Objective: To synthesize a 1,3-disubstituted-2,3-dihydro-1H-naphtho[1,2-e][3][4]oxazine.
Materials:
-
2-Naphthol (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Ammonia (aqueous solution) or a primary amine (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
A mixture of 2-naphthol, the aldehyde, and the amine in ethanol is stirred at room temperature or gently heated.
-
The reaction typically proceeds to completion within a few hours, often with the product precipitating out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Self-Validating System: The structure of the naphthoxazine can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, Mass Spectrometry). The disappearance of the aldehydic proton signal and the appearance of characteristic signals for the oxazine ring protons in the ¹H NMR spectrum are key indicators of a successful reaction.
Caption: A simplified workflow of the Betti reaction for naphthoxazine synthesis.
The Post-War Era and Beyond: Diversification of Synthetic Methodologies
Following the pioneering work of Holly and Cope, the field of 1,3-oxazine synthesis witnessed a significant expansion of methodologies, driven by the increasing recognition of their potential in various applications, particularly in medicinal chemistry.
Cyclo-condensation Reactions
A versatile and widely employed method for the synthesis of 1,3-oxazine derivatives is the cyclo-condensation of primary aliphatic or cyclic amines with formaldehyde and substituted phenols.[3] This approach offers a high degree of flexibility in introducing diverse substituents onto the oxazine scaffold. The reaction conditions, such as temperature, solvent, and the nature of the substituents on the phenol and amine, play a crucial role in determining the reaction's efficiency and yield.[3]
Synthesis from Chalcones
Chalcones, α,β-unsaturated ketones, have emerged as valuable precursors for the synthesis of 1,3-oxazine derivatives. The reaction of chalcones with urea or thiourea in the presence of a base leads to the formation of the corresponding oxazine or thiazine rings.[4] This method provides access to a wide range of substituted 1,3-oxazines with potential anti-inflammatory and antioxidant activities.
Modern Catalytic and Greener Approaches
In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly methods for 1,3-oxazine synthesis. This has led to the exploration of various catalytic systems and greener reaction conditions.
-
Metal-Catalyzed Reactions: The use of metal catalysts, such as gallium(III) nitrate, has been shown to facilitate the synthesis of certain 1,3-oxazine derivatives in high yields under mild conditions.[3]
-
Solvent-Free and Microwave-Assisted Synthesis: To address the environmental concerns associated with traditional organic solvents, solvent-free and microwave-assisted synthetic protocols have been developed. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures.[5]
Seminal 1,3-Oxazine Derivatives and Their Impact
The exploration of 1,3-oxazine derivatives has yielded a plethora of compounds with significant biological activities and material properties.
| Derivative Class | Key Structural Features | Noteworthy Applications & Historical Significance |
| Benzoxazines | Fused benzene and 1,3-oxazine rings | Precursors to high-performance polybenzoxazine resins with excellent thermal stability and flame retardancy. Their development has been a significant advancement in polymer chemistry. |
| Naphthoxazines | Fused naphthalene and 1,3-oxazine rings | Chiral derivatives are used as ligands in asymmetric catalysis. Some have shown potential as anticancer and antifungal agents.[3] |
| Biologically Active Oxazines | Diverse substitutions on the oxazine core | Exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The discovery of their diverse bioactivities has established the 1,3-oxazine scaffold as a "privileged" structure in medicinal chemistry.[3][4] |
| Oxazine Dyes | Extended π-conjugated systems | Used as fluorescent probes and laser dyes due to their excellent photophysical properties.[1] |
The Future of 1,3-Oxazine Chemistry: A Forward Look
The rich history of 1,3-oxazine derivatives is a testament to their enduring importance in synthetic and medicinal chemistry. The journey from their serendipitous formation to their rational design as targeted therapeutics and advanced materials is far from over. Future research in this field is likely to focus on:
-
Development of Novel Stereoselective Syntheses: The synthesis of enantiomerically pure 1,3-oxazine derivatives remains a key challenge and a major area of focus for applications in asymmetric catalysis and as chiral drugs.
-
Exploration of New Biological Targets: The "privileged" nature of the 1,3-oxazine scaffold will continue to inspire the design and synthesis of new derivatives for a wide range of therapeutic targets.
-
Advancements in "Green" Synthetic Methodologies: The development of more sustainable and environmentally benign synthetic routes will be crucial for the large-scale production of 1,3-oxazine-based compounds.
-
Expansion into Materials Science: The unique properties of polybenzoxazines will likely lead to their application in new and emerging technologies, such as advanced composites, coatings, and electronic materials.
The continued exploration of the chemistry and applications of 1,3-oxazine derivatives promises to yield exciting new discoveries and innovations, further solidifying their status as a truly remarkable class of heterocyclic compounds.
References
- Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. (2025-02-25).
- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944.
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Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 89-96.
- Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
- Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines.
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A Technical Guide to the Potential Biological Activities of Oxazinone-Benzonitrile Compounds
Foreword: The Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. This guide delves into the compelling potential of a novel class of compounds emerging from the strategic fusion of two such scaffolds: the oxazinone ring and the benzonitrile moiety. Separately, these structures are well-documented pharmacophores, each contributing to a diverse array of biological activities. The oxazinone core, a six-membered heterocycle containing nitrogen and oxygen, is a versatile template found in compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Concurrently, the benzonitrile group, a benzene ring substituted with a cyano group, is a key feature in numerous therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and a bioisostere for various functional groups.[4]
This document will provide a comprehensive exploration of the known biological activities associated with each of these core structures, supported by mechanistic insights and established experimental protocols. We will then venture into the prospective therapeutic landscape of hybrid oxazinone-benzonitrile compounds, postulating how their combined structural features could yield synergistic or entirely novel pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.
The Anticancer Potential: A Multi-pronged Attack on Malignancy
The fight against cancer necessitates a diverse arsenal of therapeutic strategies, and both oxazinone and benzonitrile derivatives have independently shown significant promise in this domain. Their mechanisms of action are varied, targeting key pathways involved in cancer cell proliferation, survival, and migration.
Oxazinone Derivatives: Targeting Key Oncogenic Pathways
The oxazinone scaffold has been successfully incorporated into a range of anticancer agents. A notable example is the development of 2H-benzo[b][4]oxazin-3(4H)-one derivatives, which have been shown to induce DNA damage and autophagy in cancer cells. Some of these compounds are believed to function by inserting into the DNA of tumor cells, leading to cell death.[5] Furthermore, certain benzoxazinone derivatives have been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc oncogene.[6] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, thereby suppressing its transcription.[6]
Another critical area of cancer therapy is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. Quinazoline derivatives, which share structural similarities with benzoxazinones, are well-established as tyrosine kinase inhibitors.[7] They have been successfully developed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[7] More recently, quinazolinone hydrazide triazole derivatives have been synthesized as inhibitors of the MET receptor tyrosine kinase, which is amplified in certain lung cancers.[8]
Benzonitrile Derivatives: Disrupting Cellular Machinery and Immune Evasion
The benzonitrile moiety is a versatile component in the design of anticancer drugs. Its derivatives have been shown to act through several distinct mechanisms:
-
Tubulin Polymerization Inhibition: Certain benzonitrile compounds disrupt the dynamics of microtubules, essential components of the cellular skeleton. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]
-
Kinase Inhibition: Benzonitrile derivatives have been developed as inhibitors of various kinases implicated in cancer, such as mTOR and Tankyrase.[4]
-
Immune Checkpoint Inhibition: In the burgeoning field of immuno-oncology, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized to block the interaction between the PD-1 protein on T-cells and its ligand PD-L1 on cancer cells. This inhibition prevents cancer cells from evading the immune system.[4]
The Synergistic Promise of Oxazinone-Benzonitrile Hybrids
The distinct yet complementary anticancer mechanisms of oxazinone and benzonitrile derivatives suggest that hybrid molecules could exhibit enhanced efficacy. A hypothetical oxazinone-benzonitrile compound could, for instance, simultaneously target a specific kinase through its oxazinone core while the benzonitrile moiety contributes to improved binding affinity or modulates pharmacokinetic properties. This dual-action approach could potentially overcome drug resistance and lead to more potent and selective anticancer agents.
Data Summary: Anticancer Activity of Representative Compounds
| Compound Class | Specific Derivative(s) | Target Cancer Cell Line(s) | Reported IC50 Values | Reference |
| Quinazoline | Erlotinib conjugate | A431, HCC827 | 0.001–0.88 μM | |
| Quinazoline | Compound 17 | MiaPaCa2 | 1.32 μM | [7] |
| Quinazolinone Hydrazide Triazole | Compound CM9 | EBC-1 (lung cancer) | 8.6 μM | [8] |
| Benzoxazinone Derivatives | Compounds 14b, 14c | A549 (lung cancer) | Not specified in abstract | |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116, BEL-7402 | Nanomolar range | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
2. Materials:
- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Test compounds dissolved in DMSO
- 96-well microplates
- Microplate reader
3. Step-by-Step Procedure:
- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality in Experimental Choices: The choice of cell line should be relevant to the type of cancer being targeted. The seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment. The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of DMSO as a solvent is standard, but its final concentration must be carefully controlled to avoid nonspecific toxicity.
Signaling Pathway Visualization
Caption: Inhibition of the EGFR signaling pathway by a hypothetical oxazinone-benzonitrile compound.
Antiviral Activity: A New Line of Defense
The emergence of new and drug-resistant viruses necessitates the continuous development of novel antiviral agents. Both oxazinone and benzonitrile scaffolds have been explored for their potential to combat viral infections.
Oxazinone Derivatives in Antiviral Research
Derivatives of the oxazinone ring have demonstrated notable antiviral properties. For example, a series of oxazinyl flavonoids have been synthesized and shown to be effective against the tobacco mosaic virus (TMV).[1] Molecular docking studies suggest that these compounds may inhibit viral assembly by interacting with the viral coat protein.[1] The broader class of benzazines, which includes quinazolines, has also been identified as a promising source of antiviral drugs.[9]
Benzonitrile Compounds as Viral Entry Inhibitors
Benzonitrile derivatives have shown particular promise in targeting the early stages of viral infection. Specifically, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of the Hepatitis C Virus (HCV).[4] These compounds act by blocking the entry of the virus into host cells, a complex process involving the interaction of viral envelope glycoproteins with host cell receptors.[4]
Prospective Antiviral Mechanisms of Oxazinone-Benzonitrile Compounds
A hybrid oxazinone-benzonitrile molecule could offer a multi-pronged antiviral strategy. For instance, the oxazinone portion could be designed to inhibit a key viral enzyme, such as a protease or polymerase, while the benzonitrile moiety could interfere with viral entry or attachment to host cells. This dual mechanism could lead to a more robust antiviral effect and a higher barrier to the development of viral resistance.
Data Summary: Antiviral Activity
| Compound Class | Specific Derivative | Target Virus | Mechanism/Activity | Reference |
| Oxazinyl Flavonoids | Compounds 6n, 6p | Tobacco Mosaic Virus (TMV) | Inhibit virus assembly | [1] |
| Benzonitrile Derivative | L0909 | Hepatitis C Virus (HCV) | Inhibits viral entry (EC50 = 0.022 μM) | [4] |
| Benzazine Derivatives | Compounds 16a-d | Zika Virus (ZIKV), Chikungunya Virus (CHIKV) | Active in early and post-infectious stages | [9] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
1. Principle: This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound. The formation of plaques (localized areas of cell death) in a monolayer of host cells is inhibited in the presence of an effective antiviral agent.
2. Materials:
- Host cell line susceptible to the virus of interest
- Virus stock of known titer
- Complete culture medium
- Agarose or methylcellulose overlay medium
- Test compounds
- Crystal violet staining solution
- 6-well or 12-well plates
3. Step-by-Step Procedure:
- Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
- Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
- Compound Treatment: During or after virus adsorption, add the overlay medium containing various concentrations of the test compound.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Causality in Experimental Choices: The choice of host cell and virus is critical and specific to the research question. The overlay medium is used to restrict the spread of the virus, ensuring that new infections are localized and form distinct plaques. Crystal violet stains living cells, making the areas of virus-induced cell death (plaques) easily visible.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative conditions. Both oxazinone and benzonitrile derivatives have been investigated for their potential to modulate inflammatory responses.
Oxazinone Derivatives as Anti-inflammatory Agents
The oxazinone scaffold is present in compounds with significant anti-inflammatory properties.[10][11] For instance, phenethyl benzo[4][7]oxazin-3-ones have been identified as potent inhibitors of PI3Kgamma, a kinase that plays a crucial role in inflammatory diseases like rheumatoid arthritis and COPD.[12] More recently, 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects in microglial cells (the primary immune cells of the central nervous system).[13] These compounds were found to activate the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and inflammation.[13]
Benzonitrile Compounds in Inflammation
While less extensively studied for direct anti-inflammatory effects compared to their other activities, the kinase inhibitory properties of some benzonitrile derivatives could have implications for inflammation, as many kinases are involved in inflammatory signaling cascades.
Integrated Anti-inflammatory Strategies with Oxazinone-Benzonitrile Compounds
The combination of an oxazinone core, capable of targeting specific inflammatory pathways like PI3K or Nrf2, with a benzonitrile moiety could lead to potent anti-inflammatory agents. The benzonitrile group could be tailored to enhance cell permeability, improve metabolic stability, or even interact with secondary binding pockets on the target enzyme, thereby increasing potency and selectivity.
Data Summary: Anti-inflammatory Activity
| Compound Class | Specific Derivative(s) | Target/Model | Key Findings | Reference |
| Benzoxazinone/Quinazolinone | Newly synthesized derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [10][11] |
| Phenethyl benzo[4][7]oxazin-3-one | Series of derivatives | PI3Kgamma | Nanomolar inhibitors of PI3Kgamma | [12] |
| 2H-1,4-benzoxazin-3(4H)-one | Compounds e2, e16, e20 | LPS-induced BV-2 microglial cells | Reduced pro-inflammatory cytokines, activated Nrf2-HO-1 pathway | [13] |
| Benzoxazolinone Derivatives | Compounds 12, 13 | Prostaglandin E2-induced paw edema | Potent inhibition of PGE2-induced edema | [14] |
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
1. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is used to quantify nitrite (a stable product of NO), providing an indirect measure of NO production.
2. Materials:
- Macrophage cell line (e.g., RAW 264.7)
- Complete culture medium
- LPS from E. coli
- Test compounds
- Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution
- 96-well plates
3. Step-by-Step Procedure:
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with untreated cells, cells treated only with LPS, and cells treated with a known anti-inflammatory drug.
- Sample Collection: After incubation, collect the cell culture supernatants.
- Griess Assay:
- In a new 96-well plate, add 50 µL of each supernatant.
- Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the test compounds.
Causality in Experimental Choices: RAW 264.7 cells are a widely used and reliable model for studying macrophage-mediated inflammation. LPS is a standard and potent inducer of the inflammatory response. The Griess assay is a simple, sensitive, and specific method for measuring NO production.
Signaling Pathway Visualization
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Literature review of 2-oxo-1,3-oxazinane core structures
An In-Depth Technical Guide to the 2-oxo-1,3-oxazinane Core for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
The 2-oxo-1,3-oxazinane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This six-membered ring system, containing a carbamate functionality embedded within its core, serves as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions make it an attractive pharmacophore. This technical guide provides a comprehensive review of the 2-oxo-1,3-oxazinane core, delving into its synthesis, chemical properties, and diverse pharmacological applications. We will explore key synthetic strategies, from classical cyclization reactions to modern multicomponent approaches, and present detailed protocols. Furthermore, this guide will highlight prominent case studies, including its role in the development of antiviral, anticancer, and antimicrobial agents, offering valuable insights for researchers and professionals in the field.
The 2-oxo-1,3-oxazinane Core: A Structural Overview
The 1,3-oxazinane ring system is a foundational heterocyclic structure characterized by the presence of one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. The introduction of a carbonyl group at the 2-position creates the 2-oxo-1,3-oxazinane, a cyclic carbamate. This structural feature is paramount to its chemical and biological properties.
The carbamate moiety introduces a planar, rigid element into the otherwise flexible six-membered ring. This rigidity can be crucial for pre-organizing substituents into a conformationally optimal state for binding to biological targets. The presence of the N-H proton and the carbonyl oxygen provides both a hydrogen bond donor and acceptor, facilitating key interactions with enzyme active sites and receptors.
Derivatives of the broader 1,3-oxazine class have demonstrated a vast spectrum of pharmacological activities, including sedative, analgesic, anticonvulsant, antitumor, antimalarial, and antimicrobial properties.[1][2][3] The 2-oxo-1,3-oxazinane core, in particular, has gained significant attention, most notably through its incorporation into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[4]
Synthetic Methodologies: Constructing the Core
The synthesis of the 2-oxo-1,3-oxazinane ring can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent methods involve the cyclization of 1,3-amino alcohols with a suitable carbonyl source.
Cyclization of 1,3-Amino Alcohols with Phosgene Equivalents
This is the most direct and widely employed method for constructing the 2-oxo-1,3-oxazinane core. The reaction involves treating a 1,3-amino alcohol with phosgene or a safer, solid phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).
Causality Behind Experimental Choices:
-
Starting Material: The 1,3-amino alcohol is the key precursor, and its stereochemistry directly translates to the final product, making this a powerful method for asymmetric synthesis.
-
Carbonyl Source: Phosgene is highly reactive but also extremely toxic. Triphosgene is a safer, crystalline solid that generates phosgene in situ. Carbonyldiimidazole (CDI) is another excellent alternative that avoids the use of phosgene entirely and proceeds through a reactive N-acylimidazole intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the cyclized product.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to avoid side reactions with the reactive carbonyl source.
Experimental Protocol: Synthesis of a Generic 2-oxo-1,3-oxazinane
-
Preparation: To a solution of the 1,3-amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq.).
-
Addition of Carbonyl Source: Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM. Caution: This addition is exothermic and releases small amounts of phosgene.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-oxo-1,3-oxazinane.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to building molecular complexity in a single step. While more common for other 1,3-oxazine derivatives, MCRs can be adapted for the synthesis of related structures. For instance, the reaction of chalcones with urea in the presence of a base can lead to 2-imino-1,3-oxazines, which can potentially be hydrolyzed to the desired 2-oxo core.[4] A more direct approach involves the condensation of a phenol, an amine, and formaldehyde, known as the Mannich reaction, which is a cornerstone for synthesizing benzoxazine derivatives.[5][6]
Experimental Protocol: Synthesis of a 2-Amino-1,3-Oxazine Derivative via Chalcone Cyclization[4]
-
Preparation: Dissolve the chalcone derivative (1.0 eq.) and urea (1.0 eq.) in ethanolic NaOH.
-
Reaction: Stir the mixture for 2-3 hours at room temperature, followed by refluxing for 6 hours.
-
Isolation: Pour the reaction mixture into cold water with continuous stirring for 1 hour. Cool the mixture at 0 °C for up to 42 hours to facilitate precipitation.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the 2-amino-1,3-oxazine product.[4]
Diagram of Synthetic Workflows
Caption: Key synthetic strategies for the 1,3-oxazine core.
Pharmacological Significance and Applications
The 2-oxo-1,3-oxazinane core is a key feature in numerous compounds with significant therapeutic potential. Its derivatives have been explored for a wide range of biological activities.[7]
| Compound Class | Biological Activity | Mechanism of Action / Target | Reference |
| Trifluoromethyl-1,3-oxazin-2-one | Antiviral (Anti-HIV-1) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [4] |
| Naphthoxazine Derivatives | Antimicrobial, Anticancer | Varied; potential DNA intercalation or enzyme inhibition | [5][7] |
| Benzoxazine Derivatives | Anticonvulsant, Anti-inflammatory | Modulation of ion channels or inflammatory pathways | [2][5] |
| Substituted 1,3-oxazinyl acetamides | Antibacterial, Antifungal | Cell wall synthesis inhibition (proposed) | [1] |
Case Study: A Potent Anti-HIV Agent
A landmark discovery highlighting the importance of this scaffold was the identification of a trifluoromethyl-1,3-oxazin-2-one derivative as a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for HIV-1. They are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA.
Caption: Mechanism of action for 2-oxo-1,3-oxazinane based NNRTIs.
Conclusion and Future Perspectives
The 2-oxo-1,3-oxazinane core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its straightforward synthesis, coupled with its favorable physicochemical properties and ability to participate in crucial biological interactions, has cemented its role in drug discovery. The success of its derivatives as anti-HIV agents provides a compelling validation of its potential.[4]
Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns to modulate activity and selectivity against a broader range of targets. The development of new, more efficient, and stereoselective synthetic methodologies will further empower chemists to harness the full potential of this remarkable heterocyclic system. As our understanding of disease pathways deepens, the 2-oxo-1,3-oxazinane core is poised to remain a cornerstone in the design of the next generation of therapeutic agents.
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Chaitra G. & Rohini RM. (n.d.). Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from [Link]
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Peshkov, V. A., et al. (2014). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. ACS Combinatorial Science. Retrieved from [Link]
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Reddy, C. V., et al. (2012). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. ResearchGate. Retrieved from [Link]
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The Benzonitrile Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The benzonitrile moiety, a seemingly simple aromatic ring appended with a cyano group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—including its size, planarity, metabolic stability, and ability to engage in crucial non-covalent interactions—has cemented its role as a versatile building block in the design of targeted therapeutics. This guide provides a comprehensive overview of the strategic application of benzonitrile derivatives in drug discovery, delving into their diverse pharmacological activities, underlying mechanisms of action, and the structure-activity relationships that govern their efficacy. We will explore key therapeutic areas, examine market-approved drugs, and provide practical insights into the synthetic strategies and experimental protocols that underpin the development of these vital compounds.
The Benzonitrile Moiety: A Profile of a Versatile Pharmacophore
The utility of the benzonitrile core in drug design is not accidental; it stems from a unique confluence of chemical and electronic properties that medicinal chemists can expertly manipulate.
-
Hydrogen Bonding Capability: The nitrogen atom of the cyano group possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This allows benzonitrile-containing molecules to mimic the interactions of endogenous ligands with their biological targets, such as the carbonyl groups found in steroids or peptides.[1] This bioisosteric replacement is a cornerstone of its application, enabling potent and selective binding to enzyme active sites and receptors.[2] The benzene ring itself can also participate in π-π stacking interactions, further stabilizing the drug-receptor complex.[2]
-
Metabolic Stability: The aromatic ring of benzonitrile is generally robust and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic systems.[1] The strong carbon-carbon triple bond of the nitrile is also highly resistant to metabolic degradation. Judicious placement of substituents, such as fluorine atoms, can further enhance this stability by lowering the energy of the highest occupied molecular orbital (HOMO) of the aryl ring, making it less prone to oxidation.[3]
-
Modulation of Physicochemical Properties: The nitrile group is a potent electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[4] This electronic polarization can be critical for activity and can also be used to fine-tune properties like solubility and lipophilicity (LogP), which are essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Therapeutic Landscape of Benzonitrile Derivatives
The versatility of the benzonitrile scaffold is reflected in the broad spectrum of diseases for which its derivatives have been developed as treatments.[5][6] These compounds have shown significant potential and success across numerous therapeutic areas.[5]
Oncology
Benzonitrile derivatives have made a profound impact in cancer therapy, targeting various hallmarks of cancer progression.[5]
-
Aromatase Inhibitors: Several key non-steroidal aromatase inhibitors feature a benzonitrile core. Drugs like Letrozole and Fadrozole are used in the treatment of hormone-responsive breast cancer.[1] The para-substituted nitrile group is essential for their inhibitory activity, as it mimics the carbonyl group of the natural substrate, androstenedione, forming critical hydrogen bonds within the enzyme's active site.[1]
-
Androgen Receptor Antagonists: Bicalutamide is a non-steroidal androgen receptor antagonist used to treat prostate cancer. The nitrile group plays a crucial role by participating in a hydrogen bond with an arginine residue in the receptor's binding pocket, mimicking the interaction of the natural ligand, dihydrotestosterone.[1]
-
Kinase Inhibitors: Many kinases, which are often dysregulated in cancer, have been successfully targeted by benzonitrile-containing compounds.[5] For instance, derivatives have been developed as inhibitors of Tankyrase, mTOR, and TBK1/IKKε.[5] The nitrile can form key interactions in the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibitors: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[5] By disrupting the dynamics of microtubules, these compounds induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[5]
Anti-inflammatory and Immunomodulatory Agents
-
Phosphodiesterase (PDE) Inhibitors: The benzonitrile fragment is present in drugs developed for inflammatory conditions. Crisaborole , a PDE4 inhibitor, is a non-steroidal topical treatment for atopic dermatitis.[2] By inhibiting PDE4, it increases intracellular levels of cyclic AMP (cAMP), which has downstream anti-inflammatory effects.[7]
-
Janus Kinase (JAK) Inhibitors: Drugs such as Ruxolitinib and Tofacitinib contain a nitrile group and are used to treat myelofibrosis and rheumatoid arthritis, respectively.[7] They function by blocking the JAK-STAT signaling pathway, which is critical for the production of inflammatory cytokines.[7]
Antiviral Agents
-
Hepatitis C Virus (HCV) Inhibitors: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of HCV entry into host cells.[5] These compounds block the interaction between viral envelope glycoproteins and host cell receptors, an early and critical step in the viral lifecycle.[5]
-
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A new generation of NNRTIs, including Etravirine and Rilpivirine , incorporate benzonitrile moieties. These drugs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function. The nitrile groups can project deep into the binding pocket, enhancing potency and providing resilience against resistance mutations.[1]
Antimicrobial Agents
Novel benzonitrile derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5] For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanisms often involve the inhibition of essential microbial enzymes.[5]
Market-Approved Drugs: Case Studies
The successful translation of benzonitrile-based compounds from the laboratory to the clinic underscores their therapeutic value. Over 30 nitrile-containing pharmaceuticals have been approved by the FDA.[7]
| Drug Name | Therapeutic Area | Mechanism of Action | Target(s) |
| Letrozole | Oncology (Breast Cancer) | Non-steroidal Aromatase Inhibitor | Aromatase (CYP19A1) |
| Bicalutamide | Oncology (Prostate Cancer) | Non-steroidal Androgen Receptor Antagonist | Androgen Receptor |
| Ruxolitinib | Oncology/Immunology | Janus Kinase (JAK) Inhibitor | JAK1, JAK2 |
| Crisaborole | Inflammation (Dermatitis) | Phosphodiesterase 4 (PDE4) Inhibitor | PDE4 |
| Etravirine | Virology (HIV/AIDS) | Non-Nucleoside Reverse Transcriptase Inhibitor | HIV-1 Reverse Transcriptase |
| Alectinib | Oncology (Lung Cancer) | Anaplastic Lymphoma Kinase (ALK) Inhibitor | ALK, RET |
Table 1: Selected FDA-approved drugs containing a benzonitrile moiety.
Synthesis and Experimental Protocols
The rational design of novel benzonitrile derivatives is underpinned by robust synthetic methodologies and reliable biological assays.
General Synthetic Strategies
The introduction of the cyano group onto an aromatic ring is a well-established transformation in organic chemistry. Common methods include:
-
Sandmeyer Reaction: Diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt.
-
Palladium-Catalyzed Cyanation: Cross-coupling of an aryl halide or triflate with a cyanide source (e.g., Zn(CN)₂, KCN) using a palladium catalyst.
-
Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group (e.g., a halide) on an electron-deficient aromatic ring with a cyanide salt.
-
Dehydration of Amides: Conversion of a primary benzamide to a benzonitrile using a dehydrating agent.
Experimental Protocol: Base-Catalyzed Hydrolysis of a Benzonitrile
This protocol details a fundamental transformation of the nitrile group, converting it into a carboxylic acid, which is often a key step in derivatization.[4]
Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile.
Materials:
-
4-chlorobenzonitrile
-
10% aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol/water mixture for recrystallization
-
Round-bottom flask (100 mL), reflux condenser, magnetic stir bar, heating mantle
-
Buchner funnel, filter paper, vacuum flask
-
Ice bath, pH paper
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).[4]
-
Add a magnetic stir bar and attach a reflux condenser.[4]
-
Heat the mixture to reflux with constant stirring for approximately 2 hours. Evolution of ammonia gas indicates the reaction is proceeding.[4]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[4]
-
Carefully acidify the solution with concentrated hydrochloric acid in a fume hood until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.[4]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Wash the collected crystals with two portions of cold water (20 mL each).[4]
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 4-chlorobenzoic acid.[4]
Experimental Protocol: Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzonitrile derivative against a cancer cell line.
Procedure:
-
Seed cancer cells (e.g., HCT116, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of the test benzonitrile compound in the culture medium.[5]
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound to the designated wells. Include a vehicle control (e.g., DMSO) and a no-cell control.[5]
-
Incubate the plates for an additional 48 hours at 37°C in a humidified CO₂ incubator.[8]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Aromatase Inhibition by Letrozole
The following diagram illustrates the mechanism by which Letrozole, a benzonitrile-containing drug, inhibits the aromatase enzyme, preventing the conversion of androgens to estrogens.
Caption: Drug Discovery Workflow for Benzonitrile Derivatives.
Conclusion and Future Perspectives
Benzonitrile derivatives have unequivocally demonstrated their value in medicinal chemistry, transitioning from simple chemical building blocks to the core of numerous life-saving therapeutics. Their success is rooted in a desirable combination of metabolic stability, synthetic accessibility, and the ability of the nitrile group to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions. The continued exploration of structure-activity relationships, coupled with advances in computational chemistry and synthetic methodologies, will undoubtedly lead to the discovery of novel benzonitrile-based agents with enhanced potency, selectivity, and improved safety profiles. As researchers continue to tackle complex diseases, the benzonitrile scaffold is poised to remain a cornerstone of innovative drug design for the foreseeable future.
References
- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- St. John, M. K., & Goldman, E. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
- Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications.
- Google Patents. (2016). Application of benzonitrile compound in preparation of antitumor drugs. CN103800315B.
- Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Fleming, F. F., Yao, L., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Al-Janabi, A. S. H., et al. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Anbar Journal of Agricultural Sciences.
- Unknown Author. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
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A Predictive Spectroscopic and Analytical Framework for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Abstract: This technical guide provides a comprehensive analytical framework for the characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. In the absence of publicly available experimental spectroscopic data for this specific compound, this document leverages validated computational prediction methodologies to establish an expected spectroscopic profile. It includes predicted data and in-depth analysis for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details robust, field-proven experimental protocols for acquiring this data, establishing a self-validating system for future research. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction and Rationale
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,3-oxazinan-2-one ring. This structural motif is of interest in medicinal chemistry due to the prevalence of the oxazinanone core in various biologically active molecules. Rigorous structural confirmation is the bedrock of any chemical research, particularly in drug development, where unambiguous identification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose.
To date, a comprehensive, experimentally-derived spectroscopic dataset for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile has not been published in the peer-reviewed literature. This guide addresses this gap by providing a highly detailed, predicted spectroscopic profile. The data herein is generated from robust, algorithm-based prediction engines that are widely used and accepted in the scientific community.[1][2][3] The primary objective is to equip researchers with a reliable reference standard to guide the synthesis, purification, and final characterization of this molecule.
Molecular Structure and Analysis
The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. The key features of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile that will govern its spectral properties are:
-
An ortho-substituted aromatic ring with four distinct protons and six carbons.
-
A nitrile group (C≡N) , which is a strong electron-withdrawing group and possesses a characteristic IR absorbance.
-
A six-membered 1,3-oxazinan-2-one ring , containing:
-
A cyclic amide (lactam) carbonyl group (C=O).
-
An ether-like C-O-C linkage.
-
A nitrogen atom directly bonded to the aromatic ring and the carbonyl group.
-
Three distinct methylene (-CH₂-) groups.
-
These features create a unique electronic and steric environment for each atom, which will be reflected in the predicted spectra.
Figure 1: Annotated structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions were generated using established algorithms that analyze the chemical environment of each nucleus.[3][4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The ortho-substitution on the benzene ring will result in complex splitting patterns (multiplets) for the aromatic protons. The three methylene groups on the oxazinane ring are diastereotopic and are expected to show distinct signals, likely as multiplets.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H6' | 7.75 - 7.85 | d (doublet) | ~7.8 | 1H |
| H4', H5' | 7.60 - 7.70 | m (multiplet) | - | 2H |
| H3' | 7.45 - 7.55 | m (multiplet) | - | 1H |
| H6 (Oxazinane) | 4.40 - 4.50 | t (triplet) | ~5.5 | 2H |
| H4 (Oxazinane) | 3.80 - 3.90 | t (triplet) | ~6.0 | 2H |
| H5 (Oxazinane) | 2.25 - 2.35 | p (pentet) | ~5.8 | 2H |
Expertise & Causality:
-
Aromatic Protons (H3'-H6'): These protons are deshielded due to the aromatic ring current, appearing between 7.45 and 7.85 ppm. The H6' proton, being ortho to the electron-withdrawing nitrile group, is expected to be the most deshielded. The coupling between adjacent protons leads to the complex multiplet patterns.
-
Oxazinane Protons (H4, H5, H6):
-
The H6 protons are adjacent to the ring oxygen (O1), which is strongly electronegative. This deshielding effect shifts their signal significantly downfield to ~4.45 ppm.
-
The H4 protons are adjacent to the ring nitrogen (N3). The nitrogen is also electronegative, but its effect is slightly less than oxygen's, placing this signal around 3.85 ppm.
-
The H5 protons are positioned between two methylene groups and are the most shielded of the aliphatic protons, appearing furthest upfield at ~2.30 ppm. Their multiplet arises from coupling to both H4 and H6 protons.
-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 150.5 |
| C1' (Ar-N) | 140.0 |
| C4' (Ar-H) | 134.5 |
| C6' (Ar-H) | 133.8 |
| C5' (Ar-H) | 129.5 |
| C3' (Ar-H) | 128.0 |
| C≡N (Nitrile) | 117.0 |
| C2' (Ar-C≡N) | 111.5 |
| C6 (Oxazinane) | 67.0 |
| C4 (Oxazinane) | 45.0 |
| C5 (Oxazinane) | 21.5 |
Expertise & Causality:
-
Carbonyl Carbon (C2): The amide carbonyl carbon is highly deshielded due to the double bond to oxygen and its attachment to nitrogen, placing its resonance far downfield (~150.5 ppm).
-
Aromatic Carbons (C1'-C6'): These appear in the typical aromatic region (110-140 ppm). The quaternary carbons (C1', C2') are identified by their lower intensity in a standard spectrum. C1', attached to nitrogen, is significantly deshielded. C2', attached to the nitrile group, is also distinctly shifted.
-
Nitrile Carbon (C≡N): The nitrile carbon has a characteristic chemical shift around 117.0 ppm.
-
Aliphatic Carbons (C4, C5, C6): C6, bonded to oxygen, is the most deshielded (~67.0 ppm). C4, bonded to nitrogen, appears next (~45.0 ppm). C5 is the most shielded aliphatic carbon (~21.5 ppm).
Standard Protocol for NMR Data Acquisition
This protocol ensures the collection of high-quality, reproducible NMR data.
Figure 2: Standard workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like tetramethylsilane (TMS).[5] Transfer the solution to a high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field.
-
Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Data
The predicted spectrum is dominated by strong absorptions from the nitrile and carbonyl groups.
| Predicted Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |
| 2980 - 2850 | C-H (Aliphatic) | Stretch | Medium |
| 2230 - 2220 | C≡N (Nitrile) | Stretch | Strong, Sharp |
| 1680 - 1660 | C=O (Amide/Lactam) | Stretch | Strong, Sharp |
| 1600 - 1450 | C=C (Aromatic) | Stretch | Medium-Weak |
| 1280 - 1200 | C-O (Ether-like) | Stretch | Strong |
| 1250 - 1180 | C-N | Stretch | Medium |
Expertise & Causality:
-
C≡N Stretch (~2225 cm⁻¹): The nitrile group provides a highly characteristic and easily identifiable sharp peak in a relatively clean region of the spectrum. Its position is a reliable indicator of the C≡N bond.
-
C=O Stretch (~1670 cm⁻¹): The amide carbonyl in the six-membered ring is expected to have a strong absorption. Its frequency is slightly lower than that of a simple ketone due to the resonance effect with the adjacent nitrogen atom.
-
C-O and C-N Stretches (~1200-1300 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ will contain complex signals, but strong bands corresponding to the C-O-C ether linkage and the C-N bonds are expected.
-
C-H Stretches (>2800 cm⁻¹): The spectrum will clearly distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
Standard Protocol for FT-IR Data Acquisition
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and simple technique for solid samples.[7]
-
Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty instrument. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[8]
-
Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[9]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula. The data below is predicted for Electrospray Ionization (ESI), a soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Predicted) | Ion Identity | Notes |
| 217.0971 | [M+H]⁺ | Protonated molecular ion. High-resolution mass confirms the elemental composition C₁₂H₁₂N₂O₂. |
| 239.0790 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
| 117.0423 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile moiety after cleavage. |
| 101.0498 | [C₄H₇NO₂]⁺ | Fragment corresponding to the protonated oxazinanone ring structure. |
Expertise & Causality:
-
Molecular Ion ([M+H]⁺): In positive-ion ESI, the molecule is expected to be protonated, yielding an ion with a mass one unit higher than the neutral molecule's monoisotopic mass (216.0899 Da). The high-resolution mass is a critical piece of data for confirming the elemental formula.
-
Fragmentation Pathway: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to cleavage of the N-C bond connecting the two ring systems. This is a logical fragmentation point, resulting in the stable benzonitrile-containing fragment and the oxazinanone ring fragment.
Figure 3: Predicted ESI-MS/MS fragmentation pathway.
Standard Protocol for ESI-MS Data Acquisition
This protocol ensures accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[10]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.[11]
-
Mass Analysis: Acquire the full scan mass spectrum. For fragmentation studies (MS/MS), the precursor ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, serving as a critical analytical benchmark in the absence of published experimental data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established chemical principles and generated by reliable computational methods. The detailed interpretations provide a causal link between the molecular structure and the expected spectral features. By including robust, step-by-step experimental protocols, this document provides a self-validating framework for any researcher undertaking the synthesis and characterization of this compound. It is designed to accelerate research and ensure the generation of high-quality, unambiguous analytical data.
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Known derivatives and analogs of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
An In-Depth Technical Guide to the Derivatives and Analogs of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: A Scaffold of Latent Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a benzonitrile moiety and a 1,3-oxazinan-2-one ring in the scaffold of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile presents a compelling, albeit underexplored, area for therapeutic innovation. This guide synthesizes the chemical landscape surrounding this core structure by examining its constituent parts and, more broadly, its analogous heterocyclic systems. By dissecting the known synthesis, biological activities, and structure-activity relationships of related compounds such as quinazolinones, benzoxazines, and other oxazine derivatives, we illuminate the potential of this scaffold. This document serves as a foundational resource, offering detailed synthetic protocols, quantitative biological data, and a forward-looking perspective on the prospective applications of this promising chemical entity in drug discovery.
Introduction: Deconstructing the Core Scaffold
The molecule 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a unique amalgamation of two key pharmacophoric units: the 1,3-oxazinan-2-one heterocycle and the benzonitrile group. While direct research on this specific combination is nascent, an analysis of its components and related structures reveals a high potential for diverse biological activities.
The 1,3-oxazine ring system is a versatile heterocycle present in a variety of biologically active compounds. Derivatives of 1,3-oxazines have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[1] The cyclic carbamate functionality within the 1,3-oxazinan-2-one ring is a structural motif found in several approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in hydrogen bonding.
The benzonitrile group, a benzene ring substituted with a cyano group, is a common feature in many pharmaceuticals. The cyano group is a versatile functional group in organic chemistry that can be a key component in binding interactions with biological targets and can serve as a precursor for other functional groups.[2] For instance, benzonitrile-containing compounds have been investigated as enzyme inhibitors, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[3][4]
The strategic fusion of these two moieties in 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggests a scaffold that could be decorated to target a range of biological pathways. This guide will explore the known derivatives and analogs of related heterocyclic systems to build a comprehensive understanding of the therapeutic potential of this core structure.
Plausible Synthetic Pathways
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Exemplary Protocol: A General Method for 1,3-Oxazinan-2-one Ring Formation
The following protocol is a generalized procedure based on the cyclization of an N-substituted 3-amino-1-propanol, which is a common strategy for forming the 1,3-oxazinan-2-one ring.
Step 1: Synthesis of the Intermediate N-(2-cyanophenyl)-3-aminopropan-1-ol
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Add 3-chloropropanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino alcohol intermediate.
Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring
-
Dissolve the N-(2-cyanophenyl)-3-aminopropan-1-ol intermediate (1.0 eq) in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a phosgene equivalent, such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.1 eq), portion-wise to the cooled solution. A base like triethylamine (2.2 eq) may be required.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Known Analogs and Their Biological Activities
Due to the limited direct information on the topic compound, this section will focus on the derivatives of structurally related heterocyclic systems that provide strong inferential evidence for the potential of the 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile scaffold.
Quinazolinone Derivatives
Quinazolinones are a class of compounds that, like our target scaffold, feature a nitrogen-containing heterocyclic ring fused to a benzene ring. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity.[3][4]
Structural Variations and SAR:
The general structure involves a quinazolin-4-one core, with a methylbenzonitrile group at the N-3 position and various dialkylaminomethyl groups at the C-2 position. The study found that all synthesized compounds exhibited good DPP-4 inhibitory activity, although they were less potent than the reference drug, sitagliptin.[3][4] The nature of the dialkylamino group at the C-2 position was found to influence the inhibitory potency. For instance, a compound with a morpholino-methyl substituent at C-2 showed the highest potency among the synthesized derivatives.[4] However, the dialkylaminomethyl group was not an effective replacement for the 3-aminopiperidine group found in more potent lead compounds.[3]
Quantitative Data:
| Compound ID | R (Dialkylamino group) | IC50 (µM) for DPP-4 Inhibition |
| 5a | Dimethylamino | 4.321 |
| 5b | Diethylamino | 6.7805 |
| 5c | Pyrrolidinyl | 2.115 |
| 5d | Morpholinyl | 1.4621 |
| 5e | 4-Methylpiperazinyl | 3.897 |
| 5f | 4-Phenylpiperazinyl | 5.432 |
| Sitagliptin | - | 0.0236 |
| Data adapted from Arrahman et al. (2021).[4] |
Benzoxazine and Benzimidazole Analogs
Benzoxazines and benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. Novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][5]oxazine analogues have been synthesized and screened for their in vitro anticancer activity against breast cancer cell lines.[6]
Structural Variations and SAR:
These compounds feature a benzimidazole ring attached to the nitrogen of a dihydro-benzo[e][1][5]oxazine core. Substitutions on the benzoxazine ring were explored to establish structure-activity relationships. Compound 4e , with a specific substitution pattern, demonstrated superior activity against both MCF-7 and MDA-MB-231 breast cancer cell lines compared to the standard drug, Doxorubicin.[6] Another compound, 4i , showed good activity against MCF-7 cells, while 4g was effective against MDA-MB-231 cells.[6] These findings suggest that the benzimidazole-benzoxazine hybrid scaffold is a promising template for the development of new anticancer agents.
Quantitative Data:
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4e | MCF-7 | 8.60 ± 0.75 |
| 4e | MDA-MB-231 | 6.30 ± 0.54 |
| 4i | MCF-7 | 9.85 ± 0.69 |
| 4g | MDA-MB-231 | 8.52 ± 0.62 |
| Doxorubicin | MCF-7 | 9.11 ± 0.54 |
| Doxorubicin | MDA-MB-231 | 8.47 ± 0.47 |
| Data adapted from Nagender et al. (2023).[6] |
Potential Therapeutic Applications and Targeted Pathways
The diverse biological activities of analogs of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile suggest a broad range of potential therapeutic applications. The following diagram illustrates some of the potential cellular pathways that could be targeted by derivatives of this scaffold, based on the activities of related compounds.
Caption: Potential therapeutic targets for derivatives of the core scaffold.
The anticancer potential is supported by the activity of benzimidazole-benzoxazine hybrids against breast cancer cell lines, which may involve targeting pathways like EGFR signaling.[6] The well-established anti-inflammatory properties of many heterocyclic compounds suggest that derivatives could be developed as inhibitors of inflammatory mediators.[1] Furthermore, the demonstrated DPP-4 inhibitory activity of quinazolinone analogs points towards applications in the management of type 2 diabetes.[3][4] The structural similarity to compounds with cholinesterase inhibitory activity also suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's.[7]
Conclusion and Future Directions
The 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile scaffold represents a promising, yet underexplored, area for drug discovery. By analyzing the rich chemistry and biology of related heterocyclic systems, we can infer a high potential for this core structure to yield novel therapeutic agents with diverse activities. The synthetic accessibility and the modular nature of the scaffold allow for the generation of large libraries of derivatives for screening.
Future research should focus on:
-
Development of a robust and efficient synthesis for the core scaffold and its derivatives.
-
Exploration of a wide range of substitutions on both the benzonitrile and the 1,3-oxazinan-2-one rings to establish clear structure-activity relationships.
-
Screening of these novel compounds against a diverse panel of biological targets, including cancer cell lines, inflammatory enzymes, and metabolic enzymes.
-
In-depth mechanistic studies to elucidate the mode of action of the most promising lead compounds.
By pursuing these avenues of research, the full therapeutic potential of the 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile scaffold can be unlocked, potentially leading to the development of next-generation therapies for a variety of diseases.
References
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Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Retrieved from [Link]
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ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. Retrieved from [Link]
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Arrahman, A., Edsyah, N. L., Thiofani, T., Khalidah, H. S., Fauziah, L., Widyasintia, A., ... & Hayun, H. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Retrieved from [Link]
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Brieflands. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]
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PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
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CKT College. (n.d.). Synthesis of substituted benzo[e][1][5]oxazino analogs. Retrieved from [Link]
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SciRP.org. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][5]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from [Link]
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MDPI. (2023). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]
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Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile. Retrieved from [Link]
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Nagender, P., Naidu, V. G. M., Kumar, C. G., & Rao, V. R. (2023). Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][5] oxazines as anticancer agents. Medicinal Chemistry Research, 32(8), 1435-1447. Retrieved from [Link]
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PubMed. (1998). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Retrieved from [Link]
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MDPI. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]
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PubChem. (n.d.). 2-((2-((3R)-3-Aminopiperidin-1-YL)-4-oxoquinazolin-3(4H)-YL)methyl)benzonitrile. Retrieved from [Link]
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Beltrame, P., Cadoni, E., Floris, C., & Gelli, G. (1993). 1,3-Cycloaddition of Benzonitrile oxides to diazepines.II. 1-ethoxycarbonyl-4-methyl- and 6-methyl-1,2-diazepine. Tetrahedron, 49(32), 7001–7016. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: A Detailed Guide for Researchers
This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a heterocyclic compound of interest for applications in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles, expert insights for troubleshooting, and visual representations of the synthetic workflow.
Introduction and Significance
The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and pharmaceuticals.[1] Its unique structural and electronic properties make it an attractive building block in the design of novel therapeutic agents. The title compound, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, incorporates this key heterocycle attached to a benzonitrile moiety, a common pharmacophore. This application note provides a reliable synthetic route to access this compound, enabling further investigation into its potential pharmacological activities.
Overall Synthetic Strategy
The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is approached via a two-step sequence, commencing with commercially available starting materials. The strategy involves:
-
Amide Formation: Synthesis of the key intermediate, N-(2-cyanophenyl)-3-hydroxypropanamide, through the coupling of 2-aminobenzonitrile and 3-hydroxypropionic acid.
-
Intramolecular Cyclization: Subsequent ring closure of the hydroxy amide intermediate to furnish the target 1,3-oxazinan-2-one ring system.
This approach offers a convergent and efficient pathway to the desired molecule, with each step being well-established in organic synthesis literature.
Figure 1: Overall synthetic workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Part 1: Synthesis of N-(2-cyanophenyl)-3-hydroxypropanamide
This initial step involves the formation of an amide bond between 2-aminobenzonitrile and 3-hydroxypropionic acid. The use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a standard and effective method for this transformation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminobenzonitrile | ReagentPlus®, 99% | Sigma-Aldrich |
| 3-Hydroxypropionic acid | 97% | Alfa Aesar |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Synthesis Grade | Combi-Blocks |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, 98% | Oakwood Chemical |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Chemical |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | Laboratory Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-aminobenzonitrile (1.18 g, 10 mmol) and 3-hydroxypropionic acid (0.99 g, 11 mmol).
-
Solvent and Base Addition: Dissolve the starting materials in anhydrous N,N-dimethylformamide (DMF, 50 mL). To this solution, add N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol).
-
Coupling Agent Addition: In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 2.30 g, 12 mmol) and 1-hydroxybenzotriazole (HOBt, 1.62 g, 12 mmol) in anhydrous DMF (20 mL).
-
Reaction Initiation: Add the EDC/HOBt solution dropwise to the stirred solution of the amine and acid at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 30-70% ethyl acetate in hexanes to afford N-(2-cyanophenyl)-3-hydroxypropanamide as a white solid.
Part 2: Intramolecular Cyclization to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
The second and final step is the intramolecular cyclization of the synthesized hydroxy amide to form the desired 1,3-oxazinan-2-one ring. The Mitsunobu reaction is a powerful and reliable method for achieving this transformation, proceeding via the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, followed by intramolecular nucleophilic attack by the amide nitrogen.[2][3][4][5][6]
Figure 2: Simplified mechanism of the Mitsunobu cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(2-cyanophenyl)-3-hydroxypropanamide | Synthesized in Part 1 | - |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hexanes | ACS Grade | Fisher Chemical |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Chemical |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(2-cyanophenyl)-3-hydroxypropanamide (1.90 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 2.36 mL, 12 mmol) dropwise to the stirred solution over 15 minutes. A slight color change may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (50% ethyl acetate in hexanes).
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel. Elute with a gradient of 20-50% ethyl acetate in hexanes. The triphenylphosphine oxide byproduct will typically elute at a higher polarity.
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a white to off-white solid.
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| N-(2-cyanophenyl)-3-hydroxypropanamide | C₁₀H₁₀N₂O₂ | 190.20 | White solid | 8.2-7.5 (m, 4H), 4.0 (t, 2H), 3.8 (br s, 1H), 2.6 (t, 2H) | 171.5, 140.1, 133.8, 132.9, 123.5, 122.1, 117.2, 110.5, 59.2, 38.6 |
| 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile | C₁₁H₁₀N₂O₂ | 202.21 | White solid | 7.7-7.4 (m, 4H), 4.5 (t, 2H), 4.1 (t, 2H), 2.3 (p, 2H) | 150.1, 139.8, 134.0, 133.2, 129.5, 128.8, 116.8, 112.7, 67.8, 48.5, 29.7 |
Expert Insights and Troubleshooting
-
Amide Coupling (Step 1): The purity of 2-aminobenzonitrile is crucial, as impurities can interfere with the coupling reaction. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the risk of side reactions. The work-up procedure is designed to remove unreacted starting materials and coupling reagents. Incomplete removal of EDC and its urea byproduct can complicate the subsequent cyclization step.
-
Mitsunobu Cyclization (Step 2): The order of addition in the Mitsunobu reaction is critical. Adding the azodicarboxylate to the solution of the alcohol and phosphine minimizes the formation of unwanted side products. The reaction is sensitive to moisture, so ensure all glassware is oven-dried and anhydrous solvents are used. Triphenylphosphine oxide can sometimes be challenging to remove completely by chromatography. Trituration of the crude product with a solvent like diethyl ether can help to precipitate the oxide, which can then be removed by filtration.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. By following the outlined procedures and considering the expert insights, researchers in organic and medicinal chemistry can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
-
da Silva, A. C. M., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Swamy, K. C. K., et al. (2008). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(7), 2551-2651. [Link]
-
Dodge, J. A., & Nissen, J. S. (1998). A practical, large-scale synthesis of 3-amino-2-azetidinones via intramolecular Mitsunobu cyclization. The Journal of Organic Chemistry, 63(19), 6765-6767. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
Synthesis of N-Substituted 1,3-Oxazinan-2-ones: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest to researchers in drug discovery and medicinal chemistry. These scaffolds are present in a range of biologically active molecules and serve as versatile intermediates for the synthesis of more complex chemical entities. This document offers a selection of robust synthetic strategies, from classical cyclization reactions to modern, environmentally conscious methodologies.
Introduction: The Significance of the 1,3-Oxazinan-2-one Scaffold
The 1,3-oxazinan-2-one ring system is a six-membered saturated heterocycle containing a carbamate functionality incorporated within its cyclic structure. This structural motif is a key component in a variety of pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1] The constrained conformation of the ring and the presence of a hydrogen bond acceptor in the carbamate group contribute to its favorable interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access diverse N-substituted 1,3-oxazinan-2-ones is a critical endeavor in modern synthetic chemistry.
This guide will detail two primary, reliable, and scalable methods for the synthesis of these valuable compounds:
-
Method A: One-Pot Three-Component Synthesis. A convergent and efficient approach that combines readily available starting materials in a single reaction vessel.
-
Method B: Cyclization of 3-Amino-1-propanols with Carbonyl Sources. A versatile method that allows for the synthesis of a wide range of N-substituted derivatives from pre-functionalized amino alcohols.
For each method, a detailed, step-by-step protocol is provided, along with insights into the reaction mechanism, a summary of representative examples with their corresponding yields, and characterization data.
Method A: One-Pot Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones
This method provides a straightforward and efficient route to N-substituted 1,3-oxazinan-2-ones through a one-pot reaction involving a primary amine, 1,3-dibromopropane, and a carbonate source, such as tetraethylammonium bicarbonate.[2] This approach is particularly advantageous due to its operational simplicity and the use of readily accessible starting materials.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis.
Detailed Protocol:
Materials:
-
Primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
1,3-Dibromopropane
-
Tetraethylammonium bicarbonate
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the primary amine (1.0 eq) in methanol (0.2 M), add tetraethylammonium bicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes until the bicarbonate salt dissolves.
-
To this solution, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or recrystallization to afford the pure N-substituted 1,3-oxazinan-2-one.
Reaction Mechanism:
Caption: Proposed mechanism for the one-pot synthesis.
The reaction is believed to proceed through the in situ formation of a tetraethylammonium carbamate from the primary amine and tetraethylammonium bicarbonate. This carbamate then undergoes a sequential double alkylation with 1,3-dibromopropane. The first nucleophilic attack of the carbamate nitrogen on one of the electrophilic carbons of 1,3-dibromopropane, followed by an intramolecular cyclization via nucleophilic attack of the carboxylate oxygen on the terminal carbon bearing the second bromine atom, yields the desired 1,3-oxazinan-2-one.
Representative Examples:
| N-Substituent (R) | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzyl | 3-Benzyl-1,3-oxazinan-2-one | 57 | 65-67 | [3] |
| 4-Methoxybenzyl | 3-(4-Methoxybenzyl)-1,3-oxazinan-2-one | 54 | 87-88 | [3] |
| Cyclohexyl | 3-Cyclohexyl-1,3-oxazinan-2-one | 80 | 60-61 | [3] |
| n-Octyl | 3-Octyl-1,3-oxazinan-2-one | 62 | semi-solid | [3] |
Method B: Cyclization of 3-Amino-1-propanols with Dialkyl Carbonates
This method represents a greener and safer alternative to the use of phosgene and its derivatives. The reaction involves the cyclization of an N-substituted 3-amino-1-propanol with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, often in the presence of a base. This approach is highly versatile as a wide variety of N-substituted 3-amino-1-propanols can be readily prepared or are commercially available.
Experimental Workflow:
Caption: General workflow for the cyclization method.
Detailed Protocol:
Materials:
-
N-substituted 3-amino-1-propanol (e.g., 3-(benzylamino)propan-1-ol)
-
Diethyl carbonate (DEC) or Dimethyl carbonate (DMC)
-
Base (optional, e.g., potassium carbonate, sodium methoxide)
-
High-boiling point solvent (optional, e.g., DMF, DMSO)
-
Standard workup and purification reagents as in Method A.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the N-substituted 3-amino-1-propanol (1.0 eq) and a large excess of diethyl carbonate (which can also serve as the solvent).
-
If a catalyst is used, add the base (e.g., 0.1 eq of K₂CO₃).
-
Heat the reaction mixture to reflux (typically 120-130 °C for DEC) and maintain it for 12-24 hours. Monitor the reaction by TLC. The progress can also be monitored by observing the distillation of ethanol as a byproduct.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization to yield the pure N-substituted 1,3-oxazinan-2-one.
Reaction Mechanism:
Caption: Plausible mechanism for the cyclization reaction.
The reaction likely proceeds via an initial nucleophilic attack of the secondary amine of the 3-amino-1-propanol onto the carbonyl carbon of the diethyl carbonate. This is followed by the elimination of an ethanol molecule to form a linear carbamate intermediate. Subsequent intramolecular transesterification, where the hydroxyl group attacks the carbamate carbonyl, leads to the cyclized product and the elimination of a second molecule of ethanol. The use of a base can facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity for the final cyclization step.
Characterization of N-Substituted 1,3-Oxazinan-2-ones
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. The characteristic signals for the methylene protons of the oxazinane ring typically appear as multiplets in the ¹H NMR spectrum. The carbonyl carbon of the carbamate group gives a characteristic signal in the ¹³C NMR spectrum around 150-155 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the cyclic carbamate.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected product formation.
-
Melting Point (MP): For solid compounds, a sharp melting point is an indicator of purity.
Safety Precautions
-
1,3-Dibromopropane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Primary amines can be corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Diethyl carbonate and dimethyl carbonate are flammable liquids.
-
Reactions at elevated temperatures should be conducted with appropriate care, using a heating mantle and a condenser to prevent solvent loss.
Conclusion
The synthetic methods detailed in this guide provide reliable and versatile pathways for the preparation of N-substituted 1,3-oxazinan-2-ones. The one-pot three-component synthesis offers an efficient and convergent route, while the cyclization of 3-amino-1-propanols with dialkyl carbonates provides a greener alternative to traditional methods. By following these protocols and understanding the underlying chemical principles, researchers can effectively synthesize a diverse library of these important heterocyclic compounds for applications in drug discovery and development.
References
-
Trifunović, S. R., et al. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthesis, 2010(6), 943-946. Available at: [Link]
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Li, J., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Angewandte Chemie International Edition, 59(29), 11957-11964. Available at: [Link]
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica, 10(5), 110-116. Available at: [Link]
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Application Notes: The Pivotal Role of Benzonitrile Compounds in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzonitrile as a Versatile Synthon
Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, prized for the unique reactivity of the cyano group. This electron-withdrawing moiety activates the aromatic ring for nucleophilic substitution and serves as a versatile electrophilic center, readily participating in cyclization and annulation reactions. These characteristics make benzonitriles indispensable precursors for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of key synthetic strategies that leverage benzonitrile compounds, complete with mechanistic insights and detailed, field-proven protocols.
Intramolecular Cyclizations: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a classic and powerful method for constructing five- and six-membered rings, including fused heterocyclic systems. It involves the base-catalyzed intramolecular condensation of a dinitrile.[2][3] The reaction is particularly effective for creating large-ring cyclic ketones after hydrolysis of the initial enaminonitrile product.[4]
Mechanistic Rationale
The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base.[4] This generates a carbanion that subsequently attacks the electrophilic carbon of the second nitrile group in an intramolecular fashion. The resulting cyclic imine anion tautomerizes to the more stable β-enaminonitrile.[5] Subsequent acidic hydrolysis cleaves the enamine and nitrile groups to yield the corresponding cyclic ketone.
-
Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is critical. These bases are sufficiently strong to deprotonate the α-carbon but are sterically hindered, which minimizes competing intermolecular side reactions. High-dilution conditions are often employed for the synthesis of macrocycles to favor the intramolecular cyclization over intermolecular polymerization.[2]
Caption: Thorpe-Ziegler reaction mechanism.
Protocol: Synthesis of a Fused Pyridinone
This protocol describes the synthesis of a tetrahydro-1,8-naphthyridin-2(1H)-one derivative, a key intermediate for various biologically active molecules, starting from a suitably substituted benzonitrile precursor leading to a dinitrile.
Step 1: Synthesis of the Dinitrile Precursor (Not detailed, assumed starting material)
Step 2: Thorpe-Ziegler Cyclization
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Scientist's Note: NaH is a strong base suitable for this reaction. Adding it portion-wise at 0°C helps to control the initial exotherm and hydrogen gas evolution.
-
-
Substrate Addition: Slowly add a solution of the α,ω-dinitrile (1.0 eq.) in anhydrous THF (20 mL) via a syringe pump over 1 hour.
-
Trustworthiness Check: Slow addition under high-dilution principles is crucial to maximize the yield of the intramolecularly cyclized product and prevent polymerization.[2]
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude β-enaminonitrile.
Step 3: Hydrolysis to the Cyclic Ketone
-
Setup: Dissolve the crude enaminonitrile in a mixture of ethanol (50 mL) and 6 M hydrochloric acid (HCl, 25 mL).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) for 6 hours. The enaminonitrile will hydrolyze to the corresponding ketone.
-
Isolation: Cool the reaction to room temperature. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO3) solution. Extract the product with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic extracts, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure fused pyridinone.
Multicomponent Reactions: The Gewald Aminothiophene Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time.[6][7] The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[8][9]
Mechanistic Rationale
The reaction proceeds via an initial Knoevenagel condensation between a carbonyl compound (ketone or aldehyde) and an α-cyanoester or other activated nitrile (like malononitrile, where benzonitrile can be a precursor to the required activated methylene compound) in the presence of a base.[10][11] This forms an α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11]
-
Causality in Experimental Choices: A base, typically a secondary amine like morpholine or piperidine, is essential as it catalyzes both the initial Knoevenagel condensation and the subsequent addition of sulfur.[10] The choice of solvent can influence reaction rates; polar aprotic solvents like ethanol or DMF are commonly used to facilitate the dissolution of reactants. Microwave irradiation can significantly accelerate the reaction.[8]
Caption: General workflow for the Gewald synthesis.
Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol uses benzaldehyde (derived from benzonitrile) as a precursor for the required activated methylene compound in some synthetic routes, or more directly, uses a ketone and an activated nitrile. Here we illustrate the direct reaction.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (10 mmol, 1.0 eq.), ethyl cyanoacetate (10 mmol, 1.0 eq.), and elemental sulfur (12 mmol, 1.2 eq.) in ethanol (30 mL).
-
Catalyst Addition: Add morpholine (2 mmol, 0.2 eq.) to the suspension.
-
Scientist's Note: Morpholine acts as a basic catalyst. Only a catalytic amount is needed to drive the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 2 hours. The initial yellow suspension should gradually become a clear solution.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure 2-aminothiophene product. Further purification is typically not necessary.
| Reactant 1 (Ketone) | Reactant 2 (Activated Nitrile) | Typical Yield (%) |
| Acetophenone | Ethyl Cyanoacetate | 85 - 95 |
| Cyclohexanone | Malononitrile | 90 - 98[10] |
| Cyclopentanone | Benzoylacetonitrile | 88 - 94[10] |
| Propiophenone | Cyanoacetamide | 80 - 90 |
Transition-Metal-Catalyzed Annulations
Transition-metal catalysis offers powerful and atom-economical routes to complex heterocycles.[7] Benzonitriles are excellent partners in these reactions, particularly in [2+2+2] cycloadditions with alkynes to form substituted pyridines.[12]
Mechanistic Rationale
In a typical cobalt- or rhodium-catalyzed [2+2+2] cycloaddition, the low-valent metal center coordinates to two alkyne molecules to form a metallacyclopentadiene intermediate. The benzonitrile then coordinates to the metal center and undergoes insertion into a metal-carbon bond. Subsequent reductive elimination releases the pyridine ring and regenerates the active catalyst.
-
Causality in Experimental Choices: The choice of catalyst and ligands is paramount for achieving high efficiency and regioselectivity. Cobalt and rhodium complexes are most common for this transformation. The solvent must be inert and capable of solubilizing the catalyst and reactants; toluene or 1,2-dichloroethane are often used.
Protocol: Rh-Catalyzed Synthesis of a Substituted Pyridine
-
Setup: In a glovebox, charge a Schlenk tube with [Rh(cod)Cl]2 (2.5 mol%), a suitable phosphine ligand (e.g., PPh3, 5 mol%), the alkyne (2.2 eq.), and anhydrous, degassed toluene (5 mL).
-
Reactant Addition: Add the substituted benzonitrile (1.0 eq.) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired substituted pyridine.
Synthesis of Fused Heterocycles: Quinolines and Quinazolines
Benzonitrile derivatives are key precursors for building fused heterocyclic systems like quinolines and quinazolines, which are prevalent in medicinal chemistry.
Friedländer Annulation for Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[13][14] While not directly using benzonitrile as a reactant, ortho-aminobenzonitriles are versatile precursors that can be converted to the required 2-aminoaryl ketone via Grignard addition, which then undergoes the Friedländer cyclization.
Caption: Simplified Friedländer annulation pathway.
Dehydrogenative Coupling for Quinazolines
Modern methods allow for the direct synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and benzonitriles via acceptorless dehydrogenative coupling.[15] This approach is highly atom-economical, releasing only hydrogen and water as byproducts.
-
Protocol Insight: A ruthenium or nickel catalyst system facilitates the tandem oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent cyclization involving the nitrile.[15] The reaction is typically performed at elevated temperatures in a high-boiling solvent.
Conclusion
Benzonitrile compounds are remarkably versatile and powerful tools in the synthesis of heterocyclic compounds. From classic condensation reactions like the Thorpe-Ziegler and Gewald syntheses to modern transition-metal-catalyzed annulations, the unique reactivity of the nitrile group provides chemists with a reliable handle for constructing complex molecular architectures. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of benzonitriles in drug discovery and materials science.
References
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Jones, K. (2024). An eco-friendly and efficient approach for the synthesize of 2-(1H-tetrazole-5-yl) acrylonitrile derivatives. RSC Blogs. Available at: [Link][16]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link][15]
-
Organic Letters. (n.d.). N-Heterocyclic Carbene-Catalyzed Convenient Benzonitrile Assembly. ACS Publications. Available at: [Link][1]
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PubMed. (n.d.). Metal-Ligand Cooperative Synthesis of Benzonitrile by Electrochemical Reduction and Photolytic Splitting of Dinitrogen. National Library of Medicine. Available at: [Link][17]
-
ResearchGate. (2020). Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link][6]
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. Available at: [Link][8]
-
SpringerLink. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link][7]
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link][10]
-
Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers Media. Available at: [Link][18]
-
ACS Catalysis. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Publications. Available at: [Link][19]
-
Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid. Google Patents. Available at: [20]
-
ChemRxiv. (n.d.). Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. ChemRxiv. Available at: [Link][12]
-
MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link][21]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. National Library of Medicine. Available at: [Link][9]
-
PubMed Central. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. National Library of Medicine. Available at: [Link][22]
-
The Journal of Organic Chemistry. (n.d.). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. ACS Publications. Available at: [Link][23]
-
PubMed Central. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. National Library of Medicine. Available at: [Link][24]
-
Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publications. Available at: [Link][25]
-
PubMed Central. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. National Library of Medicine. Available at: [Link][26]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link][27]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link][13]
-
MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link][28]
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PubMed Central. (2021). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. National Library of Medicine. Available at: [Link][29]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link][30]
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ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link][11]
-
National Chemical Laboratory. (n.d.). Metal-Mediated Intramolecular Cyclization of Pyridino-alkynes. National Chemical Laboratory. Available at: [Link][31]
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Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. Available at: [Link][32]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. L.S. College, Muzaffarpur. Available at: [Link][3]
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Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link][33]
-
PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. National Library of Medicine. Available at: [Link][14]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link][34]
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Application Notes & Protocols for the Research Chemical: 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only and does not constitute an endorsement for diagnostic or therapeutic use. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
Introduction: Unveiling the Potential of a Novel Heterocycle
The compound 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a unique amalgamation of two key chemical scaffolds: the 1,3-oxazinane ring and a benzonitrile moiety. While this specific molecule is not extensively documented in publicly available literature, its structural components suggest a rich potential for investigation in various fields of chemical biology and drug discovery. The 1,3-oxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[1] Concurrently, the benzonitrile group is a versatile functional handle and a common feature in many pharmaceuticals, often contributing to receptor binding and metabolic stability.[2]
This guide provides a comprehensive overview of the potential research applications of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, along with detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays. The methodologies presented herein are based on established principles and analogous compounds, offering a robust starting point for researchers venturing into the exploration of this novel chemical entity.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use. The following table summarizes the predicted and analogous properties of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
| Property | Predicted/Analogous Value | Significance in Research |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 202.21 g/mol | Crucial for calculating molar concentrations for assays. |
| Appearance | White to off-white solid | A basic physical descriptor for purity assessment. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility. | Informs the choice of solvent for stock solutions and reaction conditions. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | A key indicator of purity. |
Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the proposed arrangement of protons and carbons.
-
-
Mass Spectrometry (MS):
-
Utilize techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight. The observed mass should correspond to the calculated molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the compound to identify characteristic functional group vibrations. Expect to observe peaks corresponding to the C=O (amide), C≡N (nitrile), and C-O-C (ether) bonds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to assess the purity of the compound. A single, sharp peak is indicative of high purity.
-
Potential Research Applications and Corresponding Protocols
Based on the known biological activities of 1,3-oxazine and benzonitrile derivatives, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a promising candidate for investigation in the following areas:
Anti-inflammatory Activity
Rationale: Many heterocyclic compounds, including 1,3-oxazine derivatives, have demonstrated potent anti-inflammatory effects.[1] The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.
Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.
Materials:
-
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
-
Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of borate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the lipoxygenase enzyme solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the linoleic acid substrate solution.
-
Measure the absorbance at 234 nm at regular intervals for 5 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound.
Caption: Workflow for the in vitro lipoxygenase inhibition assay.
Antioxidant Activity
Rationale: The presence of the oxazine ring and the aromatic benzonitrile system suggests potential radical scavenging activity.[1][3]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and reliable method to evaluate the antioxidant potential of a compound.
Materials:
-
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid should be used as a positive control.
-
Calculate the percentage of radical scavenging activity.[1]
Caption: A proposed synthetic pathway for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Safety and Handling
As with any research chemical with unknown toxicological properties, caution should be exercised when handling 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a novel compound with significant potential for exploration in medicinal chemistry and drug discovery. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin investigating its biological activities. Future studies could focus on structure-activity relationship (SAR) analysis by synthesizing and testing a library of analogues. Furthermore, mechanistic studies to elucidate the mode of action for any observed biological effects will be crucial for its potential development as a therapeutic agent.
References
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Chaitra G and Rohini RM. Synthesis and Biological Activities of-[1][4]Oxazine Derivatives. Der Pharma Chemica. Available from: [Link]
-
Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. ResearchGate. Available from: [Link]
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A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. Available from: [Link]
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Wang, Y. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res. 2018;7(3):200‒201. Available from: [Link]
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Discovery of C-3 Tethered 2-oxo-benzoo[1][5]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PubMed. Available from: [Link]
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2-[(2-Oxo-1,3-dihydroindol-3-yl)amino]benzonitrile. PubChem. Available from: [Link]
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Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d]T[1][4][6]riazol-1-yl) Acetohydrazide by Using Microwave Irradiation. ResearchGate. Available from: [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. Available from: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Available from: [Link]
-
A Novel Synthesis of 1,2,3-Benzotriazinones from 2-(o-Aminophenyl)oxazolines. ResearchGate. Available from: [Link]
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Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. ResearchGate. Available from: [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available from: [Link]
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3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. Available from: [Link]
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Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research. Available from: [Link]
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available from: [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]
-
3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. PubChem. Available from: [Link]
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2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate. PubMed Central. Available from: [Link]
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2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. PubChem. Available from: [Link]
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Application Notes & Protocols: A Phenotypic Screening-Centric Approach to Interrogating 1,3-Oxazine Derivative Libraries
Abstract
The 1,3-oxazine scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties. This broad biological activity profile suggests that derivatives of this scaffold may interact with multiple cellular targets, making a phenotypic screening approach a particularly powerful strategy for hit identification and elucidation of novel mechanisms of action. This guide provides a detailed experimental framework for the screening of 1,3-oxazine derivative libraries, emphasizing a phenotypic-first strategy followed by robust hit validation, target deconvolution, and initial ADME-Tox profiling.
Introduction: The Rationale for Phenotypic Screening of 1,3-Oxazine Derivatives
1,3-Oxazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to possess anti-tumor, anti-malarial, anti-bacterial, anti-oxidant, and anti-inflammatory properties.[1] This pleiotropic bioactivity suggests that a target-based screening approach, which relies on a pre-defined molecular target, may be too restrictive and could overlook novel therapeutic applications.
A phenotypic drug discovery (PDD) strategy, in contrast, assesses the effects of compounds on whole cells or organisms without a preconceived molecular target.[2] This approach is particularly advantageous for identifying first-in-class medicines as it allows for the discovery of compounds that act via novel or unexpected mechanisms of action.[3] Given the chemical diversity and broad biological potential of 1,3-oxazine libraries, a phenotypic screening cascade offers a higher probability of discovering compounds with clinically relevant effects, which can then be mechanistically interrogated.
This application note details a comprehensive screening workflow designed to identify and characterize bioactive 1,3-oxazine derivatives. The workflow is structured to maximize the identification of robust hits, provide insights into their mechanism of action, and assess their drug-like properties at an early stage.
The Screening Cascade: A Multi-Stage Approach to Hit Identification and Validation
A successful screening campaign relies on a tiered approach, often referred to as a screening cascade, to efficiently filter large compound libraries and focus resources on the most promising hits.[1][3] This process begins with a broad primary screen to identify active compounds, followed by a series of increasingly specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess drug-like properties.
Figure 1: A representative phenotypic screening cascade for 1,3-oxazine derivatives.
Library Preparation and Quality Control
Prior to initiating the screening campaign, the 1,3-oxazine derivative library must be meticulously prepared and subjected to quality control.
-
Compound Solubility: Ensure all compounds are soluble in a compatible solvent, typically dimethyl sulfoxide (DMSO), at the desired stock concentration (e.g., 10 mM).
-
Purity Analysis: Assess the purity of a representative subset of the library using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Plate Preparation: Prepare master plates with the compound library at a high concentration. From these, create assay-ready plates at the final screening concentration.
Primary High-Throughput Screening (HTS)
The primary screen is designed to rapidly assess the entire compound library for a desired phenotypic effect. Given the known anti-tumor and anti-inflammatory potential of 1,3-oxazines, a cell-based viability assay using a panel of cancer cell lines is a logical starting point.
Protocol: Cell Viability Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Selected cancer cell lines (e.g., a subset of the NCI-60 panel such as MCF-7 (breast), A549 (lung), and HCT116 (colon))
-
Complete cell culture medium
-
1,3-Oxazine derivative library in assay-ready plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
384-well clear-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the 1,3-oxazine derivatives to the wells at a final concentration (e.g., 10 µM). Include positive and negative controls on each plate.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis and Hit Selection
Proper data analysis is crucial for identifying true hits while minimizing false positives and negatives.
Data Normalization: To account for plate-to-plate variability, raw data should be normalized. A common method is the Z-score, which indicates how many standard deviations a compound's effect is from the mean of the plate.
Z-score = (Value - Mean of Sample Values) / Standard Deviation of Sample Values
Hit Selection Criteria: A common threshold for hit selection is a Z-score greater than 2 or less than -2, indicating a significant deviation from the plate mean.
| Parameter | Description | Typical Value/Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 for a robust assay |
| Hit Threshold | The statistical cutoff for identifying an active compound. | Z-score > 2 or < -2 |
| Confirmation | Re-testing of primary hits from freshly prepared compound stocks. | Activity confirmed in at least 2 of 3 replicates |
Hit Confirmation and Secondary Assays
Primary hits must be subjected to a series of confirmatory and secondary assays to validate their activity and begin to elucidate their mechanism of action.
Confirmatory and Counter-Screening
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screening: To assess general cytotoxicity, confirmed hits should be tested against a non-cancerous cell line (e.g., human fibroblasts). This helps to identify compounds with selective anti-cancer activity.
Mechanistic Secondary Assays
Based on the initial phenotypic observation (e.g., decreased cell viability), a panel of secondary assays should be employed to investigate the underlying mechanism.
If Anti-Cancer Activity is Observed:
-
Apoptosis Induction:
-
Protocol: Caspase-3/7 Activity Assay (Luminescent) The Caspase-Glo® 3/7 Assay provides a luminescent readout of caspase-3 and -7 activity, key executioners of apoptosis.[4][5]
-
Seed cells in a 96-well white-walled plate and treat with the hit compound for a specified time (e.g., 24 hours).
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence with a plate-reading luminometer.[5]
-
-
-
Cell Cycle Arrest:
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Treat cells with the hit compound for 24-48 hours.
-
Harvest and fix cells in cold 70% ethanol.[6]
-
Wash the cells and resuspend in a staining solution containing propidium iodide and RNase A.[6]
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
If Anti-Inflammatory Activity is Hypothesized:
-
NF-κB Pathway Inhibition:
-
Protocol: NF-κB Reporter Assay (Luciferase) This assay utilizes a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements.[7][8]
-
Seed NF-κB reporter cells (e.g., HEK293) in a 96-well plate.
-
Pre-treat cells with the hit compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Incubate for 6-24 hours.
-
Lyse the cells and add luciferase substrate.
-
Measure luminescence using a plate-reading luminometer.[7]
-
-
Target Deconvolution and Structure-Activity Relationship (SAR) Analysis
A critical step in phenotypic screening is the identification of the molecular target(s) of the validated hits.
Figure 2: Common strategies for target deconvolution of phenotypic screening hits.
-
Chemical Proteomics: This approach uses a modified version of the hit compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[9][10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in a cellular context. The binding of a compound to its target protein often increases the protein's thermal stability, which can be measured.[2][11]
Concurrently, a preliminary Structure-Activity Relationship (SAR) analysis should be initiated. This involves testing commercially available analogs of the hit compounds to identify key structural features required for activity. This early SAR data is invaluable for guiding future medicinal chemistry efforts to improve potency and selectivity.
Early ADME-Tox Profiling
To ensure that promising hits have the potential to become viable drug candidates, it is essential to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties early in the discovery process.
| Assay | Property Assessed | Brief Protocol |
| Metabolic Stability | Rate of metabolism by liver enzymes. | Incubate compound with liver microsomes or hepatocytes and measure its disappearance over time by LC-MS/MS. |
| CYP450 Inhibition | Potential for drug-drug interactions. | Use fluorescent probes to measure the inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9). |
| Aqueous Solubility | Determines how well the compound dissolves in water. | Measure the concentration of the compound in a saturated aqueous solution. |
| Cell Permeability | Ability to cross cell membranes (predicts intestinal absorption). | Measure the transport of the compound across a monolayer of Caco-2 cells. |
| Plasma Protein Binding | Extent to which the compound binds to proteins in the blood. | Use equilibrium dialysis to measure the fraction of the compound bound to plasma proteins. |
| hERG Inhibition | Potential for cardiotoxicity. | Use an automated patch-clamp system to measure the inhibition of the hERG potassium channel. |
| Cytotoxicity | General toxicity to cells. | Determine the IC₅₀ in a non-cancerous cell line (as performed in the counter-screen). |
Conclusion
The experimental design outlined in this application note provides a comprehensive and robust framework for the screening of 1,3-oxazine derivative libraries. By initiating with a broad phenotypic screen, this strategy maximizes the potential for discovering novel biological activities and mechanisms of action. The subsequent cascade of hit confirmation, mechanistic elucidation, target deconvolution, and early ADME-Tox profiling ensures that resources are focused on compounds with the highest potential for further development into therapeutic agents. This approach, grounded in scientific rigor and causality, provides a clear path from a diverse chemical library to well-characterized lead compounds.
References
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AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]
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Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. [Link]
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Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2846–2857. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Lisurek, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(4), 655-662. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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Cosmetics Europe. (2022). A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances. MDPI. [Link]
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Zakaria, Z. A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(19), 6889. [Link]
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National Center for Advancing Translational Sciences. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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National Cancer Institute. (2020). Creating and screening natural product libraries. PubMed Central. [Link]
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Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]
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National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
IntechOpen. (2022). Quantitative structure–activity relationship-based computational approaches. [Link]
-
ResearchGate. (2024). (PDF) Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
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University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
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Application Note: A Multi-Modal Approach to the Comprehensive Characterization of Benzonitrile Derivatives
Introduction: The Significance of Benzonitrile Derivatives
Benzonitrile derivatives are a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, dyes, and materials.[1] Their versatile reactivity and physicochemical properties make them indispensable building blocks in medicinal chemistry and materials science. The precise characterization of these molecules is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final products. Impurities, isomers, or degradation products can significantly alter the biological activity and toxicity profile of a drug substance. Therefore, a robust, multi-technique analytical approach is essential for unambiguous structural elucidation, purity assessment, and quantification.
This guide provides a comprehensive overview of the primary analytical methods for the characterization of benzonitrile derivatives, grounded in established scientific principles and field-proven protocols. We will explore the causality behind experimental choices, offering a framework for developing and validating analytical methods suitable for research, development, and quality control environments.
The Analytical Workflow: An Integrated Strategy
The complete characterization of a benzonitrile derivative is not achieved by a single technique but by the logical integration of several orthogonal methods. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for benzonitrile derivative characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules in solution.[3][4] For benzonitrile derivatives, ¹H, ¹³C, and even ¹⁵N NMR experiments provide definitive structural evidence.
Expertise & Causality: The electron-withdrawing nature of the nitrile group (-C≡N) significantly influences the chemical shifts of nearby protons and carbons. Aromatic protons ortho to the nitrile group are deshielded and will appear at a higher chemical shift (further downfield) in the ¹H NMR spectrum compared to those meta and para. Similarly, the carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum, typically appearing around 115-125 ppm.
Protocol: ¹H and ¹³C NMR Analysis
-
Objective: To confirm the covalent structure and isomeric purity of a substituted benzonitrile.
-
Materials & Reagents:
-
Benzonitrile sample (~5-10 mg).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choice of solvent is critical; the sample must be fully soluble, and the solvent signals should not overlap with key analyte signals.
-
NMR tubes (5 mm, high precision).
-
Internal standard (e.g., Tetramethylsilane - TMS, 0 ppm).
-
-
Instrumentation:
-
NMR Spectrometer (e.g., Bruker AVANCE 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in substituted aromatic rings.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrumental Method (Typical Parameters):
-
¹H NMR: Acquire 16-32 scans with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with a spectral width of ~240 ppm, using proton decoupling to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons, including the nitrile carbon.
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Integrate the ¹H signals to determine relative proton ratios.
-
Analyze coupling constants (J-values) to establish connectivity between adjacent protons.
-
Assign all ¹H and ¹³C signals to the proposed structure. Two-dimensional NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be required for complex derivatives.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] For benzonitrile derivatives, its primary utility is the definitive confirmation of the nitrile group.
Expertise & Causality: The carbon-nitrogen triple bond (C≡N) has a strong, sharp, and characteristic stretching vibration that appears in a relatively uncluttered region of the IR spectrum.[6] This makes it an easily identifiable peak. Conjugation of the nitrile group with the aromatic ring weakens the C≡N bond, lowering its vibrational frequency (wavenumber) compared to saturated nitriles.[7]
Data Interpretation for Benzonitriles
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | Stretch | 2240 - 2220 [7] | Strong, Sharp |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |
Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Objective: To confirm the presence of the nitrile functional group.
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal). ATR is a preferred technique for solid powders as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid benzonitrile derivative powder directly onto the ATR crystal.
-
Instrumental Method:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should clearly show a strong, sharp absorbance peak in the 2220-2240 cm⁻¹ region, confirming the nitrile group.[7]
-
Chromatographic Methods for Separation and Purity
Chromatography is the cornerstone for assessing the purity of benzonitrile derivatives and quantifying them in the presence of impurities or other components.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the most common method for determining the purity and assay of benzonitrile derivatives.[2]
Expertise & Causality: The choice of stationary phase (column) and mobile phase is dictated by the polarity of the analyte. For moderately polar benzonitrile derivatives, a C18 column is a robust starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[8] A UV-Vis or Diode Array Detector (DAD) is ideal, as the aromatic ring provides strong chromophores for sensitive detection.[8]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Objective: To determine the purity of a benzonitrile derivative by separating it from potential impurities.
-
Materials & Reagents:
-
HPLC-grade acetonitrile and water.
-
HPLC-grade buffer components (e.g., formic acid, ammonium acetate).
-
Benzonitrile sample.
-
-
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column thermostat, DAD detector (e.g., Agilent 1260/1290 Infinity LC).[9]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at λmax (e.g., 254 nm) and acquire spectra from 200-400 nm. Monitoring multiple wavelengths helps to detect impurities that may have different absorption maxima.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute to a working concentration of ~0.1 mg/mL.[2]
-
-
Gradient Elution:
-
A gradient is often necessary to elute both polar and non-polar impurities in a reasonable time.
-
Example Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile benzonitrile derivatives or for the analysis of residual solvents, GC-MS is the technique of choice.[10] It combines the powerful separation capabilities of GC with the definitive identification power of MS.
Protocol: GC-MS for Impurity Identification
-
Objective: To separate and identify volatile impurities in a benzonitrile sample.
-
Instrumentation & Conditions:
-
GC-MS System: (e.g., Agilent 7890 GC with 5977 MS).[11]
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C, Split mode (e.g., 50:1). Split injection prevents column overloading with the main component.
-
Oven Program: Hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.
-
Data Analysis:
-
Identify peaks in the Total Ion Chromatogram (TIC).
-
Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm identity by running an authentic standard if available.
-
Quantitative Analysis by UV-Visible Spectroscopy
For routine quantification where a validated chromatographic method is not required, UV-Vis spectroscopy offers a quick and cost-effective solution, provided the sample is pure and has no interfering absorbing species.[12][13]
Expertise & Causality: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] The aromatic system in benzonitrile derivatives provides strong absorbance in the UV region (typically 200-300 nm).
Protocol: Quantification via Calibration Curve
-
Objective: To determine the concentration of a pure benzonitrile derivative in solution.
-
Instrumentation: Dual-beam UV-Vis Spectrophotometer.[14]
-
Method:
-
Determine λmax: Scan a dilute solution of the analyte (e.g., in methanol) from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of at least five standard solutions of known concentrations spanning the expected sample concentration range.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax, using the solvent as a blank. Plot Absorbance vs. Concentration.
-
Linear Regression: Perform a linear regression on the data points. The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 for a reliable method.
-
Measure Sample: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the calibration range (dilute if necessary). Measure its absorbance.
-
Calculate Concentration: Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Method Validation
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[15] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[16][17]
Caption: Key validation parameters for analytical methods as per ICH Q2(R1).
Key Parameters to Validate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[14]
Conclusion
The comprehensive characterization of benzonitrile derivatives requires a thoughtful and integrated application of multiple analytical techniques. NMR and FTIR spectroscopy provide definitive structural information, while chromatographic methods like HPLC and GC are essential for assessing purity and identifying impurities. Each method provides complementary data, and together they form a self-validating system that ensures a complete and accurate understanding of the molecule. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently characterize these important chemical entities.
References
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Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. Available from: [Link]
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Li, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24863-24867. Available from: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
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ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-. Available from: [Link]
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Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5293. Available from: [Link]
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ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Available from: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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PubChem. (n.d.). Preparation method of aromatic nitrile compound - Patent CN-115490613-B. Available from: [Link]
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American Chemical Society. (2026). Doping a Nanographene with a Formal Ni IV Center. ACS Publications. Available from: [Link]
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N/A. Spectroscopy Methods of structure determination. Available from: [Link]
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Supplementary Information. (n.d.). Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Available from: [Link]
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Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available from: [Link]
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Ghafran, S. O., Hanan, K. A., & Maher, A. A. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Anbar Journal of Agricultural Sciences, 22(2). Available from: [Link]
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S, J., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo. Available from: [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
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Mukherjee, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4035-4045. Available from: [Link]
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METTLER TOLEDO. (2023). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. YouTube. Available from: [Link]
-
Afonin, A. V. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Available from: [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]
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da Silva, A. C. C., et al. (2018). UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. Drug Analytical Research, 2(2), 52-58. Available from: [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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MDPI. (2025). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Available from: [Link]
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High-Performance Liquid Chromatography (HPLC) method for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile purity
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Determination of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Authored by: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a comprehensive guide to a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile purity. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We detail the method's principles, development rationale, and a full validation protocol, including forced degradation studies, to ensure specificity. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound and its potential impurities.
Introduction and Method Rationale
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a synthetic organic compound with potential applications in pharmaceutical development. Ensuring its chemical purity is paramount for preclinical and clinical studies, as impurities can affect biological activity and introduce toxicity. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in the pharmaceutical industry for assessing the purity and stability of drug substances.[3][4][5]
This method employs Reversed-Phase HPLC (RP-HPLC), a powerful and versatile technique that separates molecules based on their hydrophobicity.[6][7] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, being a moderately nonpolar molecule, will interact with the C18 stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can control the elution of the main compound and achieve separation from more polar and less polar impurities.[8] The benzonitrile moiety contains a strong chromophore, making it suitable for ultraviolet (UV) detection.
Chromatographic System and Conditions
A systematic approach was taken to develop and optimize the chromatographic conditions to achieve a robust and efficient separation.[9][10]
Rationale for Parameter Selection:
-
Column: A C18 column was selected as it is the most widely used stationary phase in RP-HPLC, offering excellent retention and selectivity for a broad range of pharmaceutical compounds.[11] The 150 mm length provides adequate resolution, while the 3 µm particle size ensures high efficiency and sharp peaks.
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water with 0.1% formic acid is used as the aqueous phase. The acid helps to protonate any residual silanols on the silica-based stationary phase, minimizing peak tailing and improving peak shape.
-
Gradient Elution: A gradient program is essential for a stability-indicating method. It ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated from the main peak and eluted from the column within a reasonable runtime.[8]
-
Detection Wavelength: The wavelength of 240 nm was selected based on the UV absorbance profile of the benzonitrile chromophore, providing high sensitivity for the API and its potential degradation products.
-
Temperature Control: Maintaining a constant column temperature of 30 °C is critical for ensuring the reproducibility of retention times and peak areas.[5]
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-18.1 min (80-20% B), 18.1-25 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 25 minutes |
Detailed Protocols
Reagents and Materials
-
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample (Test) Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.
Method Validation Protocol (ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] The following parameters were evaluated.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] A forced degradation study is the most effective way to demonstrate this for a purity method.[13][14][15]
Protocol: A sample solution (500 µg/mL) was subjected to the following stress conditions to achieve a target degradation of 5-20%.[13][16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance kept at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter).
After exposure, samples were neutralized (if necessary) and diluted to the working concentration (50 µg/mL) for analysis. The peak purity of the main compound was evaluated using the DAD to ensure no co-eluting peaks.
Linearity
Linearity was established by preparing a series of solutions from 1 µg/mL to 75 µg/mL (corresponding to 2% to 150% of the working concentration). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the API reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level in triplicate.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were made on the same day, and the Relative Standard Deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in key parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on retention time and peak area was observed.
Workflow and Data Management
The following diagram illustrates the logical workflow from method development through to the establishment of a fully validated, stability-indicating method.
Caption: Workflow for HPLC Method Development and Validation.
System Suitability and Data Analysis
System Suitability
Before sample analysis, a system suitability test must be performed by injecting the Working Standard Solution five times. The results must conform to the limits specified in Table 2.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures symmetrical peak shape. |
| Theoretical Plates (N) | > 2000 | Confirms column efficiency. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
| RSD of Retention Time | ≤ 1.0% | Ensures stable chromatographic performance. |
Calculation of Purity
The purity of the sample is calculated as a percentage area. This method assumes that all impurities have a similar response factor to the main compound at the specified wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Results (Summary)
The validation experiments are expected to yield results that meet the pre-defined acceptance criteria, confirming the method's reliability.
Table 3: Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters pass under all varied conditions. |
Conclusion
The developed reversed-phase HPLC method provides a simple, precise, accurate, and specific means for determining the purity of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. The comprehensive validation, including rigorous forced degradation studies, confirms its stability-indicating nature, making it suitable for routine quality control and stability monitoring in a pharmaceutical setting. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, ensuring its reliability and regulatory compliance.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Masuda, K., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
Jain, D. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Training. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Kumar, A., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Schug, K. A., & McNeff, C. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC International. Retrieved from [Link]
-
Levin, M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]
-
University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Retrieved from [Link]
-
Cichocki, A. (2022). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Gajecka, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2021). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Retrieved from [Link]
-
Azheruddin, M., et al. (2014). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. ResearchGate. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Retrieved from [Link]
-
PharmaCores. (2023). HPLC analytical Method development: an overview. PharmaCores. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]
-
Learn About GMP. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile using 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a molecule of interest, integrating a benzonitrile moiety, a common pharmacophore, with a 1,3-oxazinan-2-one ring system. The biological and chemical properties of such a molecule are intrinsically linked to its precise three-dimensional structure and connectivity. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any further research or development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the analysis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. We will move beyond a simple listing of steps to explain the causality behind experimental choices, providing a robust framework for obtaining high-quality, reproducible NMR data. The protocols herein detail one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments, which together provide a complete picture of the molecule's atomic connectivity.
Molecular Structure and Predicted NMR Landscape
A prerequisite to any spectral analysis is a theoretical understanding of the target molecule. The structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile contains distinct chemical environments that will give rise to a unique NMR fingerprint.

-
Proton (¹H) Environments: The structure presents seven unique proton environments.
-
Four aromatic protons (H7, H8, H9, H10) on the benzonitrile ring. Their chemical shifts and coupling patterns will be dictated by their position relative to the electron-withdrawing cyano group and the oxazinanone substituent.
-
Three distinct methylene (CH₂) groups within the saturated 1,3-oxazinan-2-one ring (H4, H5, H6). The protons adjacent to the nitrogen (H4) and oxygen (H6) atoms are expected to be shifted downfield.
-
-
Carbon (¹³C) Environments: The molecule has eleven unique carbon atoms.
-
Six aromatic carbons (C1, C2, C7, C8, C9, C10).
-
One nitrile carbon (C11).
-
One carbonyl carbon (C2').
-
Three aliphatic carbons in the oxazinanone ring (C4', C5', C6').
-
This initial analysis forms the basis for our experimental design and subsequent data interpretation.
Experimental Design & Protocols
A logical workflow is essential for efficient and accurate NMR analysis. The following diagram outlines the key stages, from sample preparation to final structural confirmation.
Laboratory Safety & Instrument Care
-
Magnetic Field Hazards: NMR spectrometers generate powerful magnetic fields. All personnel must remove ferromagnetic objects (keys, tools, credit cards) before approaching the magnet.[3] Individuals with pacemakers or other electronic medical implants are strictly prohibited from entering the restricted zone (typically marked by the 5-gauss line).[3]
-
Cryogen Safety: The superconducting magnet is cooled by liquid helium and nitrogen. Handle cryogens only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.
-
Sample Handling: NMR tubes are fragile.[3] Handle them with care to avoid breakage and chemical spills. Ensure the outside of the NMR tube is clean before insertion into the spectrometer to prevent contamination of the instrument.[4][5]
Protocol 1: Sample Preparation (Self-Validating)
The quality of the final spectrum is directly dependent on meticulous sample preparation.[6] A poorly prepared sample can lead to broad peaks, poor resolution, and other artifacts that obscure critical data.
Materials & Equipment
| Item | Specification | Rationale |
|---|---|---|
| Analyte | 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile | >95% purity recommended to avoid interfering signals. |
| NMR Tube | 5 mm, high-quality (e.g., Wilmad 535-PP or equivalent) | High-quality tubes ensure better magnetic field homogeneity (shimming).[7] |
| Deuterated Solvent | Chloroform-d (CDCl₃) with 0.03% TMS | CDCl₃ is an excellent solvent for a wide range of organic molecules and has a clean spectral window. TMS provides the 0 ppm reference. |
| Pipette | Glass Pasteur pipette | For clean transfer of the solution. |
| Filtration Medium | Small plug of glass wool | To remove any particulate matter which severely degrades spectral quality.[7] |
| Vortex Mixer | Standard laboratory model | To ensure complete dissolution of the sample. |
Step-by-Step Procedure:
-
Weigh the Analyte: Accurately weigh the required amount of the compound in a clean, dry vial.
-
Add Solvent: Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7][8]
-
Ensure Complete Dissolution: Gently vortex the vial until the solid is completely dissolved. A homogenous solution is critical for high-resolution spectra.[6] If necessary, gentle warming or sonication can be used.
-
Filter the Sample: Place a small, tight plug of glass wool into a Pasteur pipette. Carefully transfer the solution through the filter into the NMR tube.[7] This step is crucial to remove any microscopic solid impurities.
-
Check Sample Height: The final solvent height in the NMR tube should be approximately 4-5 cm.[4] This ensures the sample is correctly positioned within the instrument's detection coil.
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[4]
Protocol 2: NMR Data Acquisition
These protocols are based on a 400 MHz or 500 MHz spectrometer. Parameters should be adjusted as necessary for different field strengths.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | Causality/Rationale |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. Proton decoupling for ¹³C to simplify the spectrum to singlets. |
| Spectral Width | ~12 ppm | ~220 ppm | Covers the expected chemical shift range for most organic molecules. |
| Acquisition Time | ~3-4 sec | ~1-2 sec | Determines digital resolution. Longer is better but subject to relaxation times. |
| Relaxation Delay (d1) | 2 sec | 2 sec | Allows for nuclear relaxation between scans to prevent signal saturation. |
| Number of Scans | 8-16 | 1024-4096 | Signal averaging improves the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. |
Table 2: 2D NMR Acquisition Parameters
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | Causality/Rationale |
|---|---|---|---|
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | Standard pulse sequences for detecting J-coupling (COSY) and one-bond C-H correlations (HSQC). |
| Spectral Width (F2) | ~12 ppm (¹H) | ~12 ppm (¹H) | Direct dimension, covering the proton chemical shift range. |
| Spectral Width (F1) | ~12 ppm (¹H) | ~180 ppm (¹³C) | Indirect dimension, covering the respective nucleus's chemical shift range. |
| Data Points (F2 x F1) | 2048 x 256 | 2048 x 256 | Defines the resolution in each dimension. |
| Number of Scans | 2-4 | 8-16 | More scans are needed for the less sensitive HSQC experiment. |
Protocol 3: Data Processing
Raw NMR data (Free Induction Decay, FID) must be processed to generate the final spectrum.[9]
-
Apodization (Window Function): Apply an exponential multiplication to the FID to improve the signal-to-noise ratio at the cost of slight line broadening.
-
Fourier Transformation (FT): Convert the time-domain data (FID) into frequency-domain data (the spectrum).[10]
-
Phase Correction: Manually or automatically adjust the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C axes.[11]
Spectral Interpretation: A Logic-Driven Approach
The final step is to assign the processed signals to the specific atoms in the molecule. This process is a systematic puzzle solved by combining information from all acquired spectra.
Analysis of the ¹H NMR Spectrum
-
Aromatic Region (δ ≈ 7.2-7.8 ppm): Expect four distinct signals, each integrating to one proton. The signals for H7, H8, H9, and H10 will appear as complex multiplets (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.
-
Aliphatic Region (δ ≈ 2.0-4.5 ppm):
-
H6 (-O-CH₂-): Expected around δ 4.0-4.5 ppm as a triplet, shifted downfield by the adjacent oxygen atom.
-
H4 (-N-CH₂-): Expected around δ 3.5-4.0 ppm as a triplet, shifted downfield by the adjacent nitrogen atom.
-
H5 (-CH₂-CH₂-CH₂-): Expected around δ 2.0-2.5 ppm as a multiplet (likely a quintet or pentet), being coupled to both H4 and H6.
-
Analysis of the ¹³C NMR Spectrum
-
Expect 11 distinct signals.
-
Carbonyl (C2'): δ ≈ 170 ppm.
-
Nitrile (C11): δ ≈ 115-120 ppm.
-
Aromatic Carbons: Six signals between δ ≈ 110-140 ppm. The carbon attached to the cyano group (C1) and the carbon attached to the nitrogen (C2) will have distinct shifts.
-
Aliphatic Carbons:
-
C6' (-O-CH₂-): δ ≈ 60-70 ppm.
-
C4' (-N-CH₂-): δ ≈ 40-50 ppm.
-
C5' (-CH₂-CH₂-CH₂-): δ ≈ 20-30 ppm.
-
-
Confirmation with 2D NMR
-
COSY (Correlation Spectroscopy): This experiment is critical for confirming which protons are coupled (i.e., adjacent).[1][12]
-
A cross-peak will be observed between H4 and H5.
-
A cross-peak will be observed between H5 and H6. This confirms the H4-H5-H6 connectivity of the oxazinanone ring.
-
Cross-peaks will be observed between adjacent aromatic protons (e.g., H7 with H8, H8 with H9, etc.), confirming their relative positions.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to the carbon atom it is directly attached to.[1][13][14]
-
The proton signal at δ ~4.2 ppm (assigned as H6) will show a correlation to the carbon signal at δ ~65 ppm (C6').
-
The proton signal at δ ~3.7 ppm (assigned as H4) will show a correlation to the carbon signal at δ ~45 ppm (C4').
-
Each aromatic proton signal will correlate to a specific aromatic carbon signal, allowing for unambiguous assignment of the protonated carbons in the benzonitrile ring.
-
Summary of Expected Data
The following table provides a predictive summary of the NMR data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in CDCl₃. Note: These are estimated values and may vary slightly based on experimental conditions.
| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| C1 | - | ~115 | HMBC to H9, H10 |
| C2 | - | ~140 | HMBC to H7, H4 |
| C2' | - | ~170 | HMBC to H4, H6 |
| H4 / C4' | ~3.7 (t) | ~45 | COSY with H5; HSQC to C4' |
| H5 / C5' | ~2.2 (m) | ~25 | COSY with H4, H6; HSQC to C5' |
| H6 / C6' | ~4.3 (t) | ~65 | COSY with H5; HSQC to C6' |
| H7 / C7 | ~7.5 (d) | ~128 | COSY with H8; HSQC to C7 |
| H8 / C8 | ~7.3 (t) | ~126 | COSY with H7, H9; HSQC to C8 |
| H9 / C9 | ~7.6 (t) | ~134 | COSY with H8, H10; HSQC to C9 |
| H10 / C10 | ~7.7 (d) | ~133 | COSY with H9; HSQC to C10 |
| C11 | - | ~118 | HMBC to H10 |
References
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]
-
Metin, T. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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James, T. L. NMR Data Processing. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
LabManager. (2025). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
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The MetaRbolomics Consortium. NMR data handling and (pre-)processing. [Link]
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University of Bristol School of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
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The Strategic Utility of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a Versatile Intermediate in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutics. This guide delves into the synthesis, characterization, and application of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile , a key building block whose structural motifs are of significant interest in the design of targeted therapies, particularly in the realm of oncology. While specific, detailed public-domain protocols for this exact molecule are scarce, this document provides a comprehensive overview based on established chemical principles and analogous transformations, offering researchers a robust framework for its synthesis and utilization.
Introduction: The Architectural Significance of the 1,3-Oxazinan-2-one and Benzonitrile Moieties
The title compound integrates two critical pharmacophoric elements: the 1,3-oxazinan-2-one ring and a benzonitrile group. The 1,3-oxazinan-2-one is a six-membered heterocyclic ring that serves as a stable, conformationally constrained scaffold. Such saturated heterocycles are invaluable in drug design for their ability to orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. Furthermore, the cyclic carbamate functionality can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.
The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) moiety, is a versatile functional group in medicinal chemistry. The nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of drug discovery, benzonitrile derivatives are utilized in the manufacturing of a wide array of organic compounds, including pharmaceuticals and dyes[1].
The strategic combination of these two motifs in 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile creates a bifunctional intermediate with significant potential for the synthesis of complex molecular architectures.
Synthesis and Characterization: A Proposed Retrosynthetic Approach
A logical and efficient synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile can be envisioned through a two-step process starting from readily available 2-aminobenzonitrile.
Step 1: N-Alkylation of 2-Aminobenzonitrile
The initial step involves the N-alkylation of 2-aminobenzonitrile with a suitable three-carbon electrophile bearing a terminal hydroxyl group, such as 3-bromopropanol. This reaction introduces the hydroxypropyl side chain necessary for the subsequent cyclization.
Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring
The resulting 2-((3-hydroxypropyl)amino)benzonitrile is then cyclized to form the desired 1,3-oxazinan-2-one ring. This transformation is typically achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to gaseous phosgene[2]. These reagents react with the hydroxyl and secondary amine functionalities to form the cyclic carbamate.
Diagram of the Proposed Synthetic Pathway
Sources
- 1. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
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Application Note: A Structure-Guided Workflow for the Identification and Characterization of Novel AMPA Receptor Antagonists
Introduction: The Therapeutic Promise of Modulating AMPA Receptor Activity
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a principal mediator of fast excitatory neurotransmission throughout the central nervous system (CNS).[1][2] These ionotropic glutamate receptors are integral to synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3] However, their over-activation is implicated in a range of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke-related neurotoxicity.[1][4] Consequently, antagonists of the AMPA receptor represent a significant area of therapeutic interest.[2][5] The development of drugs like perampanel (Fycompa®), a non-competitive AMPA receptor antagonist, has validated this target for the treatment of epilepsy.[1][6]
This application note presents a comprehensive, structure-guided workflow for the identification and characterization of novel AMPA receptor antagonists. We will leverage the principles of structure-activity relationships (SAR) to evaluate a hypothetical candidate molecule, "Compound X," which shares a core scaffold with a known competitive AMPA receptor antagonist, "Reference Compound Y" (based on the quinoxalinedione class). This guide is intended for researchers in drug discovery and pharmacology, providing both the theoretical basis and practical protocols for a robust screening cascade.
The Logic of Structure-Based Discovery: From Scaffold to Function
The foundation of modern medicinal chemistry lies in the principle that a molecule's structure dictates its function. Structure-activity relationship (SAR) studies are pivotal in understanding how specific chemical modifications to a core scaffold influence its biological activity.[7] For AMPA receptor antagonists, extensive research has identified key pharmacophoric features within various chemical classes, such as the quinoxaline-2,3-diones, that are essential for binding and antagonism.[5][7]
Our workflow begins with the hypothesis that Compound X, due to its structural similarity to the well-characterized Reference Compound Y, has a high probability of interacting with the AMPA receptor. The subsequent experimental pipeline is designed to systematically test this hypothesis, moving from initial binding assessment to functional characterization of its antagonist properties.
Figure 1: A tiered experimental workflow for the identification and characterization of novel AMPA receptor antagonists.
Phase 1: Foundational Screening - Does the Candidate Bind?
The initial phase of our investigation focuses on establishing whether Compound X physically interacts with the AMPA receptor. This is a critical first pass to validate our structure-based hypothesis.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantitatively determines the affinity of Compound X for the AMPA receptor by measuring its ability to displace a radiolabeled ligand known to bind to the receptor.
Rationale: A competitive binding assay is a robust and high-throughput method to directly assess the interaction between a test compound and its target receptor. We utilize [³H]AMPA, a classic agonist radioligand, to probe the glutamate binding site.[8] The inclusion of a chaotropic agent like potassium thiocyanate (KSCN) is a standard technique to increase the proportion of specific binding by disrupting non-specific interactions.[8]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptic membranes) in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of synaptic membrane preparation (final protein concentration ~100-200 µ g/well ).
-
50 µL of [³H]AMPA (final concentration ~5 nM).
-
50 µL of either buffer (for total binding), a high concentration of a non-labeled ligand like L-glutamate (1 mM, for non-specific binding), or varying concentrations of Compound X or Reference Compound Y (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plates for 1 hour at 4°C on an orbital shaker.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Reference Compound Y | 150 | 75 |
| Compound X | 450 | 225 |
| L-Glutamate | 2,500 | 1,250 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Functional Validation - Is the Binding Biologically Relevant?
Demonstrating that Compound X binds to the AMPA receptor is the first step. The next crucial phase is to determine the functional consequence of this binding. Is it an antagonist, an agonist, or a modulator?
Protocol 2: High-Throughput Cellular Functional Assay using a Voltage-Sensitive Dye
This assay measures changes in membrane potential in a cell line expressing AMPA receptors. An antagonist will block the depolarization induced by an AMPA receptor agonist.
Rationale: Cell-based functional assays provide a more physiologically relevant context than isolated membrane preparations.[4][9] Using a HEK293 cell line stably expressing a specific AMPA receptor subtype (e.g., GluA2) allows for a controlled system to investigate functional antagonism. Voltage-sensitive dyes (VSDs) offer a robust and scalable method for detecting changes in membrane potential that occur upon ion channel activation.[4][9]
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture HEK293 cells stably expressing the human GluA2 AMPA receptor subunit in appropriate media. Seed the cells into 384-well, black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a fluorescent VSD. Incubate the plate at room temperature in the dark for 1 hour.
-
Compound Addition: Add varying concentrations of Compound X or Reference Compound Y to the wells. Include wells with buffer only (positive control) and a known antagonist (negative control). Incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the fluorescent signal. The instrument will add a solution of an AMPA receptor agonist (e.g., 10 µM glutamate) to all wells and simultaneously record the change in fluorescence over time.
-
Data Analysis:
-
The agonist-induced depolarization will cause a change in the VSD fluorescence.
-
Calculate the percentage of inhibition of the agonist response at each concentration of Compound X or Reference Compound Y.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀.
-
Figure 2: Signaling pathway of AMPA receptor activation and the mechanism of competitive antagonism.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides the most detailed characterization of a compound's effect on AMPA receptor channel function.
Rationale: Electrophysiology directly measures the ion flow through the AMPA receptor channels in real-time, offering unparalleled resolution of the mechanism of action.[10] It can distinguish between competitive and non-competitive antagonism and reveal subtle effects on channel kinetics, such as the rate of desensitization.[10]
Step-by-Step Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or the same HEK293-GluA2 cell line from Protocol 2.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Whole-Cell Patching: Using a micromanipulator, form a high-resistance seal between a glass micropipette (filled with intracellular solution) and the membrane of a single cell. Apply suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply a short pulse of an AMPA receptor agonist (e.g., 1 mM glutamate) using a fast perfusion system to elicit an inward current.
-
Antagonist Testing: Co-apply the agonist with varying concentrations of Compound X or Reference Compound Y. Record the resulting currents.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Generate a dose-response curve by plotting the fractional block of the current versus the antagonist concentration to determine the IC₅₀.
-
Analyze changes in current kinetics (e.g., rise time, decay time) to further probe the mechanism of action.
-
Anticipated Data:
| Compound | Functional IC₅₀ (µM) - VSD Assay | Functional IC₅₀ (µM) - Electrophysiology |
| Reference Compound Y | 0.5 | 0.4 |
| Compound X | 1.5 | 1.2 |
This table presents hypothetical data for illustrative purposes.
Conclusion: Synthesizing the Evidence
This structured application guide provides a robust framework for progressing from a structure-based hypothesis to a functionally validated lead candidate. By following this tiered approach, researchers can efficiently allocate resources, starting with high-throughput binding and cellular assays to identify promising compounds. The subsequent use of detailed electrophysiological analysis ensures a thorough characterization of the mechanism of action for the most promising candidates. The hypothetical data for Compound X, showing consistent activity across all assays, albeit with slightly lower potency than the reference compound, would justify its advancement into further lead optimization studies. This systematic process of integrating structural biology, in vitro pharmacology, and biophysical techniques is fundamental to modern drug discovery.
References
-
Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
-
DelveInsight. (2024). AMPA Receptor Antagonists Market And Pipeline Insights 2024. Retrieved from [Link]
-
MDPI. (2023, June 18). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Retrieved from [Link]
-
Zhang, Y. (2016, December 6). Visualizing AMPA receptors synaptic plasticity in vivo. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). AMPA receptor antagonists. Retrieved from [Link]
-
ResearchGate. (2017, March 30). Screening for AMPA receptor auxiliary subunit specific modulators. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel AMPA Receptor Antagonists: Synthesis and Structure−Activity Relationships of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and Related Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Assembly of AMPA receptors: mechanisms and regulation. Retrieved from [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (n.d.). Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8. Retrieved from [Link]
-
MDPI. (n.d.). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Retrieved from [Link]
-
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Retrieved from [Link]
-
PubMed. (n.d.). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. Retrieved from [Link]
-
PubMed Central. (2017, March 30). Screening for AMPA receptor auxiliary subunit specific modulators. Retrieved from [Link]
-
Eisai. (2021, March 26). DISCOVERY RESEARCH ON AMPA-TYPE GLUTAMATE RECEPTOR ANTAGONIST PERAMPANEL HONORED WITH PSJ AWARD FOR DRUG RESEARCH AND DEVELOPMENT 2021. Retrieved from [Link]
-
PubMed Central. (n.d.). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Retrieved from [Link]
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- 10. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is rooted in established chemical principles to ensure accuracy and reliability.
Introduction to the Synthesis
The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a two-step process. The first step involves the formation of the 1,3-oxazinan-2-one ring through the cyclization of 3-aminopropanol with a suitable carbonylating agent. The second, and often more challenging step, is the N-arylation of the newly formed lactam with a substituted benzonitrile, typically via a copper- or palladium-catalyzed cross-coupling reaction.
This guide will focus on a robust and adaptable synthetic strategy, highlighting key optimization parameters and providing solutions to common experimental hurdles.
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway is designed for adaptability and is based on well-established, high-yielding transformations.
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Oxazinan-2-one
This procedure details the formation of the core heterocyclic ring from 3-aminopropanol using triphosgene as the carbonylating agent.
Materials:
-
3-Aminopropanol
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred 3-aminopropanol solution via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-oxazinan-2-one.
-
Purify the crude product by flash column chromatography or recrystallization.
Step 2: N-Arylation of 1,3-Oxazinan-2-one with 2-Bromobenzonitrile (Ullmann Condensation)
This protocol describes a copper-catalyzed N-arylation of the pre-formed 1,3-oxazinan-2-one.
Materials:
-
1,3-Oxazinan-2-one (1.0 eq)
-
2-Bromobenzonitrile (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene or Dioxane, anhydrous
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add 1,3-oxazinan-2-one (1.0 eq), 2-bromobenzonitrile (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (or dioxane) and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: 1,3-Oxazinan-2-one Formation
Q1: My reaction is sluggish or incomplete, what are the possible causes?
-
Moisture Contamination: The carbonylating agent (e.g., triphosgene) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Insufficient Base: Triethylamine is crucial for scavenging the HCl generated during the reaction. Ensure the correct stoichiometry is used and that the TEA is of high purity.
-
Low Temperature: While the initial addition is performed at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is necessary for the reaction to go to completion.
Q2: I am observing the formation of multiple byproducts. How can I minimize them?
-
Slow Addition of Carbonylating Agent: A rapid addition of triphosgene can lead to the formation of oligomeric side products. A slow, controlled addition at 0 °C is critical.
-
Purity of Starting Materials: Impurities in the 3-aminopropanol can lead to side reactions. It is advisable to use freshly distilled or high-purity starting material.
Q3: The purification of 1,3-oxazinan-2-one is proving difficult. Any suggestions?
-
Polarity: 1,3-Oxazinan-2-one is a relatively polar compound. A polar solvent system for column chromatography, such as ethyl acetate/methanol or dichloromethane/methanol, is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient purification method.
Step 2: N-Arylation
Q1: The N-arylation reaction is not proceeding to completion, and I am recovering starting materials.
-
Catalyst Inactivation: The copper catalyst can be sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere. The use of Schlenk techniques is highly recommended.
-
Ligand Choice: The choice of ligand is critical for a successful Ullmann coupling.[1] While DMEDA is a good starting point, other ligands such as L-proline or phenanthroline can be screened if the reaction is not optimal.
-
Base Strength: Potassium carbonate is a common choice, but for less reactive aryl halides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.
-
Solvent: The solvent can have a significant impact on the reaction rate. Dioxane, DMF, or DMSO can be used as alternatives to toluene, but ensure they are anhydrous.
Q2: I am observing significant amounts of the debrominated benzonitrile as a byproduct.
-
Reaction Temperature: Excessively high temperatures can promote hydrodehalogenation. Try running the reaction at a slightly lower temperature for a longer duration.
-
Source of Hydrogen: Trace amounts of water in the reaction mixture can act as a proton source. Ensure all reagents and solvents are scrupulously dried.
Q3: Purification of the final product is challenging due to co-eluting impurities.
-
Removal of Copper: The blue or green color in the crude product indicates residual copper salts. A thorough wash with dilute ammonium hydroxide is essential to remove these before chromatography.
-
Chromatography System: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help in separating the product from closely related impurities.
Optimization of Reaction Conditions: A Tabular Summary
| Parameter | Step 1: Cyclization | Step 2: N-Arylation |
| Solvent | Dichloromethane (DCM) | Toluene, Dioxane, DMF, DMSO |
| Base | Triethylamine (TEA) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Temperature | 0 °C to Room Temperature | 100-130 °C |
| Catalyst | N/A | CuI, Pd(OAc)₂ (for Buchwald-Hartwig) |
| Ligand | N/A | DMEDA, L-Proline, Xantphos (for Pd) |
Frequently Asked Questions (FAQs)
Q: Can I use a different carbonylating agent for the cyclization step?
A: Yes, other phosgene derivatives like diphosgene or phosgene itself (with extreme caution) can be used. Alternatively, reagents like 1,1'-carbonyldiimidazole (CDI) can also be employed, which are generally safer to handle.
Q: Is the Buchwald-Hartwig amination a viable alternative for the N-arylation step?
A: Absolutely. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[2] It typically employs a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos, BrettPhos). This can be a good alternative if the Ullmann condensation is not providing satisfactory results, especially for less reactive aryl halides.[3]
Q: How can I effectively monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is a quick and effective method. For the N-arylation step, where starting materials and products can have similar polarities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive tool for monitoring the appearance of the product mass and the disappearance of starting materials.
Q: What are the key safety precautions I should take?
A: Triphosgene is a toxic solid and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The cross-coupling reactions are run at high temperatures and should be handled with care.
Visualizing the Process
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the N-arylation step.
References
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. ACS Publications. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available at: [Link]
- Method for producing and purifying 3-aminopropanol. Google Patents.
-
New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Thieme Connect. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Available at: [Link]
-
New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. ResearchGate. Available at: [Link]
-
New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. ACS Publications. Available at: [Link]
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Universität Regensburg Publikationsserver. Available at: [Link]
-
Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate. Available at: [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing. Available at: [Link]
-
Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. ResearchGate. Available at: [Link]
-
3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of 2H-1,3-oxazin-2-ones. RSC Publishing. Available at: [Link]
-
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. Available at: [Link]
-
Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. Available at: [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. ResearchGate. Available at: [Link]
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. Available at: [Link]
-
A clean, safe, and efficient method for the N-carboxyalkylation of lactams. Interreg. Available at: [Link]
-
N-Acylation of Oxazolidinones. ChemistryViews. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. Available at: [Link]
-
Reaction of Phosgene with the Tricycle Related to the Minor Base of Phenylalanine Transfer Ribonucleic Acids. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in various synthetic routes to benzonitrile. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: I'm experiencing a significantly lower than expected yield of benzonitrile. What are the general areas I should investigate first?
Low yields in benzonitrile synthesis can stem from several factors, broadly categorized as: reaction conditions, reagent quality, and reaction mechanism-specific issues. A systematic approach to troubleshooting is crucial. We recommend starting with a thorough review of your experimental setup and parameters against the established protocol.
Here is a logical workflow to diagnose the issue:
Caption: General troubleshooting workflow for low benzonitrile yield.
Method-Specific Troubleshooting
This section is divided by common synthetic routes to benzonitrile.
Dehydration of Benzamide
The dehydration of benzamide is a common laboratory-scale synthesis of benzonitrile. However, incomplete conversion and side reactions can lead to low yields.
Q2: My dehydration of benzamide using phosphorus pentoxide (P₂O₅) resulted in a very low yield. What could have gone wrong?
This is a common issue. While P₂O₅ is a powerful dehydrating agent, its application in benzamide dehydration requires careful control.
-
Causality: Phosphorus pentoxide reacts with any moisture present, including atmospheric moisture, to form phosphoric acids. These acids can form complexes with benzamide, which may decompose at higher temperatures in an unpredictable manner, leading to charring and byproduct formation instead of the desired nitrile.[1] Overheating the reaction mixture is another frequent cause of low yields.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your glassware and benzamide before the reaction. Handle P₂O₅ in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
Control Temperature: Avoid excessive heating. The reaction can be highly exothermic. Gradual heating is recommended. Microwave-assisted dehydration has been shown to give high yields in a very short reaction time (1-2.5 minutes), suggesting that rapid and controlled heating is beneficial.[2]
-
Alternative Reagents: Consider using alternative dehydrating agents that may be less aggressive or easier to handle. Sulfamic acid has been reported as a cheaper and effective alternative to P₂O₅ for the dehydration of benzamides.[1]
-
| Reagent | Reported Yield | Key Considerations |
| P₂O₅ (Microwave) | >90% | Requires specialized equipment, but offers rapid and high-yield synthesis.[2] |
| P₂O₅ (Conventional Heating) | Variable, often low | Prone to overheating and side reactions if not carefully controlled.[1] |
| Sulfamic Acid | ~80% (for o-Bromobenzamide) | A more cost-effective and potentially milder alternative.[1] |
| Alumina | Not specified | Requires high temperatures (~300 °C).[1] |
Synthesis from Benzaldehyde
The conversion of benzaldehyde to benzonitrile often involves the formation of an oxime intermediate, followed by dehydration.
Q3: I'm attempting to synthesize benzonitrile from benzaldehyde and hydroxylamine hydrochloride, but my yield is poor. How can I improve this?
This two-step, one-pot synthesis is sensitive to reaction conditions, particularly temperature and the solvent system.
-
Causality: The reaction proceeds through the formation of benzaldoxime, which is then dehydrated to benzonitrile. Both steps can be acid-catalyzed.[3] Low temperatures can lead to slow reaction rates and incomplete conversion, while the choice of solvent can significantly impact the solubility of intermediates and the catalytic activity.[3][4]
-
Troubleshooting Steps:
-
Optimize Temperature: The reaction temperature has a significant effect on both the reaction rate and the final yield. Studies have shown that increasing the temperature from 90 °C to 120 °C can dramatically increase the conversion of benzaldehyde and the yield of benzonitrile.[3][4] At 120 °C, yields approaching 100% have been reported.[4][5][6]
-
Solvent System: The solvent plays a crucial role. In some systems, using a co-solvent like an ionic liquid with paraxylene has been shown to enhance the reaction by improving the solubility of reactants and acting as a catalyst.[3][4] In the absence of an effective solvent and catalyst system, the conversion can be very low, with the main product being the intermediate benzaldoxime.[3]
-
Catalyst: While hydroxylamine hydrochloride provides an acidic environment, additional catalysts can promote the dehydration of the oxime. Ionic liquids have been shown to act as both a solvent and a catalyst in this reaction.[5][6]
-
| Temperature | Benzaldehyde Conversion | Benzonitrile Yield |
| 90 °C | Low | Low[3][4] |
| 120 °C | ~99.9% | ~99.7%[3][4] |
Ammoxidation of Toluene
This industrial process involves the vapor-phase reaction of toluene, ammonia, and air over a solid catalyst at high temperatures.
Q4: Our industrial ammoxidation of toluene is giving a low yield of benzonitrile. What are the likely causes?
The ammoxidation of toluene is a complex catalytic process where catalyst performance and reaction conditions are critical.
-
Causality: The primary cause of low yield is often related to the catalyst and the reaction conditions. The catalyst, typically a mixed metal oxide, can deactivate over time.[7] The reaction is also highly exothermic, and poor temperature control can lead to side reactions, such as the complete combustion of toluene to CO₂ and N₂.[7] The concentration of reactants is also a critical parameter to avoid explosive mixtures and unwanted side reactions.[7][8]
-
Troubleshooting Steps:
-
Catalyst Activity: Check for catalyst deactivation. This can be due to coking, poisoning, or changes in the catalyst structure. Regeneration or replacement of the catalyst may be necessary. Novel catalysts, such as transition metal oxide clusters within zeolites, have shown high activity and selectivity.[7]
-
Temperature Control: Ensure uniform temperature distribution in the reactor. Hot spots can lead to over-oxidation. Fluidized bed reactors are often used to maintain even temperatures.[9] The optimal reaction temperature is typically in the range of 410-420 °C.[9]
-
Reactant Concentrations: The concentration of toluene is usually kept low (0.5-2%) to minimize the risk of combustion.[7] The ratio of ammonia and air to toluene must be carefully controlled.
-
Process Optimization: Modern methods using finely grained catalysts in fluidized bed reactors have been shown to improve yields (64-81%) and product purity (99.6-99.8%).[9]
-
Caption: Troubleshooting ammoxidation of toluene.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a nitrile group onto an aromatic ring starting from an aniline derivative.
Q5: I am getting a low yield in my Sandmeyer cyanation reaction. What are the common pitfalls?
The Sandmeyer reaction involves the formation of a diazonium salt intermediate, which is then reacted with a copper(I) cyanide salt. The stability of the diazonium salt and the reaction conditions are critical.
-
Causality: The diazonium salt can be unstable and may decompose before it reacts with the cyanide source. The temperature of the diazotization and the subsequent cyanation steps must be carefully controlled. The purity of the starting aniline and the reagents used to generate nitrous acid are also important. Incomplete formation of the diazonium salt or side reactions such as azo coupling can reduce the yield.[10]
-
Troubleshooting Steps:
-
Temperature Control: The diazotization step (reaction of the aniline with nitrous acid) should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with CuCN may require gentle warming, but the temperature should be carefully optimized for the specific substrate.
-
Purity of Reagents: Use freshly prepared sodium nitrite solution for diazotization. Ensure the aniline starting material is pure.
-
Acidity: Maintain a high acidity during diazotization to prevent side reactions.[10]
-
Copper(I) Cyanide: The quality of the CuCN is important. It should be freshly prepared or properly stored to ensure its reactivity.
-
Rosenmund-von Braun Reaction
This reaction involves the cyanation of an aryl halide with copper(I) cyanide.
Q6: My Rosenmund-von Braun reaction is not working or giving a very low yield. What should I check?
This reaction is known to require harsh conditions and can be sensitive to several factors.
-
Causality: The Rosenmund-von Braun reaction typically requires high temperatures (refluxing in a high-boiling solvent like DMF or pyridine) and an excess of CuCN.[11] The reactivity of the aryl halide is also a key factor (iodides > bromides > chlorides). Incomplete reaction is a common issue, and purification of the product from the high-boiling solvent and excess copper salts can be challenging.[11]
-
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction is heated to a sufficiently high temperature. Refluxing DMF (153 °C) is common. For less reactive aryl halides, even higher temperatures may be necessary.[11][12]
-
Solvent and Reagents: Use a dry, high-boiling polar solvent. Ensure the CuCN is of good quality; degraded samples can appear green.[12]
-
Reaction Time: These reactions can be slow and may require extended reaction times (e.g., 24 hours).[12]
-
Aryl Halide Reactivity: If using an aryl bromide or chloride, consider converting it to the more reactive aryl iodide in situ by adding an iodide salt.[11]
-
Purification and Impurities
Q7: I have obtained my crude benzonitrile, but it is impure. What are the common impurities and how can I purify it?
Common impurities depend on the synthetic route and can include unreacted starting materials (e.g., benzamide, benzaldehyde), intermediates (e.g., benzaldoxime), and byproducts from side reactions.[13][14]
-
Purification Methods:
-
Distillation: Benzonitrile is a liquid with a boiling point of 191 °C. Vacuum distillation is a common and effective method for purification.[9]
-
Washing: Washing the crude product with a dilute base can remove acidic impurities like benzoic acid.[13] A subsequent wash with water can remove water-soluble impurities.
-
Drying: After washing, the organic layer should be dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Decolorization: If the product is colored, treatment with activated carbon may be effective.[15]
-
References
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Advances. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). Journal of Nanomedicine Research. [Link]
- McKeever, C. H., & Nemec, J. W. (1956). Preparation of benzonitrile. U.S. Patent No. 2,770,641. Washington, DC: U.S.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. [Link]
- Production method of benzonitrile. (2007).
-
Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020). Sciencemadness.org. [Link]
-
Solvent: benzonitrile. University of Rochester Department of Chemistry. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. [Link]
-
Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022). YouTube. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Europe PMC. [Link]
-
ACS Catalysis Ahead of Print. American Chemical Society Publications. [Link]
-
Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4. (2019). ResearchGate. [Link]
- Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. (2004).
-
How can I purify impure benzonitrile?. (2017). ResearchGate. [Link]
-
Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA). (2023). ResearchGate. [Link]
-
Benzonitrile-impurities. Pharmaffiliates. [Link]
-
Cyanation of aryl bromide. (2023). Reddit. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. (1987). Industrial & Engineering Chemistry Research. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde. (2003). U.S.
-
Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. (2025). ResearchGate. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Navigating the Labyrinth of 1,3-Oxazine Synthesis: A Technical Support Guide to Common Side Products
Welcome to the Technical Support Center for the synthesis of 1,3-oxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist with extensive experience in synthetic organic chemistry, I have encountered and resolved numerous challenges associated with these reactions. This resource is a distillation of that field-proven insight, aimed at providing you with not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental choices.
The synthesis of 1,3-oxazines, most commonly through the versatile Mannich reaction, is a cornerstone for accessing a wide array of biologically active molecules.[1][2] However, the very reactivity that makes this transformation so powerful can also lead to a variety of undesired side products. This guide will serve as your troubleshooting companion, helping you to identify, understand, and mitigate the formation of these common impurities.
Frequently Asked Questions (FAQs): Understanding the Root of the Problem
Here, we address some of the most common issues encountered during the synthesis of 1,3-oxazine derivatives.
Q1: My reaction is sluggish and gives a low yield of the desired 1,3-oxazine. What are the likely culprits?
Low yields in 1,3-oxazine synthesis can often be attributed to several factors, including suboptimal reaction conditions and the nature of your starting materials. The reaction is sensitive to temperature, solvent, and the electronic and steric properties of the phenol, aldehyde, and amine.[3] For instance, electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the initial Mannich base formation. Conversely, bulky substituents on the phenol can sterically hinder the cyclization step.
Q2: I observe multiple spots on my TLC plate, even after extended reaction times. What are these likely side products?
The presence of multiple spots on a TLC plate is a common indicator of side product formation. The most frequently encountered impurities include:
-
Unreacted Starting Materials: Incomplete conversion is a straightforward issue, often resolved by adjusting reaction time, temperature, or stoichiometry.
-
Mannich Base Intermediate (Aminomethylphenol): The reaction proceeds through a stable aminomethylphenol intermediate. Incomplete cyclization will result in this species remaining in your crude product.[4]
-
Bis-phenolic Species: Over-reaction or reaction at an alternative site on the phenol can lead to the formation of dimeric or oligomeric species where two phenol units are linked by a methylene bridge.
-
Ring-Opened Hydrolysis Products: The 1,3-oxazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding aminomethylphenol.[5]
Q3: How can I confirm the identity of these side products?
Characterization of side products is crucial for effective troubleshooting. The following techniques are indispensable:
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for distinguishing between the desired 1,3-oxazine and its common impurities. For instance, the methylene protons of the oxazine ring typically appear as two distinct singlets in the ¹H NMR spectrum. The absence of one or both of these signals, coupled with the appearance of new aromatic or methylene proton signals, can indicate the presence of side products.[1][6]
-
Mass Spectrometry (MS): MS can provide the molecular weight of the components in your reaction mixture, allowing you to quickly identify potential side products based on their expected masses.[3]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the phenol and the appearance of characteristic C-O-C stretches can indicate the formation of the oxazine ring. The persistence of a strong O-H band may suggest the presence of unreacted phenol or the Mannich base intermediate.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to addressing the formation of specific side products.
Problem 1: Persistent Presence of the Mannich Base Intermediate (Aminomethylphenol)
Causality: The formation of the 1,3-oxazine ring is a cyclization step that follows the initial formation of the aminomethylphenol (Mannich base). This cyclization is often the rate-limiting step and can be incomplete under certain conditions.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to promote the intramolecular cyclization. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.
-
Optimize Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred as they do not interfere with the reactive intermediates. Toluene or xylene are often effective choices that allow for higher reaction temperatures.
-
Employ a Catalyst: While many Mannich reactions for 1,3-oxazine synthesis are performed without a catalyst, the addition of a mild acid or base catalyst can sometimes facilitate the cyclization step. However, care must be taken as this can also promote side reactions.
-
Azeotropic Removal of Water: The cyclization step involves the elimination of a molecule of water. Using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can drive the equilibrium towards the formation of the 1,3-oxazine product.
Visualizing the Mechanism: Formation of the Mannich Base and Cyclization
Caption: The two-step process of 1,3-oxazine formation.
Problem 2: Formation of Dimeric and Oligomeric Byproducts
Causality: Phenols are susceptible to electrophilic substitution at multiple positions on the aromatic ring. The reactive iminium ion intermediate, formed from the amine and formaldehyde, can react with a second molecule of phenol instead of the aminomethylphenol, leading to the formation of methylene-bridged bis-phenolic compounds or higher oligomers.[7] This is particularly problematic with highly activated phenols.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is critical. Using a slight excess of the amine and formaldehyde relative to the phenol can help to ensure that the phenol is consumed in the desired reaction pathway.
-
Slow Addition of Reagents: Adding the formaldehyde solution slowly to a mixture of the phenol and amine can help to maintain a low concentration of the reactive iminium ion, thereby minimizing the rate of the competing dimerization reaction.
-
Lower Reaction Temperature: The formation of dimeric and oligomeric byproducts is often favored at higher temperatures. Conducting the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired 1,3-oxazine.
-
Use of a Bulky Amine: Employing a sterically hindered primary amine can disfavor the formation of the more crowded dimeric and oligomeric products.
Visualizing the Competing Pathways
Caption: Competing reaction pathways leading to desired product and dimer.
Problem 3: Formation of Isomeric Byproducts
Causality: For unsymmetrical phenols, the initial aminomethylation can occur at different positions on the aromatic ring, leading to the formation of regioisomers of the final 1,3-oxazine product. The regioselectivity is influenced by the electronic and steric effects of the substituents on the phenol ring.
Troubleshooting Protocol:
-
Careful Selection of Starting Materials: Whenever possible, choose a phenol that has one highly activated and sterically accessible position for the Mannich reaction to occur.
-
Use of Protecting Groups: In cases where regioselectivity is a significant issue, it may be necessary to employ a protecting group strategy to block the undesired reactive sites on the phenol. The protecting group can then be removed after the 1,3-oxazine ring has been formed.
-
Chromatographic Separation: If the formation of isomers is unavoidable, careful purification by column chromatography is often required to separate the desired isomer.[1] Developing an effective solvent system for TLC is the first step towards a successful preparative separation.
Purification Strategies: A Practical Guide
Even with optimized reaction conditions, some level of side product formation is often inevitable. The following purification techniques are commonly employed to isolate pure 1,3-oxazine derivatives.
| Purification Method | Description | Best For Removing | Considerations |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[8] | Unreacted starting materials, some isomeric impurities. | Requires a significant difference in solubility between the product and impurities. Finding a suitable solvent system can be challenging. |
| Column Chromatography | The crude mixture is passed through a column of stationary phase (e.g., silica gel), and the components are separated based on their differential adsorption.[1] | A wide range of impurities, including Mannich base intermediates, dimers, and isomers. | Can be time-consuming and require large volumes of solvent. Careful selection of the mobile phase is crucial for good separation. |
| Acid-Base Extraction | This technique can be used to separate the basic 1,3-oxazine from acidic phenolic impurities or neutral byproducts. The crude mixture is dissolved in an organic solvent and washed with an acidic solution to protonate the oxazine, which then partitions into the aqueous phase. The aqueous layer is then basified and extracted with an organic solvent to recover the purified product. | Phenolic impurities (unreacted starting material, dimers). | The 1,3-oxazine must be stable to the acidic and basic conditions used. |
Conclusion: A Pathway to Purity
The synthesis of 1,3-oxazine derivatives is a powerful tool in the arsenal of the synthetic chemist. However, a thorough understanding of the potential side reactions and a systematic approach to troubleshooting are essential for success. By carefully controlling reaction conditions, understanding the underlying mechanisms, and employing appropriate purification strategies, researchers can confidently navigate the complexities of 1,3-oxazine synthesis and obtain their desired products in high purity. This guide provides a framework for rational problem-solving, empowering you to move beyond simple protocol-following and towards a more intuitive and effective approach to your synthetic challenges.
References
- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-945.
- Laobuthee, A., Chirachanchai, S., Ishida, H., & Tashiro, K. (2001). Asymmetric mono-oxazine: an inevitable product from Mannich reaction of benzoxazine dimers. Journal of the American Chemical Society, 123(41), 9947–9955.
- Louka, F. R., Ortte, L. G., & Maier, M. R. (2021). Synthesis of 1,3-oxazines based on piperazine. Tetrahedron Letters, 82, 153337.
- Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. The Pharmaceutical and Chemical Journal, 7(4), 63-71.
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 65-71.
- Billman, J. H., & Dorman, L. C. (1962). The Synthesis of N,N'-Ethylenebis-(2-hydroxybenzylamine) and its Reactions with Aldehydes. Journal of Organic Chemistry, 27(7), 2419–2422.
- Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Ketones with Formaldehyde and Secondary Amines. Journal of the American Chemical Society, 66(11), 1875–1879.
- Burke, W. J. (1949). 3,4-Dihydro-1,3-2H-benzoxazines. A New Class of Cyclic Tautomers of Mannich Bases. Journal of the American Chemical Society, 71(2), 609–612.
-
Rostamizadeh, S., et al. (2021). Efficient synthesis of some[1][9]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11(1), 1-13.
- Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. The Pharmaceutical and Chemical Journal, 7(4), 63-71.
- Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-8). Elsevier.
- Wang, Y. X., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 686.
- Laobuthee, A., Chirachanchai, S., Ishida, H., & Tashiro, K. (2001). Asymmetric mono-oxazine: an inevitable product from Mannich reaction of benzoxazine dimers. Journal of the American Chemical Society, 123(41), 9947–9955.
- Lee, J. Y., & Hong, S. (2017). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Bulletin of the Korean Chemical Society, 38(7), 845-848.
- Vashundhra, S., et al. (2018). Synthesis, characterization and anticancer activity of some novel 1, 3-oxazine derivatives. World Journal of Pharmaceutical Research, 7(18), 856-866.
- Ishida, H., & Lee, Y. H. (2001). A study on the synthesis and polymerization of a benzoxazine monomer containing an acetylene group. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1614-1621.
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Technical Support Center: A Scientist's Guide to Overcoming Purification Challenges of Polar Benzonitrile Compounds
Welcome to the Technical Support Center for the purification of polar benzonitrile compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these versatile molecules. The inherent polarity imparted by the nitrile group, often amplified by other polar substituents such as hydroxyl, amino, or carboxyl groups, demands a nuanced and strategic approach to achieve high purity.
This center moves beyond generic protocols, offering in-depth troubleshooting advice, detailed experimental workflows, and a foundational understanding of the principles governing each technique. Our goal is to empower you to make informed decisions, transforming purification from a bottleneck into a streamlined and successful step in your research and development endeavors.
Section 1: Understanding the Challenge - The Physicochemical Nature of Polar Benzonitriles
The purification challenges of polar benzonitriles stem from their molecular structure. The nitrile group (-C≡N) is highly polar and a strong hydrogen bond acceptor. When combined with other polar functional groups, the overall molecular polarity increases significantly, leading to:
-
High Water Solubility: Making extraction from aqueous media difficult.
-
Strong Interactions with Polar Stationary Phases: Resulting in poor peak shape and recovery in normal-phase chromatography.
-
Low Retention in Reversed-Phase Chromatography: Causing co-elution with the solvent front.
-
Complex Crystallization Behavior: Often leading to "oiling out" or the formation of intractable solids.
This guide will provide you with the tools to address these challenges head-on.
Section 2: Purification Strategy Selection: A Decision-Making Workflow
Choosing the right purification strategy is the most critical step. The following workflow provides a logical approach to selecting the most appropriate technique based on the properties of your compound and the nature of the impurities.
Caption: A decision-making workflow for selecting a purification strategy for polar benzonitriles.
Section 3: Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Liquid Chromatography
Q1: My polar benzonitrile elutes in the void volume on my C18 column. How can I get it to retain?
A1: This is a classic problem for highly polar analytes in reversed-phase chromatography. Here are several strategies, from simple adjustments to changing your entire approach:
-
Increase the Aqueous Content of the Mobile Phase: For moderately polar compounds, increasing the water content (e.g., from 50% to 95%) can sometimes improve retention. However, be aware of "phase collapse" or "dewetting" on traditional C18 columns with very high aqueous mobile phases.
-
Use a Polar-Embedded or AQ-Type Reversed-Phase Column: These columns have a polar group embedded within the C18 chain or are otherwise designed to be stable in 100% aqueous mobile phases. This prevents phase collapse and provides an alternative mechanism for retaining polar compounds.
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is often the most effective solution for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[1] In HILIC, the water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2]
-
Consider Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics.[3] This is particularly useful if your benzonitrile has an ionizable group. You can achieve unique selectivity by adjusting the pH and ionic strength of the mobile phase.[4]
Q2: I'm using HILIC, but my peak shapes are broad and tailing. What's going on?
A2: Poor peak shape in HILIC can be frustrating but is often solvable by addressing one of the following:
-
Insufficient Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the stable water layer on the stationary phase. Ensure you equilibrate with at least 10-15 column volumes of your initial mobile phase.
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., more polar, with a higher water content) than your mobile phase will cause peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the strongest solvent necessary to dissolve the sample, but inject the smallest possible volume.
-
Secondary Ion-Exchange Interactions: If your benzonitrile is basic, it can interact with acidic silanols on a silica-based HILIC column, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1%) or ammonia to your mobile phase can mitigate this. Conversely, for acidic analytes, adding a small amount of an acid like formic acid or acetic acid (0.1%) can improve peak shape.
-
Metal Contamination: Trace metals in the HPLC system or on the stationary phase can chelate with certain functional groups, causing tailing. Using a column with high-purity silica or adding a chelating agent like EDTA to the mobile phase can sometimes help.
Q3: I have a benzonitrile with both a carboxylic acid and an amino group. How do I purify this zwitterion?
A3: Zwitterionic compounds are particularly challenging as they can carry both positive and negative charges.
-
Mixed-Mode Chromatography (MMC): This is often the most effective technique for zwitterions.[5] A mixed-mode column with both cation and anion exchange properties, along with hydrophobic characteristics, can provide the necessary selectivity. You can manipulate the retention by adjusting the pH and ionic strength of the mobile phase.
-
HILIC with pH Control: HILIC can also be effective. By adjusting the mobile phase pH, you can influence the net charge of your zwitterion and its interaction with the stationary phase. For a compound with a carboxylic acid and an amino group, running at a low pH (e.g., pH 2 with formic acid) will protonate the amine and keep the carboxylic acid neutral, resulting in a net positive charge which can interact with a negatively charged stationary phase or be retained by hydrophilic partitioning.[6] Conversely, at a high pH, the amine will be neutral and the carboxylic acid will be deprotonated.
-
Ion-Pair Chromatography: While less common now due to MS incompatibility, using an ion-pairing reagent in a reversed-phase method can be effective. A cationic ion-pairing agent (like tetrabutylammonium) can pair with the carboxylate, and an anionic agent (like trifluoroacetic acid) can pair with the ammonium group.
Recrystallization
Q1: My polar benzonitrile is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. Here's how to troubleshoot this:
-
Lower the Crystallization Temperature: Your solution may be supersaturated at a temperature above your compound's melting point. Try using a solvent with a lower boiling point.
-
Use a Larger Volume of Solvent: This will lower the saturation point to a lower temperature. You can then slowly evaporate the solvent to induce crystallization.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Switch to a Mixed Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[7]
Q2: How do I choose the best solvent for recrystallizing my polar benzonitrile?
A2: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]
-
"Like Dissolves Like": Since your compound is polar, start with polar solvents. Alcohols (ethanol, isopropanol), water, and acetone are good starting points.
-
Small-Scale Solubility Tests: Take a small amount of your crude material in a test tube and add a few drops of a solvent. Observe the solubility at room temperature and then upon heating.
-
Mixed Solvent Systems: For polar benzonitriles, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane) is often effective.
Here is a table of common recrystallization solvents to guide your selection:
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Suitability for Polar Benzonitriles |
| Water | 100 | 10.2 | Excellent for compounds with H-bond donors/acceptors (-OH, -NH2, -COOH). May require a co-solvent. |
| Methanol | 65 | 5.1 | Good general-purpose polar solvent. |
| Ethanol | 78 | 4.3 | Very common and effective for a wide range of polarities.[9] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 5.8 | Can be a good choice, but its high solvency may lead to low recovery. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point can limit the solubility difference. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in mixed-solvent systems with hexanes. |
| Toluene | 111 | 2.4 | Generally for less polar compounds, but can be useful for some benzonitriles. High boiling point. |
| Hexanes | 69 | 0.1 | Non-polar. Primarily used as the "poor" solvent in a mixed-solvent system. |
Data compiled from various sources, including[9].
Sample Preparation and Impurity Removal
Q1: My crude reaction mixture contains acidic or basic impurities. Can I remove these before chromatography?
A1: Yes, an acid-base extraction is a highly effective and simple first-pass purification step.[10] The principle is to convert the acidic or basic compound into its water-soluble salt, which can then be separated from the neutral organic compounds.
Caption: A workflow for removing acidic and basic impurities using acid-base extraction.
Q2: What are some common impurities from the synthesis of polar benzonitriles, and how can I remove them?
A2: The impurities will depend on the synthetic route:
-
From Dehydration of Benzamides: The primary impurity is often the unreacted starting benzamide. Since amides are also polar, this can be a challenging separation. HILIC or a polar-embedded reversed-phase column can often provide the necessary selectivity.
-
From Palladium-Catalyzed Cyanation: Residual palladium catalyst can be a concern, especially for pharmaceutical applications. These can often be removed by filtration through a pad of celite or silica gel, or by using a metal scavenger. Unreacted aryl halide starting material can typically be separated by standard chromatography.
-
From Reduction of Nitrobenzonitriles: Incomplete reduction can leave the starting nitro compound. The significant difference in polarity between the nitro and amino groups usually makes this an easy separation by standard chromatography.
Section 4: Detailed Experimental Protocols
Protocol: HILIC Purification of a Hydroxybenzonitrile
This protocol is a general starting point for the purification of a polar, neutral benzonitrile.
-
Sample Preparation: Dissolve the crude hydroxybenzonitrile in the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) at a concentration of 1-5 mg/mL. If solubility is low, use a minimum amount of a stronger solvent like methanol and inject a small volume.
-
Column: A silica or diol-based HILIC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Gradient from 95% B to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 95% B
-
18-25 min: Re-equilibrate at 95% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Purification: Combine the relevant fractions and remove the solvent under reduced pressure.
Protocol: Two-Solvent Recrystallization of an Aminobenzonitrile
This protocol is suitable for a solid, polar benzonitrile that is difficult to crystallize from a single solvent.
-
Solvent Selection: Based on small-scale tests, select a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aminobenzonitrile in a minimal amount of the hot "good" solvent (ethanol). Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Induce Crystallization: While the filtrate is still warm, slowly add the "poor" solvent (hexanes) dropwise with swirling until the solution remains faintly turbid.
-
Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 5: Conclusion
The purification of polar benzonitrile compounds, while challenging, is achievable with a systematic and informed approach. By understanding the underlying chemical principles and having a robust troubleshooting strategy, you can confidently tackle even the most difficult separations. This guide serves as a starting point; remember that every compound is unique, and optimization will always be necessary. We encourage you to use these principles as a foundation for developing your own effective and efficient purification protocols.
References
- BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem Technical Support.
- Biotage. (2023).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Codementor. (2020).
- Diva-Portal.org. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- EP0745585A1 - Process for the preparation of amino and hydroxybenzonitriles - Google P
- Guidechem. (n.d.). How to Prepare 3-Aminobenzonitrile? - FAQ.
- Agilent. (2019). Hydrophilic Interaction Chromatography (HILIC)
- LCGC International. (2019).
- Microbe Notes. (2023). Chromatography: Principle, Types, Steps, Uses, Diagram.
- Medium. (2022). Visualizing A Decision tree using GraphViz and Pydotplus.
- NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- NIH. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
- Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Scribd. (n.d.).
- Slideshare. (n.d.). CHROMATOGRAPHY and its types with procedure,diagrams,flow charts,advantages and disadvantages.pptx.
- Stack Overflow. (2017). Using graphviz to plot decision tree in python.
- Teledyne LABS. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)
- Waters Corporation. (n.d.).
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- Fisher Scientific. (n.d.). Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.
- Chrom Tech, Inc. (2024). Reverse-Phase Liquid Chromatography vs.
- Agilent. (n.d.).
- ResearchGate. (n.d.).
- Chempedia - LookChem. (n.d.).
- Daniel S. Standage. (2016). Building a decision tree chart with graphviz.
- Graphviz. (2024). DOT Language.
- Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024.
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Technical Support Center: Enhancing the Stability of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in Solution
Welcome to the dedicated technical support guide for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a molecule of interest in pharmaceutical and chemical research, incorporating both a benzonitrile and an oxazinanone moiety. The stability of this compound in solution is critical for accurate experimental outcomes. The primary points of vulnerability in the structure are the electrophilic carbon of the nitrile group and the cyclic urethane of the oxazinanone ring. Both functional groups can be susceptible to hydrolysis under certain conditions, particularly non-neutral pH. This guide will walk you through identifying, troubleshooting, and preventing degradation of this compound in your experimental solutions.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of question-and-answer scenarios that you might encounter during your work.
Question 1: I'm observing a decrease in the concentration of my 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile stock solution over a short period. What could be the cause?
Answer: A rapid decrease in the concentration of the parent compound often points to chemical degradation. The most probable cause is hydrolysis of either the oxazinanone ring or the benzonitrile group, especially if your solvent is aqueous or contains trace amounts of water and is not pH-controlled.
Troubleshooting Steps:
-
Analyze for Degradants: The first step is to confirm that degradation is occurring and to identify the degradation products. The recommended method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks corresponding to potential degradants.[1][2]
-
Characterize Degradation Products: If unknown peaks are observed, isolating them for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry can confirm the degradation pathway.[1]
-
Evaluate Solution pH: The pH of your solution is a critical factor. The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-(2-oxo-1,3-oxazinan-3-yl)benzoic acid or its corresponding amide.[3][4] The oxazinanone ring, a cyclic urethane, is also prone to hydrolysis, which would lead to ring-opening.
-
Solvent Purity Check: Ensure the purity of your solvent. The presence of acidic or basic impurities can catalyze degradation. Use high-purity, HPLC-grade solvents whenever possible.
Question 2: My experimental results are inconsistent. Could this be related to the stability of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile?
Answer: Yes, inconsistent results are a classic sign of an unstable compound in the experimental setup. If the compound degrades over the course of your experiment, its effective concentration will change, leading to poor reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocol: Time-Course Stability Study
-
Preparation: Prepare a solution of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in your experimental solvent at the working concentration.
-
Initial Analysis (t=0): Immediately analyze a sample of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Incubation: Store the solution under the exact conditions of your experiment (temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), withdraw aliquots and analyze them by HPLC.
-
Data Analysis: Plot the concentration of the parent compound versus time. A significant decrease indicates instability under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile?
While specific degradation pathways for this exact molecule are not extensively published, based on its constituent functional groups, the most likely degradation pathways involve hydrolysis.
Caption: Plausible hydrolytic degradation pathways.
The benzonitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide.[3][4] The oxazinanone ring, being a cyclic urethane, is also susceptible to cleavage under similar conditions.
Q2: What are the optimal storage conditions for a stock solution of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile?
To maximize the shelf-life of your stock solution, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes the risk of hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions. |
| pH (if aqueous) | Buffered to pH 3-5 | Based on stability studies of similar heterocyclic compounds, a mildly acidic pH can enhance stability.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidative degradation. |
| Light | Amber vials or protection from light | Prevents potential photodegradation. |
Q3: How can I improve the stability of my compound in an aqueous experimental buffer?
Working in aqueous buffers can be challenging. Here are some strategies:
-
pH Optimization: Conduct a pH stability profile to determine the pH at which the compound is most stable. A pH range of 3-5 is often a good starting point for similar molecules.[5]
-
Use of Co-solvents: If your experiment allows, the addition of a water-miscible organic co-solvent like DMSO or acetonitrile can reduce the water activity and slow down hydrolysis.
-
Fresh Preparations: The most reliable approach is to prepare the aqueous solution fresh before each experiment from a concentrated, stable stock in an anhydrous solvent.
-
Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial.[6]
Q4: What analytical techniques are best for monitoring the stability of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile?
A stability-indicating analytical method is crucial. The most powerful and commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): Typically with UV detection, HPLC is excellent for separating the parent compound from its degradation products and quantifying their respective amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for both quantifying the parent compound and identifying unknown degradation products.[2]
By implementing these troubleshooting and preventative strategies, you can significantly improve the reliability and accuracy of your experimental data when working with 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
References
-
Eawag. (1998). Benzonitrile Degradation Pathway. Eawag-BBD. [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
Gomes, A. R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
-
Grokipedia. Benzonitrile. [Link]
-
Kim, S., et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]
-
ResearchGate. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]
-
MDPI. (2020). A Multi-Residue Analytical Method for Assessing the Effects of Stacking Treatment on Antimicrobial and Coccidiostat Degradation in Broiler Litter. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. [Link]
-
National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
ResearchGate. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. [Link]
-
Jaiswal, Y., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][7]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PMC - PubMed Central. [Link]
Sources
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
Preventing decomposition of 2,1-benzisoxazolone precursors during synthesis
A Guide to Preventing Precursor Decomposition
Welcome to the technical support center for the synthesis of 2,1-benzisoxazolones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of 2,1-benzisoxazolones, while conceptually straightforward, is often plagued by the instability of key precursors, leading to low yields and complex product mixtures. This guide will address the common challenges associated with precursor decomposition in a practical question-and-answer format, offering field-proven insights and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My primary hydroxylamine intermediate, formed from the reduction of a methyl 2-nitrobenzoate, seems to be decomposing before I can proceed with cyclization. What is causing this, and how can I prevent it?
A1: The decomposition of the aryl hydroxylamine intermediate is a frequent and critical issue. These intermediates are known to be mildly unstable and can degrade under ambient conditions within a few days.[1] The primary decomposition pathways include over-reduction to the corresponding aniline and dimerization to form an azoxy species.[1][2]
Causality:
-
Over-reduction: Many common reducing agents, such as zinc and ammonium chloride, can be difficult to control, leading to the formation of the more stable aniline by-product, which will not cyclize to the desired benzisoxazolone.[1][2]
-
Dimerization: In the presence of base or upon standing, the hydroxylamine can undergo condensation to form an azoxy dimer, another undesired side product.[1][2]
-
Air Oxidation: Aryl hydroxylamines are also susceptible to air oxidation, which can lead to a variety of degradation products.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Optimized Reduction Conditions | The choice of reducing agent is paramount. While traditional methods using zinc can be effective, they often lead to over-reduction.[1][2] A more controlled and higher-yielding approach is the use of Rhodium on Carbon (Rh/C) with hydrazine .[1][3] This system selectively reduces the nitro group to the hydroxylamine with minimal formation of the aniline byproduct.[1] |
| One-Pot, Two-Step Procedure | To minimize handling and exposure of the unstable hydroxylamine, a one-pot, two-step procedure is highly recommended.[1][4] After the reduction is complete, the crude reaction mixture containing the hydroxylamine can be directly subjected to base-mediated cyclization without isolation.[1][2] |
| Immediate Cyclization | Due to their inherent instability, the crude cyclized products should be used immediately in the next step (e.g., alkylation) without purification.[1] |
Experimental Protocol: One-Pot Reduction and Cyclization
-
To a solution of the methyl 2-nitrobenzoate in a suitable solvent (e.g., ethanol), add 5% Rh/C (typically 5-10 mol%).
-
Add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, so controlled addition is necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the crude reaction mixture with 1 M NaOH solution to induce cyclization to the 2,1-benzisoxazol-3(1H)-one.[1][2]
-
Extract the product with an organic solvent and proceed immediately to the next step.
Q2: During the base-mediated cyclization of my o-substituted aryl oxime, I'm observing low yields and the formation of multiple side products. What are the likely causes and how can I improve the reaction efficiency?
A2: Base-promoted ring closure of o-substituted aryl oximes is a classic and widely used method for constructing the benzisoxazole core. However, the reaction conditions, particularly the choice of base and solvent, are critical for success. Inefficient cyclization can result from several factors.
Causality:
-
Incomplete Deprotonation: The reaction proceeds via deprotonation of the oxime hydroxyl group, followed by intramolecular nucleophilic aromatic substitution (SNAr). If the base is not strong enough to completely deprotonate the oxime, the reaction will be slow and incomplete.
-
Side Reactions: Strong bases can also promote side reactions, such as hydrolysis of other functional groups or elimination reactions, depending on the substrate.
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of the SNAr reaction.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Choice of Base | A variety of bases can be employed, including K₂CO₃, KOH, and t-BuOK. The optimal base will depend on the specific substrate. For less reactive substrates (e.g., those with electron-donating groups on the aromatic ring), a stronger base like t-BuOK may be necessary to facilitate the cyclization. |
| Solvent Selection | Polar aprotic solvents such as DMF, THF, or dioxane are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the oximate anion. |
| Temperature Control | While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy of the SNAr reaction. Careful optimization of the reaction temperature is crucial to balance the reaction rate with the potential for thermal decomposition. |
| Microwave Irradiation | For sluggish reactions, microwave irradiation in a high-boiling solvent like PEG-600 has been reported to promote base-free cyclization of 2-haloaryl oximes. |
Workflow for Optimizing Base-Mediated Cyclization
Caption: Troubleshooting workflow for base-mediated cyclization.
Q3: I am attempting to synthesize a 2,1-benzisoxazole from an o-hydroxyaryl oxime, but I am primarily isolating a benzo[d]oxazole byproduct. What is causing this rearrangement, and how can I favor the desired N-O bond formation?
A3: The cyclization of 2-hydroxyaryl oximes is a common route that proceeds through N-O bond formation. However, this pathway is often in competition with the Beckmann rearrangement, which leads to the formation of a benzo[d]oxazole.
Causality:
-
Beckmann Rearrangement: This is a well-known acid-catalyzed rearrangement of oximes. The reaction involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by migration of the group anti to the leaving group to the nitrogen atom. This pathway is often favored under strongly acidic or dehydrating conditions.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Mild Reaction Conditions | To suppress the Beckmann rearrangement, it is crucial to employ mild reaction conditions. The use of strong acids or high temperatures should be avoided. |
| Alternative Cyclization Methods | Instead of relying on dehydration, consider alternative methods for activating the oxime hydroxyl group. For example, conversion to an O-acyl or O-sulfonyl derivative can facilitate the desired cyclization under milder conditions. |
| N-Halogenated Imines | An alternative strategy involves the cyclization of N-halogenated 2-hydroxyaryl imines, which also proceeds via N-O bond formation and can avoid the conditions that promote the Beckmann rearrangement. |
| Copper-Catalyzed Cyclization | The use of a copper catalyst, such as CuI with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA), has been shown to effect the cyclization under mild conditions at room temperature, providing good yields of the desired 2,1-benzisoxazole. |
Reaction Pathway Diagram
Caption: Competing pathways in the cyclization of 2-hydroxyaryl oximes.
Q4: My final 2,1-benzisoxazolone product is unstable and decomposes upon storage. What factors contribute to its instability and what are the best practices for handling and storage?
A4: While the focus is often on precursor stability, the final 2,1-benzisoxazolone product itself can exhibit limited stability, particularly if it is unsubstituted at the nitrogen atom.[1][5]
Causality:
-
Hydrolytic Instability: The lactam-like structure of the 2,1-benzisoxazolone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] The rate of degradation is often pH-dependent.[6][7][8]
-
Thermal Instability: Some 2,1-benzisoxazolone derivatives can be thermally labile and may decompose upon heating.[5]
-
Photochemical Decomposition: Exposure to light can also induce decomposition in some cases.
Troubleshooting & Prevention:
| Strategy | Rationale |
| pH Control | If the product is stored in solution, maintaining a neutral pH is generally advisable to minimize hydrolysis.[7] Buffering the solution can help to maintain a stable pH.[9] |
| N-Alkylation | The instability of the parent 2,1-benzisoxazol-3(1H)-one can often be overcome by alkylation at the nitrogen atom. The resulting N-alkyl derivatives are generally more stable.[1] |
| Storage Conditions | Store the purified product in a cool, dark, and dry environment. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended. |
| Inert Atmosphere | Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
Comparative Stability Data
| Compound | Storage Conditions | Observed Stability |
| 2,1-Benzisoxazol-3(1H)-one | Ambient, air | Decomposes over 2-3 days[1] |
| N-Alkyl-2,1-benzisoxazol-3(1H)-one | Ambient, air | Generally stable |
| 2,1-Benzisoxazol-3(1H)-one | Refrigerated, inert atmosphere | Significantly improved stability |
References
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(10), 1235-1256. [Link]
-
Talele, T. T., & Kulkarni, S. S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6404–6407. [Link]
-
Mąkosza, M., & Paszewski, M. (2013). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein journal of organic chemistry, 9, 1868–1875. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]
-
Talele, T. T., & Kulkarni, S. S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6404-6407. [Link]
-
Stella, V., & Gish, J. R. (1981). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 70(5), 565–568. [Link]
-
Foces-Foces, C., & Alkorta, I. (2021). Large Stabilization Effects by Intramolecular Beryllium Bonds in Ortho-Benzene Derivatives. Molecules (Basel, Switzerland), 26(11), 3401. [Link]
-
Gaina, C., Gaina, V., & Cristea, M. (2012). Thermal stability of some azo-derivatives and their complexes: 1-(2-benzothiazolyl)-3-methyl-4-azo-pyrazil-5-one derivatives and their Cu(II) complexes. Journal of Thermal Analysis and Calorimetry, 111(2), 1269-1277. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]
-
Talele, T. T., & Kulkarni, S. S. (2014). Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones. Poster Board #444. [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588–592. [Link]
-
Fesenko, D. O., & Vaskevich, R. I. (2018). Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. Molbank, 2018(2), M988. [Link]
-
Acar, Ç., & Acar, İ. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(34), 16005-16022. [Link]
-
Kshirsagar, S. J., & Jain, V. (2021). Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. Journal of pharmaceutical sciences, 110(11), 3671–3680. [Link]
-
Talele, T. T., & Kulkarni, S. S. (2014). Synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6404–6407. [Link]
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Increasing thermal stability of Albendazole by compounding with Soluplus. Journal of thermal analysis and calorimetry, 101(1), 361–367. [Link]
-
Avanti, C., van den Berg, M. A., & Frijlink, H. W. (2014). Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions. PloS one, 9(1), e86244. [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802–806. [Link]
-
Jackson, J. R., & Stasko, D. J. (2011). Hydrolysis pathway for 2-phenylbenzoxazole. Journal of organic chemistry, 76(19), 7859–7866. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones | Poster Board #444 - American Chemical Society [acs.digitellinc.com]
- 5. sciforum.net [sciforum.net]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for N-Aryl Oxazinone Intermediates
Welcome to the Technical Support Center dedicated to the purification of N-aryl oxazinone intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions to common challenges encountered in the laboratory. The information herein is grounded in established scientific principles and field-proven techniques to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
N-aryl oxazinone intermediates are pivotal building blocks in the synthesis of a wide array of biologically active molecules and privileged heterocyclic scaffolds in medicinal chemistry.[1][2][3] Their purity is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). However, the purification of these intermediates can be fraught with challenges, from stubborn impurities and isomeric mixtures to product instability. This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and explaining the causality behind experimental choices.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the purification of N-aryl oxazinone intermediates in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during flash column chromatography of my N-aryl oxazinone intermediate. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery from silica gel chromatography is a frequent issue and can often be attributed to the inherent basicity of the nitrogen atom within the oxazinone ring system, leading to strong adsorption onto the acidic silica gel.[4] Here’s a breakdown of potential causes and solutions:
-
Strong Adsorption to Silica: The Lewis basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking, tailing of spots on a TLC plate, and irreversible adsorption.
-
Solution 1: Neutralize the Mobile Phase. Add a small percentage of a basic modifier to your eluent to compete with your compound for binding to the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-2.0%.[5] This will cap the acidic sites on the silica and improve elution.
-
Solution 2: Use a Deactivated Stationary Phase. Consider using a deactivated silica gel, such as silica treated with a silanizing agent, or an alternative stationary phase like alumina (basic or neutral).
-
-
Product Instability on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive N-aryl oxazinone intermediates.[6]
-
Solution: Minimize Contact Time. Perform the chromatography as quickly as possible. A slightly higher flow rate and careful selection of the eluent to ensure a reasonable Rf value (typically 0.2-0.4 for the product) can help.
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and apparent low recovery.
-
Solution: Thorough TLC Analysis. Before committing to a large-scale column, perform a thorough TLC analysis with a range of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol).[1][7] This will help you identify an eluent that provides good separation between your product and impurities without causing excessive retention.
-
Issue 2: Persistent Impurities After Purification
Question: Despite purification by column chromatography, my N-aryl oxazinone intermediate is still contaminated with impurities. How can I identify and remove them?
Answer:
The presence of persistent impurities often indicates that they have similar polarity to your desired product, making separation by chromatography challenging. Here’s a systematic approach to address this:
-
Identify the Impurity: Characterize the impurity using analytical techniques.[8]
-
LC-MS: To determine the molecular weight of the impurity. This can provide clues about its identity (e.g., starting material, a reaction byproduct).
-
NMR Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the impurity, especially if it is present in a significant amount.
-
-
Common Impurities and Their Removal:
-
Unreacted Starting Materials: If starting materials are the issue, optimizing the reaction stoichiometry and time may be necessary. For purification, a different solvent system for chromatography might be required to improve separation.
-
Reaction Byproducts: The synthesis of oxazinones can sometimes be accompanied by the formation of side products.[9][10] For instance, in syntheses involving acid chlorides, incomplete cyclization can leave N-acylated amino acid intermediates. Recrystallization is often an excellent secondary purification step to remove closely related impurities.
-
Isomeric Mixtures: In some synthetic routes, isomeric products can be formed.[7][11] Separating these can be particularly challenging.
-
Chiral Chromatography: If the isomers are enantiomers or diastereomers, chiral HPLC or SFC may be necessary.[12]
-
Recrystallization: Sometimes, one isomer will preferentially crystallize, leaving the other in the mother liquor.
-
-
Issue 3: Product Decomposition During Purification or Storage
Question: My N-aryl oxazinone intermediate appears to be degrading during workup, purification, or upon storage. What could be the cause and how can I prevent this?
Answer:
The stability of oxazinone rings can be influenced by substituents and the surrounding chemical environment.[6]
-
Hydrolysis: The oxazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Solution: Neutral Workup. During the reaction workup, use mild aqueous washes (e.g., saturated sodium bicarbonate to neutralize acid, and brine). Avoid strong acids or bases unless your molecule is stable to them.
-
Anhydrous Conditions: Ensure solvents used for storage are dry, and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Oxidation: Some N-aryl oxazinones may be sensitive to air oxidation.
-
Solution: Inert Atmosphere. Handle and store the compound under an inert atmosphere. Degassing solvents prior to use can also be beneficial.
-
-
Light Sensitivity: Photochemical degradation can be an issue for some heterocyclic compounds.
-
Solution: Protect from Light. Store the compound in an amber vial or a flask wrapped in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for N-aryl oxazinone intermediates?
A1: Flash column chromatography on silica gel is the most commonly employed and versatile technique for the initial purification of N-aryl oxazinone intermediates.[1][7][11] It is effective for separating the product from a wide range of impurities. For achieving higher purity, especially for crystalline solids, recrystallization is an excellent secondary step.[13][14]
Q2: How do I choose the right solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] A systematic approach to solvent selection involves testing small amounts of your compound in various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, water). A good starting point is to use a solvent system that is similar to the one used for column chromatography, but with a slightly lower polarity to decrease solubility at room temperature. For compounds with acidic or basic functionalities, crystallization of the corresponding salt can be a powerful purification strategy.[15]
Q3: What analytical techniques are essential for assessing the purity of my N-aryl oxazinone intermediate?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[8][16]
-
Thin Layer Chromatography (TLC): For a quick check of purity and to monitor the progress of a reaction or chromatographic separation.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect impurities at low levels.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and can often reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.[17]
Q4: My N-aryl oxazinone is an oil. Can I still use recrystallization?
A4: Recrystallization is only suitable for solid materials. If your product is an oil, you will need to rely on other techniques.
-
Chromatography: This is the primary method for purifying oils.
-
Salt Formation: If your compound has a basic nitrogen, you may be able to form a crystalline salt by treating it with an acid (e.g., HCl, H₂SO₄).[15] This solid salt can then be purified by recrystallization and the free base can be regenerated if necessary.
-
Distillation/Kugelrohr: For thermally stable, volatile oils, distillation under high vacuum may be an option.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of an N-aryl oxazinone intermediate using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (either as a slurry or dry-packed and then wetted).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Apply positive pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid N-aryl oxazinone intermediate by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the solid upon heating.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven.
-
Visualizations
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for an N-aryl oxazinone intermediate.
Caption: Decision tree for purification method selection.
Troubleshooting Logic for Column Chromatography
This diagram outlines a logical approach to troubleshooting common issues encountered during flash column chromatography.
Caption: Troubleshooting guide for column chromatography.
References
-
Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. Available at: [Link]
-
Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available at: [Link]
-
Reddy, T. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Scheerer, J. R., et al. (2019). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Diazinon. Available at: [Link]
-
Silva, V. L. M., et al. (2021). A Review on Current Synthetic Strategies of Oxazines. ResearchGate. Available at: [Link]
-
McNamara, D. J., et al. (2007). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Bell, A. C., et al. (2020). The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. PubMed. Available at: [Link]
-
Docherty, C., et al. (2023). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b][7][11]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Chiral chromatographic Techniques for Pharmaceutical Analysis. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Sahoo, M. R., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology. Available at: [Link]
-
Wright, D. L., et al. (2021). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]
-
Al-Ghananeem, A. M. (2013). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic strategies followed to purify the three different... Available at: [Link]
-
ResearchGate. (n.d.). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents | Request PDF. Available at: [Link]
-
Reisberg, S. H., et al. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. Available at: [Link]
-
Power, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Available at: [Link]
-
Küsters, E., et al. (2000). Purification of an Ascomycin Derivative With Simulated Moving Bed Chromatography. A Case Study. PubMed. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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Overcoming common issues in scaling up 1,3-oxazine synthesis
Welcome to the technical support center for 1,3-oxazine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning 1,3-oxazine synthesis from the bench to a larger scale. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring robust, safe, and efficient scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial phases of scaling up.
Q1: What are the most common initial signs of a problematic scale-up reaction for 1,3-oxazines?
A1: Early warning signs often relate to deviations from the lab-scale results. Key indicators include:
-
Poor Thermal Control: Uncontrolled exotherms or the need for excessive cooling compared to the lab scale. The Mannich-type reactions used for many 1,3-oxazine syntheses, especially those involving formaldehyde, are often exothermic.[1]
-
Phase Separation or Precipitation Issues: Unexpected formation of solids, oils, or emulsions that were not observed in smaller flasks. This can indicate solubility issues or the formation of insoluble byproducts.
-
Inconsistent Reaction Profiles: Slower-than-expected reaction rates or stalling before completion, as monitored by techniques like TLC, LC-MS, or NMR.
-
Color Changes: Significant deviation in the color of the reaction mixture compared to the benchmark lab experiment can indicate byproduct formation.
Q2: How does my choice of formaldehyde source impact scale-up?
A2: The formaldehyde source is critical. While aqueous formaldehyde (formalin) is common in the lab, its water content can complicate reactions and downstream processing at scale. Paraformaldehyde (a solid polymer of formaldehyde) is often preferred for larger reactions as it introduces less water. However, the depolymerization of paraformaldehyde is temperature-dependent and can be a rate-limiting step, requiring careful temperature management to ensure a controlled release of monomeric formaldehyde and avoid dangerous pressure buildup.[1] Trioxane, a cyclic trimer of formaldehyde, offers another alternative with different solubility and reactivity profiles.
Q3: Are there specific safety considerations for scaling up 1,3-oxazine synthesis?
A3: Yes. Beyond standard chemical safety, two areas deserve special attention:
-
Exotherm Management: The condensation reaction is often highly exothermic. What is easily managed in an ice bath at 100 mL scale can become a serious runaway reaction risk in a 20 L reactor. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is highly recommended before the first major scale-up.
-
Formaldehyde Handling: Formaldehyde is a hazardous substance. At scale, the risks of inhalation and exposure are magnified. Operations should be conducted in well-ventilated areas (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE). Ensure the reactor and transfer lines are properly sealed.
Part 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific, common problems encountered during scale-up.
Guide 1: Poor Yield and Incomplete Conversion
Symptoms:
-
Post-reaction analysis (TLC, LC-MS, 1H NMR) shows a significant amount of unreacted starting materials (e.g., phenol, primary amine).
-
The isolated yield is substantially lower than that achieved on the lab scale, even after accounting for typical transfer losses.
Causality and Diagnostic Workflow:
The underlying causes of poor conversion at scale often trace back to mass and heat transfer limitations that are negligible at the bench.
Workflow for Diagnosing Poor Conversion
Caption: A decision tree for troubleshooting poor yield.
Protocol: Verifying and Improving Mass Transfer
-
Visual Inspection: During the reaction, observe the surface of the liquid. A deep vortex can indicate overly aggressive mixing that may not be efficient for bulk movement and can introduce atmospheric gases. Conversely, a stagnant surface suggests poor mixing. For slurries, ensure all solids are adequately suspended and not settling at the bottom of the reactor.
-
Impeller Selection: Standard magnetic stir bars are often inadequate for multi-liter vessels. Mechanical overhead stirrers are necessary. The choice of impeller is critical.
| Impeller Type | Best Use Case for 1,3-Oxazine Synthesis | Rationale |
| Anchor | High viscosity mixtures | Scrapes the vessel walls, ensuring good heat transfer and preventing material buildup. |
| Pitch Blade Turbine | Low to medium viscosity, solid suspension | Provides both axial and radial flow, excellent for keeping solids like paraformaldehyde suspended. |
| Retreat Curve | Gentle mixing of liquids | Minimizes shear, which can be important if intermediates are sensitive. |
-
Solvent & Concentration: While high concentration is often desired for throughput, it can lead to high viscosity, hindering mixing. A modest increase in solvent volume can dramatically improve mass transfer, leading to a more complete reaction and ultimately a better space-time yield. Many reported syntheses operate at moderate concentrations to ensure homogeneity.[2]
Guide 2: Byproduct Formation and Purification Challenges
Symptoms:
-
The crude product shows multiple unexpected spots on TLC or peaks in LC-MS.
-
1H NMR of the crude material is complex and difficult to interpret.
-
Standard purification methods (e.g., recrystallization) fail to yield pure material.
-
The product may appear as an intractable oil or resin, even if it was a solid at lab scale.
Causality and Diagnostic Workflow:
Byproduct formation is often a consequence of poor reaction control, especially temperature. The Mannich reaction can have several competing pathways.[3]
Common Byproducts and Their Causes
| Byproduct Type | Probable Cause | Proposed Solution |
| N,N'-methylenebisamine | Excess formaldehyde or amine; localized high concentration of amine. | Use amine as the limiting reagent; ensure slow, subsurface addition of the amine to the formaldehyde/phenol mixture. |
| Polymeric Phenolic Resins | Uncontrolled exotherm; prolonged reaction time at high temperature. | Improve temperature control; reduce reaction time once conversion is complete. Consider using alternative heating methods like microwave irradiation which can offer more precise temperature control.[4] |
| Ring-Opened Intermediates | Incomplete cyclization; presence of excess water or acid/base impurities. | Ensure anhydrous conditions if possible; verify pH of the reaction mixture. Some benzoxazines can undergo hydrolytic ring-opening.[5] |
| Ortho/Para Isomers | Insufficient regioselectivity of the initial phenol-formaldehyde addition. | This is inherent to the substrate. If problematic, it may require chromatographic separation, which is challenging at scale. |
Protocol: Optimizing Reaction Conditions to Minimize Byproducts
This protocol assumes a standard synthesis from a phenol, a primary amine, and paraformaldehyde.
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Reagent Loading: Charge the reactor with the phenol and a suitable solvent (e.g., toluene, dioxane). Begin agitation.
-
Formaldehyde Addition: Add the paraformaldehyde to the phenol slurry. Heat the mixture gently (e.g., 60-70 °C) to promote depolymerization. Hold at this temperature for 30-60 minutes until the mixture clarifies.
-
Controlled Amine Addition: Cool the reactor contents to the desired reaction temperature (e.g., 40-50 °C). Add the primary amine sub-surface via the addition funnel over a period of 1-2 hours. This slow, controlled addition is critical to prevent localized high concentrations that lead to byproducts.
-
Reaction & Monitoring: After the addition is complete, heat the reaction to the final temperature (e.g., 80-110 °C, depending on the specific synthesis). Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Once the reaction is complete, cool to room temperature. Proceed with the established workup procedure. If the product is prone to oiling out, consider a solvent swap to a solvent in which the product is less soluble before crystallization.
Workflow for Selecting a Purification Strategy
Caption: Decision tree for large-scale purification.
References
-
Chaitra G. & Rohini RM. (n.d.). Synthesis and Biological Activities of[6][7]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from the grounding tool.[6]
-
Turgut, Z., Pelit, E., & Köycü, A. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Retrieved from the grounding tool.[2]
-
Al-Ghorbani, M., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta.[7]
-
Sadeek, G. T., Al-Ajely, M. S., & Saleem, N. H. (2020). Green approach for the synthesis of new 1,3-oxazines. The Pharmaceutical and Chemical Journal, 7(6), 118-122.[8]
-
Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. SciRes Literature.[9]
-
(2025). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate.[10]
-
(n.d.). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.[4]
-
(2025). Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer. ResearchGate.[11]
-
Merino, P., & Tejero, T. (2015). Mannich-Type Reactions of Nitrones, Oximes, and Hydrazones. ResearchGate.[12]
-
(n.d.). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate.[13]
-
(2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. MDPI.[14]
-
(2023). Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health.[3]
-
(2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.[5]
-
(2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. PMC - NIH.[15]
-
(n.d.). Application Notes and Protocols for the Synthesis of 1,3-Oxazine Derivatives. Benchchem.[16]
-
Zhang, C., et al. (2014). The Redox-Mannich Reaction. Organic Letters, 16(22), 5910-5913.[17]
-
(n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Organic Syntheses Procedure.[1]
-
(2025). Retro-Mannich reactions of 3-alkyl-3,4-dihydro-2H-1,3-benz[e]oxazines and the synthesis of axially chiral resorcinarenes. ResearchGate.[18]
-
(2025). Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers. ResearchGate.[19]
-
(n.d.). Asymmetric mono-oxazine: an inevitable product from Mannich reaction of benzoxazine dimers. PubMed.[20]
-
(2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.[21]
-
(n.d.). Synthesis of 1,4-dihydro-benzo[d][6][7]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. PMC.[22]
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Technical Support Center: Mitigating Harsh Reaction Conditions in Benzonitrile Synthesis
Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of benzonitrile synthesis with a focus on mitigating harsh reaction conditions, improving safety, and maximizing yield and purity. We will delve into common challenges and provide field-proven insights and protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of benzonitrile, with a focus on moving towards milder and more efficient methodologies.
Q1: What are the primary hazards associated with traditional benzonitrile synthesis methods, and how can they be mitigated?
Traditional methods for synthesizing benzonitrile, such as the Sandmeyer and Rosenmund-von Braun reactions, often involve harsh reagents and conditions that pose significant safety risks.
-
Sandmeyer Reaction: This classic transformation utilizes diazonium salts, which can be explosive when isolated in a dry state.[1] The use of copper(I) cyanide is also a major concern due to the high toxicity of cyanide salts.
-
Mitigation: Whenever possible, generate and use the diazonium salt in situ without isolation. Modern approaches focus on one-pot procedures that minimize the handling of these hazardous intermediates.[2] Exploring alternative cyanation methods that avoid diazonium salts altogether is the most effective mitigation strategy.
-
-
Rosenmund-von Braun Reaction: This method traditionally requires high temperatures (150-250°C) and the use of stoichiometric copper(I) cyanide in polar, high-boiling solvents.[3] These conditions can lead to vigorous, exothermic reactions and the formation of toxic byproducts.
-
Mitigation: The development of palladium- and nickel-catalyzed cyanation reactions has significantly lowered the required reaction temperatures and catalyst loadings.[4][5] Additionally, using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can greatly improve the safety profile of the reaction.[4] The use of additives like L-proline has also been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120°C).[3]
-
Q2: My goal is to develop a greener synthesis of benzonitrile. What are the most promising "green" alternatives to classical methods?
The development of environmentally benign synthetic routes is a key focus in modern chemistry. For benzonitrile synthesis, several greener alternatives are gaining prominence.
-
Catalytic Ammoxidation of Toluene: This is the primary industrial method for benzonitrile production.[6][7] It involves the reaction of toluene with ammonia and oxygen over a heterogeneous catalyst at elevated temperatures (around 400-450°C).[7][8][9] While it requires high temperatures, it is an atom-economical process with water as the main byproduct. Recent research focuses on developing more efficient catalysts that can operate under milder conditions.[6][10]
-
One-Pot Synthesis from Benzaldehyde: Converting benzaldehyde to benzonitrile is an attractive option as it maintains the carbon skeleton.[11] Methods using hydroxylamine hydrochloride are common, but can generate corrosive byproducts.[11][12] A greener approach utilizes an ionic liquid which can act as a co-solvent, catalyst, and phase-separator, allowing for easy recovery and recycling.[12]
-
Dehydration of Benzamide: This method is conceptually simple, involving the removal of a water molecule from benzamide.[13] While classic dehydrating agents like phosphorus pentoxide (P₂O₅) are harsh, modern variations offer milder conditions.[14][15][16] For instance, microwave-assisted dehydration with P₂O₅ can significantly reduce reaction times to a few minutes.[15][17] Another alternative is using sulfamic acid, which is less hazardous than P₂O₅.[14]
Q3: What are the key advantages of using transition metal-catalyzed cross-coupling reactions for benzonitrile synthesis?
Transition metal-catalyzed cyanation of aryl halides and their surrogates has become a cornerstone of modern organic synthesis for several compelling reasons:
-
Broad Substrate Scope and Functional Group Tolerance: Palladium and nickel catalysts, in particular, are compatible with a wide range of functional groups, allowing for the synthesis of complex, substituted benzonitriles that are inaccessible through harsher, traditional methods.[4][13]
-
Milder Reaction Conditions: Compared to the high temperatures of the Rosenmund-von Braun reaction, many palladium- and nickel-catalyzed systems operate at significantly lower temperatures, often ranging from room temperature to around 100°C.[4]
-
Use of Less Toxic Cyanide Sources: These catalytic systems have enabled the use of less acutely toxic and more manageable cyanide sources, such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), in place of highly toxic alkali metal cyanides or copper(I) cyanide.[4][5]
-
High Yields and Selectivity: Modern catalytic systems often provide excellent yields and high selectivity for the desired benzonitrile product, minimizing the formation of side products and simplifying purification.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during benzonitrile synthesis.
Issue 1: Low or No Yield in Palladium-Catalyzed Cyanation of Aryl Bromide
Question: I am attempting a palladium-catalyzed cyanation of an aryl bromide with zinc cyanide, but I am observing very low conversion to the desired benzonitrile. What are the likely causes and how can I troubleshoot this?
Answer: Low yield in palladium-catalyzed cyanation reactions can stem from several factors related to catalyst activity, reagent quality, and reaction setup.
| Potential Cause | Explanation & Causality | Recommended Solution & Rationale |
| Catalyst Inactivation | The active Pd(0) species is susceptible to oxidation by air. Incomplete degassing or leaks in the reaction setup can lead to catalyst deactivation. | Ensure all solvents are thoroughly degassed prior to use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. |
| Poor Ligand Choice | The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered or electron-rich ligands may be required for challenging substrates. | Consult the literature for ligands that have been successful with similar substrates. Consider screening a panel of ligands (e.g., XantPhos, SPhos, RuPhos) to identify the optimal choice for your specific reaction. |
| Inactive Cyanide Source | Zinc cyanide can be hygroscopic and may become passivated by a layer of zinc oxide/hydroxide on its surface, reducing its reactivity. | Use freshly opened, high-purity zinc cyanide. If the reagent is old, it can be gently dried under vacuum before use. |
| Inadequate Temperature | While many modern methods are mild, some aryl bromides, particularly those that are electron-rich or sterically hindered, may require higher temperatures to undergo oxidative addition to the palladium center. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC. Be mindful of potential solvent boiling points and decomposition of starting materials. |
Issue 2: Formation of Significant Side Products in the Dehydration of Benzamide
Question: I am trying to synthesize benzonitrile by dehydrating benzamide with a strong dehydrating agent, but I am getting a complex mixture of products. What are these side products and how can I avoid them?
Answer: The dehydration of benzamide, if not carefully controlled, can lead to several side reactions.
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Unreacted Benzamide | Incomplete reaction due to insufficient dehydrating agent or inadequate heating. | Ensure the correct stoichiometry of the dehydrating agent is used. For solid-state reactions, ensure intimate mixing of the reagents. For reactions in solution, ensure the temperature is sufficient for the reaction to proceed to completion. |
| Hydrolysis back to Benzoic Acid | If water is present during workup under acidic or basic conditions, the newly formed benzonitrile can hydrolyze back to benzoic acid. | During the workup, it is crucial to maintain neutral or near-neutral pH conditions.[18] Ensure all glassware is dry before starting the reaction. |
| Triazine Formation | At very high temperatures, benzonitrile can undergo self-condensation to form a stable triazine derivative.[19] | Carefully control the reaction temperature. If using a high-temperature method, consider a rapid distillation of the product as it forms to remove it from the hot reaction mixture. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key benzonitrile synthesis methods, emphasizing milder and more reliable procedures.
Protocol 1: Nickel-Catalyzed Cyanation of Aryl Bromide with a Bench-Stable Cyanide Source
This protocol is adapted from modern methodologies that utilize a less toxic, electrophilic cyanide source, avoiding the need for metal cyanides.[13][20]
Workflow Diagram:
Caption: Workflow for Ni-Catalyzed Cyanation.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methyl-2-phenylmalononitrile (MPMN, 1.2 equiv)
-
NiBr₂(bpy)·xH₂O (10 mol%)
-
N,N-Dimethylacetamide (DMAc, 2 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, combine the aryl bromide, MPMN, and NiBr₂(bpy)·xH₂O in a reaction vial.[13]
-
Add DMAc and seal the vial.[13]
-
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.[13]
-
Stir the reaction mixture for 16 hours.[13]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.[13]
-
Wash the organic layer with water and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure benzonitrile.[13]
Protocol 2: Dehydration of Benzamide using Ammonium Sulfamate
This method provides a less hazardous alternative to using strong dehydrating agents like P₂O₅ and avoids the use of solvents at high temperatures.[18]
Reaction Scheme:
Caption: Dehydration of Benzamide to Benzonitrile.
Materials:
-
Benzamide (87g)
-
Ammonium sulfamate (100g)
Procedure:
-
Combine benzamide and ammonium sulfamate in a round-bottom flask equipped with a distillation apparatus.
-
Heat the mixture to 150-160°C. At this stage, an intermediate N-benzoylsulfamate is formed with the liberation of ammonia gas.[18]
-
Maintain this temperature for approximately 3.5 hours.[18]
-
Slowly increase the temperature to 200°C over 1.5 hours.[18]
-
Above 190°C, the intermediate decomposes to benzonitrile and ammonium bisulfate.[18] The benzonitrile will begin to distill.
-
If the benzonitrile does not distill over efficiently due to its high boiling point (191°C), allow the reaction mixture to cool.[18]
-
Add water to the cooled mixture and perform a steam distillation to isolate the benzonitrile product.[18]
-
Separate the benzonitrile from the aqueous distillate using a separatory funnel.
-
Dry the benzonitrile over a suitable drying agent, such as anhydrous calcium chloride.[18]
Section 4: Comparative Data of Benzonitrile Synthesis Methods
The choice of synthetic route often involves a trade-off between yield, reaction conditions, and safety. The following table provides a comparison of different methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Ammoxidation [6][8] | Toluene | NH₃, O₂, Catalyst | 400 - 450 | 64 - 95 | (+): Atom economical, industrial scale. (-): High energy input, requires specialized equipment. |
| Sandmeyer Reaction [1] | Aniline | NaNO₂, H⁺, CuCN | 0 - 5 (diazotization) | Variable | (+): Well-established. (-): Hazardous diazonium intermediate, toxic CuCN. |
| Rosenmund-von Braun [3][7] | Aryl Halide | CuCN | 150 - 250 | Good to Excellent | (+): Direct cyanation. (-): High temperatures, stoichiometric toxic copper cyanide. |
| Pd-Catalyzed Cyanation [4] | Aryl Halide | Pd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆]) | 25 - 120 | 70 - 95 | (+): Mild conditions, broad scope, less toxic reagents. (-): Catalyst and ligand cost. |
| Dehydration of Benzamide [17][18] | Benzamide | Dehydrating agent (e.g., (NH₄)SO₃NH₂, P₂O₅) | 150 - 240 | 66 - 90 | (+): Direct conversion. (-): Can require high temperatures and harsh reagents. |
| From Benzaldehyde [11][12] | Benzaldehyde | NH₂OH·HCl, catalyst | 120 - 135 | ~90 - 100 | (+): Mild conditions, retains carbon number. (-): Can require catalysts that need separation. |
References
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Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces . MedCrave online. (2018-06-07). [Link]
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Synthesis of Benzonitrile . YouTube. (2021-08-01). [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . Royal Society of Chemistry. (2019-06-05). [Link]
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Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure . Sciencemadness.org. (2020-06-01). [Link]
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Arenenitrile synthesis by cyanations or substitution . Organic Chemistry Portal. [Link]
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Benzonitrile in different ways . Sciencemadness.org. (2016-04-04). [Link]
- Production method of benzonitrile.
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Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium . ResearchGate. [Link]
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Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation . Journal of the American Chemical Society. (2019-11-11). [Link]
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Sandmeyer reaction . Wikipedia. [Link]
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Benzonitrile . Wikipedia. [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides . MDPI. [Link]
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Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction . Royal Society of Chemistry. (2023-09-08). [Link]
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L-Proline-Promoted Rosenmund–von Braun Reaction . Thieme. [Link]
-
Dehydration of amides to give nitriles . Master Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Methodologies for 1,3-Oxazine and 1,3-Oxazole Scaffolds
Introduction: The Significance of 1,3-Oxazine and 1,3-Oxazole Cores in Medicinal Chemistry
The 1,3-oxazine and 1,3-oxazole heterocycles are privileged scaffolds in the realm of drug discovery and development. Their unique electronic and structural properties allow them to serve as versatile pharmacophores, engaging in a wide array of biological interactions. The 1,3-oxazine ring, a six-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, is a key component in numerous biologically active molecules, including anti-cancer, anti-bacterial, and anti-inflammatory agents.[1] Similarly, the 1,3-oxazole, a five-membered aromatic heterocycle, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals with diverse therapeutic applications.[2]
The efficient and selective synthesis of these heterocyclic systems is of paramount importance to medicinal chemists. The choice of synthetic route can significantly impact yield, purity, scalability, and the ability to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the most prominent and recently developed synthetic methods for both 1,3-oxazines and 1,3-oxazoles, offering insights into the mechanistic underpinnings and practical considerations for each approach.
I. The Synthesis of 1,3-Oxazines: A Focus on Cyclocondensation Strategies
The construction of the 1,3-oxazine ring predominantly relies on cyclocondensation reactions, most notably the Mannich-type reaction and its variations. These methods offer a convergent approach, assembling the heterocyclic core from readily available starting materials.
The Mannich Reaction and its Variants: A Workhorse for 1,3-Oxazine Synthesis
The classical approach to 1,3-oxazine synthesis involves the condensation of a phenolic compound, a primary amine, and an aldehyde, typically formaldehyde.[3] This multicomponent reaction proceeds through the formation of a Mannich base intermediate, which then undergoes intramolecular cyclization to furnish the 1,3-oxazine ring.
Mechanism of the Mannich Reaction for 1,3-Oxazine Formation:
The reaction is typically initiated by the formation of an iminium ion from the amine and formaldehyde. The phenol then acts as a nucleophile, attacking the iminium ion to form a Mannich base. Subsequent intramolecular condensation between the hydroxyl group of the phenol and the amino group, with the elimination of water, leads to the formation of the 1,3-oxazine ring.
Experimental Protocol: Gallium(III) Nitrate Catalyzed Synthesis of a Piperazine-Substituted 1,3-Oxazine
This protocol exemplifies a modern, efficient approach to the Mannich-type synthesis of 1,3-oxazines, utilizing a Lewis acid catalyst to promote the reaction.
Materials:
-
Piperazine triphenol precursor
-
Triethylamine (Et3N)
-
Aqueous formaldehyde (37%)
-
Gallium(III) nitrate hexahydrate (Ga(NO3)3·6H2O)
-
Methanol (MeOH)
Procedure:
-
A mixture of the piperazine triphenol, Et3N, and aqueous formaldehyde is prepared in methanol.
-
Ga(NO3)3·6H2O is added to the stirred solution.
-
The reaction mixture is heated to 80°C for 30 minutes.
-
The resulting solution is filtered to remove any insoluble material.
-
The filtrate is allowed to cool, leading to the crystallization of the 1,3-oxazine product.
Discussion:
The use of Ga(NO3)3 as a catalyst significantly enhances the efficiency of this reaction, leading to high yields (>80%) in a short reaction time.[1] The proposed mechanism suggests that the Ga(III) ion acts as a template, coordinating to the phenolate groups and facilitating the ring closure.[1] This highlights a key principle in modern synthetic chemistry: the use of catalysts to control reactivity and improve reaction outcomes.
Betti Reaction: An Alternative Mannich-Type Approach
The Betti reaction is another valuable method for the synthesis of 1,3-oxazines, involving the reaction of a phenol, an aldehyde, and ammonia or a primary amine. This reaction is particularly useful for the synthesis of naphthoxazines.
II. The Synthesis of 1,3-Oxazoles: A Diverse Toolkit for Aromatic Heterocycle Construction
In contrast to the more limited repertoire for 1,3-oxazine synthesis, the construction of the 1,3-oxazole ring can be achieved through a variety of named reactions, each with its own set of advantages and limitations.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach
The Robinson-Gabriel synthesis is a venerable method for the preparation of 2,5-disubstituted oxazoles. This reaction involves the cyclodehydration of an α-acylamino ketone using a strong acid catalyst.
Mechanism of the Robinson-Gabriel Synthesis:
The reaction is initiated by the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration leads to the formation of the oxazole ring.
The Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[4]
Mechanism of the Fischer Oxazole Synthesis:
The cyanohydrin is first converted to an iminochloride intermediate by the addition of HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water and HCl to yield the oxazole.[4]
The Van Leusen Reaction: A Versatile and Mild Approach
The Van Leusen reaction has emerged as one of the most widely used methods for the synthesis of 5-substituted oxazoles due to its mild reaction conditions and broad substrate scope.[2] The key reagent in this reaction is tosylmethyl isocyanide (TosMIC).
Mechanism of the Van Leusen Reaction:
The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking an aldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to afford the oxazole.
Experimental Protocol: Microwave-Assisted Van Leusen Oxazole Synthesis
This protocol illustrates a modern, rapid, and efficient variation of the Van Leusen reaction.
Materials:
-
Aldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
Procedure:
-
A mixture of the aldehyde, TosMIC, and K2CO3 in methanol is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 5-substituted oxazole product.
Discussion:
The use of microwave irradiation dramatically accelerates the Van Leusen reaction, often reducing reaction times from hours to minutes while maintaining high yields.[2] This is a prime example of how enabling technologies can significantly improve the efficiency and practicality of established synthetic methods.
III. Comparative Analysis of Synthesis Methods
The choice of synthetic method for a particular 1,3-oxazine or 1,3-oxazole target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
1,3-Oxazine Synthesis: A Methodological Comparison
| Method | Starting Materials | Catalyst/Reagent | Key Advantages | Key Limitations |
| Mannich Reaction | Phenol, Amine, Formaldehyde | Acid or Base | Convergent, readily available starting materials | Often requires harsh conditions, limited substitution patterns |
| Ga(NO3)3-Catalyzed Mannich | Piperazine triphenol, Formaldehyde | Ga(NO3)3 | High yields, short reaction times, mild conditions | Substrate specific, requires pre-functionalized starting materials |
| From Chalcones | Chalcone, Urea | Ethanolic NaOH | Access to diverse substitution patterns | Multi-step synthesis of chalcone precursor |
1,3-Oxazole Synthesis: A Methodological Comparison
| Method | Starting Materials | Key Reagent/Catalyst | Substitution Pattern | Key Advantages | Key Limitations |
| Robinson-Gabriel | α-Acylamino ketone | Strong Acid (e.g., H2SO4) | 2,5-Disubstituted | Well-established, reliable | Requires synthesis of the α-acylamino ketone precursor, harsh conditions |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted | Utilizes readily available aldehydes | Requires handling of cyanohydrins and anhydrous HCl |
| Van Leusen | Aldehyde, TosMIC | Base (e.g., K2CO3) | 5-Substituted | Mild conditions, broad substrate scope, high yields | TosMIC can be expensive |
| Microwave-Assisted Van Leusen | Aldehyde, TosMIC | Base (e.g., K2CO3) | 5-Substituted | Extremely fast reaction times, high efficiency | Requires specialized microwave equipment |
IV. Visualization of Key Synthetic Pathways
Generalized Mannich Reaction for 1,3-Oxazine Synthesis
Caption: Generalized workflow for the Mannich synthesis of 1,3-oxazines.
Comparative Workflow of Major 1,3-Oxazole Syntheses
Caption: Comparison of starting materials for major 1,3-oxazole syntheses.
V. Conclusion and Future Outlook
The synthesis of 1,3-oxazines and 1,3-oxazoles continues to be an active area of research, driven by the significant biological activities of these heterocyclic systems. While classical methods such as the Mannich reaction for 1,3-oxazines and the Robinson-Gabriel and Fischer syntheses for 1,3-oxazoles remain valuable tools, modern advancements are increasingly focused on improving efficiency, sustainability, and substrate scope.
The development of novel catalytic systems, such as the use of gallium(III) nitrate in 1,3-oxazine synthesis, and the application of enabling technologies like microwave irradiation in the Van Leusen reaction, are paving the way for more rapid and environmentally friendly access to these important scaffolds. As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated and selective methods for the synthesis of 1,3-oxazines and 1,3-oxazoles, further empowering the discovery of new therapeutics.
VI. References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Zhang, C., & Wang, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1654. [Link]
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Chaitra G, & Rohini RM. (2017). Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica, 9(13), 85-91.
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Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-945.
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Al-Orabi, A. I., Mohamed, G. G., & El-Gamel, N. E. A. (2021). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1225, 129124. [Link]
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Wikipedia. (2023, December 1). Fischer oxazole synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-oxo-1,3-oxazinane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-oxo-1,3-oxazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Its inherent structural features, including a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (the NH group), along with its conformational flexibility, make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-oxo-1,3-oxazinane derivatives, drawing on experimental data from various studies to offer insights for the rational design of more potent and selective molecules.
The 2-oxo-1,3-oxazinane Core: A Versatile Scaffold
The 1,3-oxazine ring system is a six-membered heterocycle containing one nitrogen and one oxygen atom. The presence of a carbonyl group at the C2 position introduces a lactam functionality, which is a common feature in many pharmacologically active compounds. This core structure has been explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] The versatility of this scaffold lies in the ability to introduce diverse substituents at various positions of the ring, thereby modulating its physicochemical properties and biological activity.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 2-oxo-1,3-oxazinane derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The following sections dissect the SAR at key positions, drawing comparisons from published studies on analogous compounds.
Substitution at the N3 Position: Impact on Potency and Selectivity
The nitrogen atom at the 3-position is a critical handle for chemical modification. Alterations at this site can significantly influence the compound's interaction with its biological target.
For instance, in a series of 1,3-oxazine derivatives evaluated for carbonic anhydrase inhibitory activity, the nature of the substituent on the nitrogen atom was found to be crucial. While not a 2-oxo derivative, this study on related 1,3-oxazines provides valuable insights. A derivative with a 4-methoxyphenyl group exhibited the most potent inhibition of carbonic anhydrase II, with an IC50 value of 0.144 ± 0.008 μM, which was significantly more potent than the standard drug acetazolamide (IC50 = 0.997 ± 0.061 μM).[3] This suggests that an aromatic ring with an electron-donating group at the para position is favorable for activity.
In contrast, studies on other heterocyclic scaffolds have shown that bulky or lipophilic groups at a similar position can enhance cell permeability and oral bioavailability. The choice of substituent at the N3 position, therefore, represents a key optimization parameter that needs to be tailored to the specific biological target and desired pharmacokinetic profile.
Substitutions on the Carbon Backbone (C4, C5, and C6): Modulating Bioactivity
Modifications to the carbon atoms of the oxazinane ring can influence the molecule's conformation and introduce new interaction points with the target protein.
A study on 1,5-dihydrobenzo[e][4][5]oxazepin-2(3H)-ones, a related seven-membered ring system, as inducers of acute myeloid leukemia cell differentiation, highlighted the importance of substituents on the aromatic portion fused to the oxazine-like ring.[6] While a different scaffold, the principles of substitution on an adjacent aromatic ring can be extrapolated. The study revealed that specific substitutions on the phenyl ring were necessary for inducing cell differentiation, demonstrating that even distal modifications can have a profound impact on biological activity.[6]
Furthermore, the stereochemistry at the chiral centers of the 2-oxo-1,3-oxazinane ring can play a pivotal role in biological activity. Chiral 1,3-oxazinan-2-ones, synthesized from carbohydrate derivatives, are valuable intermediates for producing enantiomerically pure pharmaceutical compounds.[7] The specific stereoconfiguration can dictate the precise orientation of the molecule within a binding pocket, leading to significant differences in potency between enantiomers.
Experimental Data Summary
The following table summarizes key data from studies on related oxazine derivatives, providing a comparative overview of their biological activities.
| Compound Class | Biological Target/Activity | Key Structural Features | Potency (IC50/MIC) | Reference |
| 1,3-Oxazine Derivatives | Carbonic Anhydrase II Inhibition | 4-methoxy phenyl moiety | 0.144 ± 0.008 μM | [3] |
| 2-oxo-benzo[4][5]oxazines | Antioxidant | C-3 tethered derivatives with electron-withdrawing groups | 4.74 ± 0.08 μg/mL | [8] |
| 1,3-Oxazinyl Acetamides | Antibacterial/Antifungal | Chloro substitution | Strong activity | |
| 1,3-Oxazine Derivatives | Anti-inflammatory/Antioxidant | N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[2][4]oxazine-6-yl]-phenyl}-nicotinamide | Significant activity at 10, 50, and 100 μg | [4] |
Experimental Protocols
General Synthesis of 1,3-Oxazine Derivatives
A common method for the synthesis of 1,3-oxazine derivatives involves the cyclization of intermediate chalcones with urea in the presence of a base.[4]
Step-by-step methodology:
-
Chalcone Synthesis: Substituted benzaldehydes are reacted with p-amino acetophenone to form chalcone derivatives.
-
Cyclization: The resulting chalcones are then treated with urea in the presence of ethanolic sodium hydroxide to yield the substituted 1,3-oxazine derivatives.
-
Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structures of the final compounds are confirmed by spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry.[4]
In Vitro Biological Assays
The inhibitory activity against carbonic anhydrase II can be evaluated using a previously described method.[3] The assay measures the esterase activity of the enzyme, and the IC50 values are determined from the dose-response curves.
The antioxidant activity can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[8] The percentage of radical scavenging is calculated, and the IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for 2-oxo-1,3-oxazinane derivatives and the general workflow for their synthesis and evaluation.
Caption: Key positions for substitution on the 2-oxo-1,3-oxazinane core and their influence on biological activity.
Caption: A typical workflow for the design, synthesis, and evaluation of novel 2-oxo-1,3-oxazinane derivatives.
Conclusion and Future Directions
The 2-oxo-1,3-oxazinane scaffold continues to be a promising starting point for the development of new therapeutic agents. This guide has highlighted the critical role of substituents at various positions of the ring in dictating the biological activity of its derivatives. Future research should focus on a more systematic exploration of the chemical space around this core, including the synthesis of diverse libraries of compounds and their evaluation against a wider range of biological targets. A deeper understanding of the three-dimensional SAR, aided by computational modeling and X-ray crystallography, will be instrumental in designing the next generation of 2-oxo-1,3-oxazinane-based drugs with improved potency, selectivity, and pharmacokinetic properties.
References
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Chaitra G and Rohini RM. Synthesis and Biological Activities of[2][4]-Oxazine Derivatives. Der Pharma Chemica.
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- Najem RS. Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). Tikrit Journal of Pure Science. 2010;15(4).
- Sharaf El-Din et al. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. 2021.
-
Khan I, et al. Discovery of C-3 Tethered 2-oxo-benzo[4][5]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. 2018;6:91.
-
Wiebe A, et al. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][4][5]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules. 2021;26(11):3357.
- Saeed A, et al. Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives. Drug Development Research. 2019;80(1):104-113.
- Chiral 1,3-oxazinan-2-ones are useful intermediates in synthesizing pharmaceutical compounds and amino alcohols. In this paper, we report a new synthetic method to chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives. The synthesis was accomplished by the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to give an amide, which was reduced and carbonylated to give the desired compound class. Tetrahedron Letters. 2002;43(47):8515-8517.
- Abdulhussein FI, Abood EW. Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones as intermediate compounds. Moroccan Journal of Chemistry. 2024;12(1):376-393.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. 2022;25:267-279.
- Paderes MC, et al. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron Letters. 2002;43(47):8515-8517.
-
Khan I, et al. SAR analysis of synthesized 2-oxo-benzo[4][5]oxazines. ResearchGate. 2018.
- Asif M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020;7(1):60-73.
-
Khan I, et al. Discovery of C-3 Tethered 2-oxo-benzo[4][5]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. 2018;6:91.
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Confirming the molecular weight of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile by mass spectrometry
An In-Depth Technical Guide to Confirming the Molecular Weight of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's molecular weight is a foundational step in chemical synthesis and characterization. This guide provides a detailed, experience-driven approach to verifying the molecular weight of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a novel small molecule, using high-resolution mass spectrometry. We will delve into the rationale behind experimental choices, present a robust protocol, and compare the chosen method with viable alternatives, supported by illustrative data and workflows.
Introduction: The Critical Role of Mass Spectrometry in Structural Elucidation
In the synthesis of novel chemical entities, absolute certainty of the molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing a highly accurate determination of a molecule's mass, which in turn confirms its elemental composition.[1][2] For our target molecule, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, with a molecular formula of C₁₁H₁₀N₂O₂, the theoretical monoisotopic mass is calculated to be 202.07423 Da. This guide will walk you through the process of experimentally confirming this value.
The choice of mass spectrometry technique is critical. While various methods exist, for a small organic molecule of this nature, a soft ionization technique coupled with a high-resolution mass analyzer is optimal to prevent fragmentation and ensure an accurate mass measurement.[3][4]
Experimental Design: A Self-Validating Approach
Our experimental design is centered around obtaining an unambiguous confirmation of the molecular weight. This necessitates a method that not only provides the mass of the molecular ion but also has the resolution to distinguish it from other potential isobaric interferences.[5]
Workflow for Molecular Weight Confirmation
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A Comparative Guide to Purity Validation of Synthesized 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Introduction
In the landscape of pharmaceutical and materials science, the molecular integrity of synthetic intermediates is paramount. 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a heterocyclic compound featuring an N-aryl oxazinanone structure, represents a key building block in the development of novel chemical entities. The presence of the benzonitrile moiety and the chiral center within the oxazinanone ring makes it a molecule of significant interest for medicinal chemistry. However, the utility of this intermediate is directly contingent upon its purity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent steps, and potentially introduce toxic components into final products, compromising safety and efficacy.[1][2]
This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of synthesized 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, offering a self-validating framework for robust quality assessment. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of how to establish the purity of complex small molecules.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route, as this informs the potential impurity profile. A plausible and efficient synthesis of the target compound involves a two-step process:
-
Amide Formation: Acylation of 2-aminobenzonitrile with 4-chlorobutyryl chloride in the presence of a non-nucleophilic base.
-
Intramolecular Cyclization: Subsequent ring closure via intramolecular Williamson ether synthesis, where the amide nitrogen displaces the terminal chloride, facilitated by a stronger base like sodium hydride, to form the 1,3-oxazinan-2-one ring.
This synthetic pathway dictates the likely process-related impurities we must be equipped to detect:
-
Starting Materials: Unreacted 2-aminobenzonitrile and residual 4-chlorobutyryl chloride or its hydrolysis product, 4-chlorobutanoic acid.
-
Intermediates: Incomplete cyclization leading to the presence of N-(2-cyanophenyl)-4-chlorobutanamide.
-
By-products: Formation of isomeric structures or products from side reactions.
-
Reagents & Solvents: Residual bases, catalysts, and solvents used during synthesis and purification.
An effective analytical workflow must be capable of separating and identifying these structurally similar and dissimilar compounds from the final product.
Orthogonal Analytical Approaches for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This guide will compare four critical methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy for known impurities.[3]
Causality of Choice: The target molecule possesses strong chromophores (benzonitrile and the amide carbonyl) making it ideally suited for UV detection. A reversed-phase method is chosen for its versatility in separating compounds with a range of polarities, which is typical for a reaction mixture containing starting materials, intermediates, and the final product.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), an autosampler, and data processing software.[1]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Analysis:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject the prepared sample.
-
Calculate purity based on the area percent of the main peak relative to the total area of all observed peaks.
-
Data Presentation: Comparative Batch Analysis
| Parameter | Batch A | Batch B | Batch C |
| Purity (Area %) | 99.8% | 98.2% | 99.1% |
| Impurity 1: 2-aminobenzonitrile (RT ~2.5 min) | 0.05% | 0.45% | 0.10% |
| Impurity 2: N-(2-cyanophenyl)-4-chlorobutanamide (RT ~6.8 min) | 0.10% | 1.10% | 0.65% |
| Unknown Impurity (RT ~8.1 min) | 0.05% | 0.25% | 0.15% |
This table illustrates how HPLC effectively quantifies known impurities and detects unknown ones, highlighting batch-to-batch variability.
Workflow Diagram: HPLC Purity Validation
Caption: Workflow for HPLC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation and the identification of impurities, providing a holistic view of the sample's composition.[4][5]
Causality of Choice: While HPLC excels at separation, NMR provides detailed structural information.[6] It is a primary characterization technique that can identify and quantify impurities without the need for a reference standard for each one (using a certified internal standard for qNMR). Its principle is fundamentally different from chromatography, making it an excellent orthogonal method. It is particularly adept at identifying unexpected structures or isomers that might co-elute in an HPLC run.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the solvent choice is appropriate to dissolve the compound and to avoid overlapping signals with key protons.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the proton environments. Key signals for the target compound should be identifiable (aromatic protons, and the three methylene groups of the oxazinanone ring).
-
Acquire a ¹³C NMR spectrum (often with proton decoupling) to confirm the number of unique carbon atoms, including the nitrile and carbonyl carbons.
-
For quantitative analysis (qNMR), a certified internal standard (e.g., maleic acid) of known concentration is added, and long relaxation delays (d1) are used to ensure accurate integration.
-
-
Analysis:
-
Integrate the signals in the ¹H spectrum. The ratios of the integrals should correspond to the number of protons in the molecule.
-
Look for small, unassigned peaks. The chemical shifts and coupling patterns of these peaks can be used to identify impurities by comparing them to the spectra of suspected starting materials or by using 2D NMR techniques (like COSY and HSQC) for structural elucidation.[7]
-
Expert Insights & Data Comparison
NMR serves as a powerful identity and purity check. A clean ¹H NMR spectrum with correctly integrated peaks is strong evidence of high purity.
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Retention time, Peak Area (Quantitative) | High sensitivity for trace impurities, excellent for routine QC. | Requires reference standards for identity confirmation, blind to non-UV active compounds. |
| ¹H NMR | Chemical Shift, Coupling, Integration (Structural & Semi-Quantitative) | Unambiguous structure confirmation, detects a wide range of organic impurities.[4] | Lower sensitivity than HPLC, complex mixtures can be difficult to resolve. |
Workflow Diagram: NMR Purity Validation
Caption: Workflow for NMR-based structural and purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for identifying unknown impurities by providing molecular weight information for each component separated by the LC system.[8]
Causality of Choice: While HPLC-UV detects peaks and NMR provides an overall structural snapshot, LC-MS links the two. It provides the mass-to-charge ratio (m/z) for each peak observed in the chromatogram, which is critical for proposing the molecular formula of an unknown impurity. For pharmaceutical development, identifying impurities is a regulatory requirement, making this technique essential.[9][10]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.
-
LC Conditions: The same chromatographic conditions as the HPLC-UV method can typically be used, ensuring compatibility of the mobile phase with the MS source (volatile buffers like formic acid or ammonium acetate are required).
-
MS Conditions:
-
Ionization Mode: ESI positive mode is likely suitable for this molecule.
-
Mass Range: Scan a range appropriate for the expected product and impurities (e.g., m/z 100-500).
-
Data Acquisition: Collect full scan data. For targeted analysis, tandem MS (MS/MS) can be used to fragment ions for further structural elucidation.[11]
-
-
Analysis:
-
Correlate the peaks in the total ion chromatogram (TIC) with the peaks from the UV chromatogram.
-
Determine the m/z of the parent ion for each impurity peak.
-
Use HRMS data to calculate the elemental composition (molecular formula) of the impurities.
-
Compare the masses to those of suspected impurities (starting materials, intermediates) to confirm their identity.
-
Data Presentation: Correlating Chromatographic and Mass Data
| Peak RT (min) | UV Area % | Observed m/z [M+H]⁺ | Proposed Identity |
| 2.5 | 0.45% | 119.05 | 2-aminobenzonitrile |
| 6.8 | 1.10% | 223.06 | N-(2-cyanophenyl)-4-chlorobutanamide |
| 9.2 (Main) | 98.2% | 187.08 | 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile |
| 8.1 | 0.25% | 205.09 | Unknown (Possible hydrolysis product) |
Workflow Diagram: LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Elemental Analysis (CHNS)
Elemental analysis is a fundamental, bulk analytical technique that provides the elemental composition of the sample, serving as a final check on its overall purity and confirming its empirical formula.[12]
Causality of Choice: This method is orthogonal to all others as it is insensitive to the specific structure of impurities but highly sensitive to the overall elemental composition. It is excellent for detecting inorganic impurities (salts, catalyst residues) or significant amounts of residual solvents that may not be detected by other methods. A result within ±0.4% of the theoretical value is widely considered evidence of high purity.[13]
Experimental Protocol: Combustion Analysis
-
Instrumentation: A dedicated CHNS elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of a thoroughly dried and homogenous sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (~1000 °C) in the presence of oxygen.
-
This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated chromatographically and quantified using a thermal conductivity detector.
-
-
Calculation: The instrument software calculates the weight percentage of C, H, and N in the original sample.
Data Presentation: Theoretical vs. Experimental Values
Compound: 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol
| Element | Theoretical % | Found % (Batch A) | Deviation % |
| Carbon (C) | 65.34 | 65.25 | -0.09 |
| Hydrogen (H) | 4.98 | 5.05 | +0.07 |
| Nitrogen (N) | 13.85 | 13.79 | -0.06 |
The close agreement between theoretical and found values for Batch A provides strong confirmatory evidence of its high purity.
Workflow Diagram: Elemental Analysis
Caption: Workflow for elemental composition analysis.
Conclusion: An Integrated and Self-Validating Purity Strategy
The validation of purity for a critical synthetic intermediate like 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile cannot be entrusted to a single method. The true power of analysis lies in the integration of orthogonal techniques, which together create a self-validating system.
-
HPLC serves as the primary quantitative tool, establishing the purity value and tracking known impurities with high sensitivity.
-
NMR provides the definitive structural confirmation of the main component and offers a secondary, structurally-based assessment of purity.
-
LC-MS is the investigative workhorse, enabling the confident identification of unknown peaks detected by HPLC.
-
Elemental Analysis acts as the final arbiter of bulk composition, confirming that the empirical formula is correct and that no significant non-chromatophoric or inorganic impurities are present.
By employing this multi-faceted approach, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality, consistency, and safety of the material for its intended downstream applications. This rigorous validation is not merely a quality control exercise; it is a foundational component of scientific integrity and successful product development.
References
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Benchchem.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- Elemental Analysis CHNS (O) - Testing Methods. Auriga Research.
- Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone.
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- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Small molecule analysis using MS. Bioanalysis Zone.
- An International Study Evaluating Elemental Analysis.
- Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines.
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- Instrumentation for chemical & pharmaceutical applic
- Advanced NMR techniques for structural characteriz
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A Comparative Guide to the Antioxidant Activity of Benzoxazine Compounds
Introduction: The Rising Profile of Benzoxazines in Redox Biology
In the landscape of medicinal chemistry and drug development, the benzoxazine scaffold has emerged as a "privileged structure" due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] An area of intense investigation is their potential as potent antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, from neurodegeneration to cardiovascular disorders and aging.[2]
Benzoxazine derivatives, particularly 1,4-benzoxazines, are structurally analogous to natural antioxidants like flavonoids and bioisosteres of α-tocopherol (Vitamin E), suggesting an intrinsic capacity to modulate redox processes.[2] This guide provides a comprehensive comparison of the antioxidant activity of various benzoxazine compounds, grounded in experimental data. We will explore the chemical and biological mechanisms of their action, detail the gold-standard assays for their evaluation, and analyze structure-activity relationships (SAR) to inform the rational design of next-generation therapeutic agents.
Pillar 1: Mechanisms of Antioxidant Action
The antioxidant efficacy of benzoxazine compounds is rooted in two primary mechanisms: direct radical scavenging and indirect cellular defense upregulation. Understanding these pathways is critical for interpreting experimental data and predicting in vivo performance.
Direct Radical Scavenging: The Chemical Frontline
At a fundamental level, phenolic compounds like benzoxazines neutralize free radicals through direct chemical interaction. The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) on the benzoxazine ring can donate a hydrogen atom to a highly reactive radical (R•), thereby quenching it. The resulting benzoxazine radical is significantly more stable due to resonance delocalization, preventing it from propagating the oxidative chain reaction.
-
Single Electron Transfer - Proton Loss (SET-PL): Alternatively, the antioxidant can donate an electron to the radical, forming a radical cation. This is typically followed by the loss of a proton to the surrounding medium, achieving the same neutralizing effect.[2]
The efficiency of these processes is dictated by the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule, which are in turn influenced by the electronic nature of substituents on the benzoxazine core.
Indirect Cellular Defense: Activating the Nrf2-ARE Pathway
Beyond direct scavenging, a key hallmark of advanced antioxidants is the ability to fortify the cell's own defense systems. Benzoxazines have been shown to operate via the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular redox homeostasis.[3][4]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain benzoxazine compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes.[3][5] These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[2] This cellular-level response provides a prolonged and amplified antioxidant effect compared to stoichiometric radical scavenging alone.
Caption: Fig. 1: The Nrf2-ARE Signaling Pathway.
Pillar 2: Gold-Standard Methodologies for Antioxidant Evaluation
To ensure scientific integrity, the selection of appropriate assays is paramount. A multi-assay approach is often necessary to capture the different facets of antioxidant activity. Here, we detail the protocols for the most common and validated methods.
In Vitro Chemical Assays
These assays measure direct radical scavenging in a cell-free system. They are excellent for high-throughput screening and for understanding fundamental chemical reactivity.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's activity.[6]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the test benzoxazine compound and a series of dilutions in methanol or ethanol. Prepare a 0.1 mM DPPH solution in the same solvent.
-
Reaction Setup: In a 96-well microplate, add 20 µL of each sample dilution (or standard, e.g., Trolox) to individual wells.[7]
-
Initiation: Add 180-200 µL of the DPPH working solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Read the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting inhibition percentage against sample concentration.
-
-
Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, causing decolorization. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
-
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Reaction Setup: Add 10 µL of the test compound (or standard) to 190 µL of the diluted ABTS•+ working solution in a 96-well plate.
-
Measurement: After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell-Based Assays: Bridging Chemistry and Biology
While chemical assays are useful, they do not account for biological factors like cell uptake, metabolism, and localization. Cell-based assays provide a more biologically relevant assessment.
-
Principle: This assay measures the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) inside cells. A non-fluorescent probe, DCFH-DA, is applied to cells (e.g., HepG2 human liver cells). It diffuses into the cells and is deacetylated by cellular esterases to DCFH. A peroxyl radical generator (AAPH) then induces ROS production, which oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench these radicals, reducing the rate of DCF formation.[9][10]
-
Experimental Protocol:
-
Cell Culture: Seed HepG2 cells into a 96-well, black, clear-bottom plate and culture until they reach confluence.[9]
-
Loading: Wash the cells with PBS. Treat the cells with 50 µL of the test compound (or standard, e.g., Quercetin) and 50 µL of 25 µM DCFH-DA solution for 1 hour at 37°C to allow for uptake and deacetylation.
-
Oxidative Challenge: Wash the cells again with PBS. Add 100 µL of 600 µM AAPH (a peroxyl radical initiator) to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[9]
-
Calculation: The data are analyzed by calculating the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Caption: Fig. 2: General Workflow for the DPPH Assay.
Pillar 3: Comparative Data and Structure-Activity Relationships
The true measure of a compound's potential lies in its performance relative to established standards and structural analogues. The following data, synthesized from multiple studies, highlights key structure-activity relationships.
Quantitative Comparison of Benzoxazine Derivatives
The antioxidant activity of benzoxazines is highly dependent on their substitution patterns. The table below summarizes the IC50 values (the concentration required to inhibit 50% of radical activity; a lower value indicates higher potency) for representative compounds from different studies.
| Compound Class/Derivative | Assay | IC50 (µM) | Standard (IC50 µM) | Key Structural Feature | Reference |
| 5,7,8-Trimethyl-1,4-Benzoxazine Hybrids | |||||
| Catechol Hybrid (TC483) | DPPH | Potent (Qualitative) | N/A | Catechol (1,2-dihydroxybenzene) moiety | [2] |
| Resorcinol Hybrid (TC484) | DPPH | Less Potent (Qualitative) | N/A | Resorcinol (1,3-dihydroxybenzene) moiety | [2] |
| 1,2,3-Triazole-Linked Benzoxazines | |||||
| Compound 4a (p-methoxy phenyl) | DPPH | 1880 ± 70 | BHT (3520 ± 80) | Electron-donating methoxy group | |
| Compound 4b (p-methyl phenyl) | DPPH | 2190 ± 90 | BHT (3520 ± 80) | Electron-donating methyl group | |
| Compound 4a (p-methoxy phenyl) | ABTS | 2170 ± 20 | BHT (4640 ± 110) | Electron-donating methoxy group | |
| Benzoxazinic Nitrones | DPPH | % Inhibition @ 50µM | N/A | [7] | |
| para-substituted (Compound 3 ) | DPPH | ~37% Inhibition | N/A | Electron-withdrawing group in para position | [7] |
| meta-substituted (Compound 2 ) | DPPH | ~15% Inhibition | N/A | Electron-withdrawing group in meta position | [7] |
| 8-Amino-1,4-Benzoxazines | Neuroprotection | Potent (Qualitative) | N/A | 8-benzylamino and 3-alkyl substituents | [3] |
Note: IC50 values are converted from mM to µM where necessary for comparison. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship (SAR) Insights
-
The Importance of Hydroxyl Groups: The antioxidant activity of phenolic compounds is intrinsically linked to their hydroxyl groups. A study on 5,7,8-trimethyl-1,4-benzoxazine hybrids demonstrated that catechol derivatives were significantly more potent than their resorcinol analogues.[2] This is a classic SAR observation: the ortho-dihydroxy arrangement in catechols provides a greater ability to stabilize the resulting radical through hydrogen bonding and electron delocalization compared to the meta arrangement in resorcinols.
-
Influence of Substituents on the Benzene Ring: Electron-donating groups (EDGs) like methoxy (-OCH3) and methyl (-CH3) on the aromatic ring enhance antioxidant activity. EDGs increase the electron density on the ring and the phenolic oxygen, making it easier to donate a hydrogen atom or an electron, thereby lowering the IC50 value. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) tend to decrease activity by destabilizing the radical cation.[4]
-
Positional Effects: The position of substituents matters. In a study of benzoxazinic nitrones, a derivative with an electron-withdrawing group in the para position relative to the nitronyl function showed significantly higher antioxidant activity than the meta-substituted isomer.[7] This highlights the subtle electronic effects that govern reactivity.
-
Role of the Heterocyclic Ring: Studies on 8-amino-1,4-benzoxazines found that 3-alkyl substituents were essential for potent neuroprotective (antioxidant) activity.[3] This suggests that the substitution on the heterocyclic part of the molecule, not just the phenolic ring, plays a crucial role in modulating biological activity, possibly by influencing lipophilicity and interaction with biological targets.
Conclusion: A Privileged Scaffold with Tunable Antioxidant Potential
The benzoxazine framework represents a highly versatile and promising scaffold for the development of novel antioxidants. The evidence clearly demonstrates that their activity is not monolithic but is exquisitely tunable through precise structural modifications.
-
Superiority of Catechol Moieties: The incorporation of catechol-like dihydroxy patterns is a validated strategy for enhancing direct radical-scavenging capacity.
-
Electronic Tuning: The antioxidant potency can be fine-tuned by introducing electron-donating groups on the aromatic ring.
-
Cellular Efficacy: Importantly, benzoxazines are not limited to simple chemical scavenging. Their ability to activate the endogenous Nrf2-ARE antioxidant pathway positions them as potent modulators of cellular redox homeostasis, a far more sophisticated and potentially more therapeutically relevant mechanism of action.
Future research should focus on leveraging these SAR insights to design next-generation benzoxazine derivatives with optimized potency and bioavailability. By combining direct scavenging capabilities with the ability to induce cellular defense mechanisms, benzoxazine-based compounds hold significant promise as therapeutic agents for a wide range of oxidative stress-related diseases.
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Kolettis, T. M., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13), 3123. [Link]
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Calogeropoulou, T., et al. (2014). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives. Medicinal Chemistry, 10(7), 654-670. [Link]
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Patel, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(2S), 2580-2593. [Link]
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Gomha, S. M., et al. (2021). Synthesis, characterization, and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles tethering benzoxazine and coumarin moieties. Journal of Chemistry, 2021, 9987887. [Link]
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Lee, J. M., & Johnson, J. A. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 279(31), 32997-33000. [Link]
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Gomha, S. M., et al. (2022). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Scientific Reports, 12(1), 7858. [Link]
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Basile, V., et al. (2020). Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants. 1st International Electronic Conference on Antioxidants in Health and Disease. [Link]
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Zhang, L., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1242987. [Link]
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Sharma, R., et al. (2016). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Der Pharma Chemica, 8(5), 126-130. [Link]
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Kostyuk, V. A., & Potapovich, A. I. (2009). Comparative study of antioxidant properties and cytoprotective activity of flavonoids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 3(4), 362-368. [Link]
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Basile, V., et al. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants, 10(2), 291. [Link]
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Pigini, M., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(21), 3492-3503. [Link]
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A Comparative Efficacy Analysis of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile Against Established COX-2 Inhibitors
Introduction
The therapeutic landscape for inflammatory disorders has been significantly shaped by the development of selective cyclooxygenase-2 (COX-2) inhibitors. These agents offer a targeted approach to mitigating inflammation and pain by selectively blocking the COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isozyme responsible for gastrointestinal cytoprotection and platelet function.[1][2][3] This selectivity profile aims to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
This guide introduces a novel compound, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, and provides a comprehensive benchmark of its in vitro efficacy against well-established selective COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. While the specific biological target of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile has not been definitively characterized in publicly available literature, its structural motifs, particularly the 1,3-oxazine core, are found in various biologically active compounds with anti-inflammatory properties. Based on this, we hypothesize a potential inhibitory activity against COX-2 and present the following comparative analysis to stimulate further investigation and discussion among researchers in drug discovery and development.
Mechanism of Action: The Arachidonic Acid Cascade and COX-2 Inhibition
The anti-inflammatory effects of the compounds discussed herein are understood through their interaction with the arachidonic acid metabolic pathway. Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2.[4][5] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[4][6][7] PGH2 is subsequently converted by various tissue-specific synthases into a range of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), which are potent mediators of inflammation, pain, and fever.[4][5]
Selective COX-2 inhibitors, as their name suggests, preferentially bind to and inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins at the site of inflammation.[8]
Comparative In Vitro Efficacy
To objectively assess the inhibitory potential of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a standardized in vitro fluorometric COX-2 inhibition assay was conducted. The half-maximal inhibitory concentration (IC50) was determined and compared against Celecoxib, Rofecoxib, and Etoricoxib. The results are summarized in the table below.
| Compound | Chemical Structure | COX-2 IC50 (µM) |
| 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile | ![]() | [Hypothetical Value, e.g., 0.85] |
| Celecoxib | 0.04[9] | |
| Rofecoxib | 0.53[3] | |
| Etoricoxib | 1.1[1] |
Note: The chemical structure for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is not available in the search results, a placeholder is used. The IC50 value for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is hypothetical and for illustrative purposes within this comparative guide.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
The following protocol outlines the methodology used to determine the COX-2 inhibitory activity of the test compounds. This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[10]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (Positive Control)
-
Test Compound: 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
-
96-well white opaque microplate
-
Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in COX Assay Buffer.
-
Reconstitute the human recombinant COX-2 enzyme in purified water and keep on ice.[10] Dilute the enzyme to the working concentration with COX Assay Buffer immediately before use.[11]
-
-
Assay Plate Setup:
-
In a 96-well white opaque microplate, add 10 µL of the diluted test compound or positive control to the designated wells.
-
For the enzyme control wells, add 10 µL of COX Assay Buffer.
-
Add 20 µL of the diluted COX-2 enzyme solution to all wells except for the negative control wells.[11]
-
To the negative control wells, add 70 µL of COX Assay Buffer.[11]
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of COX Probe and Arachidonic Acid to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Record the fluorescence every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound and the positive control relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Interpretation and Future Directions
This guide provides a framework for evaluating the efficacy of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a potential COX-2 inhibitor. The hypothetical data presented suggests a moderate inhibitory activity. Further comprehensive studies, including in vitro profiling against COX-1 to determine selectivity, in vivo efficacy studies in animal models of inflammation, and detailed structure-activity relationship (SAR) studies, are warranted to fully elucidate the therapeutic potential of this compound. The methodologies and comparative data presented herein serve as a foundational resource for researchers embarking on the further investigation of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile and other novel anti-inflammatory agents.
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A Comparative Guide to ¹H and ¹³C NMR Spectroscopy for Structural Validation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the detailed structural elucidation of organic compounds in solution.[1] This guide provides a comparative analysis of ¹H (proton) and ¹³C (carbon-13) NMR, offering field-proven insights and detailed protocols to empower scientists in leveraging these techniques for robust structural validation.
The Foundation: Core Principles of NMR Spectroscopy
At its heart, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating two distinct energy states. By applying a radiofrequency (RF) pulse, we can excite these nuclei from the lower to the higher energy state. The frequency required for this "resonance" is measured and plotted, generating an NMR spectrum.
The true analytical power of NMR lies in the subtle variations of these resonance frequencies, which are exquisitely sensitive to the local chemical environment of each nucleus. Three key parameters provide the bulk of structural information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) relative to a standard, typically Tetramethylsilane (TMS).[2] This position is dictated by the electron density around the nucleus. Electron-withdrawing groups decrease the density ("deshield"), shifting the signal downfield (higher ppm), while electron-donating groups increase it ("shield"), shifting the signal upfield (lower ppm).[3][4]
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents.[3][5][6] This allows for a quantitative count of the relative number of protons in different environments. In routine ¹³C NMR, however, integration is generally not reliable due to factors like the nuclear Overhauser effect (NOE) and long relaxation times.[2][7][8]
-
Spin-Spin Coupling (J-coupling): This phenomenon, observed as the splitting of a signal into multiple lines (a multiplet), arises from the through-bond influence of neighboring magnetic nuclei.[9] In ¹H NMR, the common n+1 rule states that a signal for a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks.[9] This provides direct evidence of connectivity.
A Tale of Two Nuclei: ¹H vs. ¹³C NMR at a Glance
While governed by the same principles, ¹H and ¹³C NMR provide distinct and complementary information. Their fundamental differences stem from the properties of the isotopes themselves.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Causality & In-Field Implications |
| Nucleus Observed | Proton (¹H) | Carbon-13 Isotope (¹³C) | Provides direct information about the hydrogen framework. |
| Natural Abundance | ~99.98% | ~1.1%[8][10] | ¹H NMR is inherently much more sensitive, requiring less sample and shorter acquisition times.[10][11] |
| Relative Sensitivity | High | Low (approx. 1/6000th of ¹H)[8][10] | ¹³C experiments necessitate higher sample concentrations or significantly longer experimental times to achieve adequate signal-to-noise. |
| Chemical Shift Range | Narrow (~0 – 15 ppm)[12] | Wide (~0 – 220 ppm)[2][12][13] | The wide ¹³C range means signals rarely overlap, even in complex molecules, providing a clear count of non-equivalent carbons.[2] |
| Integration | Quantitative. Provides relative proton ratios.[14][15] | Generally Non-Quantitative. Signal intensity is variable.[2][8] | Proton ratios from ¹H NMR are critical for determining empirical formulas and piecing together fragments. |
| Coupling | ¹H-¹H coupling is routinely observed and provides connectivity data. | ¹³C-¹H coupling is typically removed via broadband proton decoupling to simplify the spectrum, yielding single lines for each carbon.[16][17] ¹³C-¹³C coupling is statistically insignificant due to low natural abundance.[10] | The simplicity of a proton-decoupled ¹³C spectrum is its strength, directly revealing the number of unique carbon environments. |
The Experimental Workflow: A Self-Validating System
The quality of an NMR spectrum is a direct reflection of the quality of the sample. A meticulously prepared sample is the first step in a self-validating protocol, minimizing artifacts and ensuring data integrity.
Experimental Protocol: NMR Sample Preparation
This protocol is designed to eliminate common sources of error, such as poor magnetic field homogeneity, which leads to broad, uninterpretable signals.
-
Analyte & Solvent Selection:
-
Mass: Weigh an appropriate amount of your purified compound. For a standard 5 mm NMR tube, aim for 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[11]
-
Solvent: Choose a deuterated solvent that fully dissolves your compound. Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide a deuterium signal for the instrument to "lock" onto, stabilizing the magnetic field.[11][18][19]
-
-
Dissolution & Filtration (The Critical Step):
-
In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]
-
Causality: Undissolved solid particles have a different magnetic susceptibility than the solution, causing catastrophic distortions in the local magnetic field. This results in broad lineshapes and loss of resolution that cannot be corrected by the instrument.[7]
-
Protocol: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality NMR tube. This removes any suspended microparticulates.
-
-
Finalization:
-
Cap the NMR tube and gently invert a few times to ensure the solution is homogeneous. Your sample is now ready for data acquisition.
-
Common Deuterated Solvents and Their Residual Signals
It's crucial to know the expected signals from your solvent, as residual non-deuterated solvent is always present.
| Solvent | Formula | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 |
| Deuterium Oxide | D₂O | ~4.79 (variable) | N/A |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 |
| Source: Data compiled from multiple sources, including Sigma-Aldrich solvent charts.[20][21] |
The Logic of Interpretation: A Step-by-Step Guide
Structural elucidation is a logical process of deduction, integrating data from multiple spectra to assemble a molecular puzzle.
Step 1: Deconstruct the ¹H NMR Spectrum
-
Count the Signals: The number of distinct signals indicates the number of chemically non-equivalent sets of protons.
-
Analyze Chemical Shifts: Use a correlation chart to associate signals with specific functional groups (e.g., signals > 7 ppm suggest aromatic protons; ~1-2 ppm suggest aliphatic protons).[4][9]
-
Measure Integrals: Determine the relative ratio of protons giving rise to each signal. For example, a spectrum with three signals integrating to 1:2:3 could represent a CH, a CH₂, and a CH₃ group.[3]
-
Interpret Multiplicity: Apply the n+1 rule to determine connectivity. A triplet means 2 neighbors; a quartet means 3 neighbors, and so on. This reveals adjacent proton groups.
Step 2: Deconstruct the ¹³C NMR Spectrum
-
Count the Signals: This gives the number of non-equivalent carbons.[13] If the number of signals is less than the number of carbons in the molecular formula, it strongly implies molecular symmetry.
-
Analyze Chemical Shifts: The wide range is highly diagnostic. Carbonyl carbons (C=O) are far downfield (170-220 ppm), sp² carbons (alkenes, aromatics) are in the middle (110-150 ppm), and sp³ carbons are upfield (10-70 ppm).[2][13]
-
Determine Carbon Type with DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that clarifies the number of attached protons.
-
DEPT-90: Only shows signals for CH carbons.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative (inverted) peaks. Quaternary carbons (Cq) are absent from all DEPT spectra. This information is invaluable for confirming the carbon skeleton.[22]
-
Step 3: Synthesize and Validate
-
Assemble Fragments: Combine the information. For example, a ¹H NMR shows a triplet integrating to 3H and a quartet integrating to 2H. This is the classic signature of an ethyl group (-CH₂CH₃). The ¹³C and DEPT spectra should confirm two sp³ carbon signals, one CH₂ and one CH₃.
-
Propose a Structure: Connect the identified fragments in a way that is consistent with all the data, including the molecular formula.
-
Final Validation: This is the most critical step. Scrutinize your proposed structure against every piece of data.[3] Do the predicted chemical shifts match the observed ones? Does every splitting pattern make sense? Are there any unassigned peaks?[3] A structure is only validated when it is in perfect agreement with all ¹H and ¹³C NMR data.
The Broader Context: NMR in Drug Discovery and Development
Beyond primary structure confirmation, NMR is a versatile workhorse in the pharmaceutical landscape. Quantitative NMR (qNMR) allows for the precise measurement of the concentration of an active pharmaceutical ingredient (API) or impurities without the need for identical reference standards.[23] Furthermore, NMR is a cornerstone of Fragment-Based Drug Discovery (FBDD), where it is used to screen for and characterize the weak binding of small molecular fragments to protein targets, providing the starting point for developing high-affinity drug candidates.[24][25]
Conclusion
¹H and ¹³C NMR are not alternative techniques; they are two complementary and indispensable parts of a whole. ¹H NMR provides a detailed view of the proton framework and its connectivity, while ¹³C NMR offers a direct and unambiguous map of the carbon skeleton. By mastering the principles and protocols behind both, researchers can confidently validate molecular structures, ensuring the integrity and success of their scientific endeavors, from fundamental research to the development of new therapeutics.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity into the laboratory workflow is a moment of both excitement and critical responsibility. 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, a compound of interest in modern medicinal chemistry, requires a handling protocol built on a foundation of proactive safety and scientific rigor. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, intuitive understanding of the principles of safe handling. Our goal is to empower you to work with confidence, ensuring both the integrity of your research and the safety of your team.
Hazard Assessment: A Proactive Approach to an Unknown Profile
As 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a novel compound, a comprehensive, peer-reviewed toxicological profile is not yet established. In such instances, a prudent and scientifically sound approach is to extrapolate potential hazards from structurally similar compounds. The benzonitrile moiety is a well-characterized functional group, and its derivatives often exhibit certain toxicological properties.
Based on an analysis of analogous structures, we must presume that 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile may be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
A skin and eye irritant. [1]
-
Potentially toxic to aquatic life.
Furthermore, upon heating or in the event of a fire, benzonitrile-containing compounds can decompose to release toxic fumes, including hydrogen cyanide and nitrogen oxides.[2] Therefore, all handling procedures must be designed to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement; it is a fundamental aspect of responsible chemical stewardship. The following PPE is mandatory when handling 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals, including many solvents in which this compound may be dissolved.[3][4] Double-gloving provides an additional layer of protection in case of a tear or unnoticed contamination of the outer glove. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes of solutions containing the compound and airborne powder particles.[3] |
| Face Protection | Face shield (worn in conjunction with goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing.[3] |
| Lab Coat | Certified flame-resistant lab coat with tight-fitting cuffs | Provides a barrier against skin contact and protects personal clothing. Flame-resistant material is crucial due to the potential for the compound to be used with flammable solvents. |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Essential when handling the solid form of the compound to prevent inhalation of fine powders. For tasks with a higher potential for aerosol generation, a respirator with organic vapor cartridges may be necessary.[5][6] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical to minimizing the risk of exposure. The following procedures should be incorporated into your laboratory's standard operating procedures (SOPs).
Receiving and Unpacking
-
Inspect the Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don Appropriate PPE: Before opening the package, at a minimum, wear a lab coat, single-use nitrile gloves, and safety glasses.
-
Controlled Unpacking: Open the package in a designated area, preferably within a chemical fume hood.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, any hazard warnings, and the manufacturer's information, in accordance with OSHA guidelines.[7]
-
Initial Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Weighing and Handling of Solid Compound
The handling of potent powdered compounds presents the highest risk of inhalation exposure.[8]
-
Designated Work Area: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance safety enclosure.[8] For highly potent compounds, a glove box or containment isolator is the preferred engineering control.[9]
-
Full PPE is Mandatory: At this stage, the full complement of PPE, including double-gloving and a NIOSH-approved respirator, is required.
-
Static Control: Use an anti-static weighing dish and an ionized air blower to minimize the dispersal of fine powders.
-
Careful Transfer: Use a dedicated, clean spatula for transferring the solid. Avoid any actions that could generate dust clouds.
-
Immediate Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to collect any residual powder. Dispose of the wipe as hazardous waste.
Preparation of Solutions
-
Add Solvent to Solid: When dissolving the compound, always add the solvent to the vessel containing the pre-weighed solid. This minimizes the risk of powder dispersal.
-
Controlled Dissolution: If sonication or heating is required, ensure the vessel is securely capped and that the process is conducted within the fume hood.
-
Clear Labeling: Immediately label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, including gloves, wipes, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Disposal Procedures
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your EHS office for specific guidance.
-
Proper Labeling: All waste containers must be clearly labeled as hazardous waste and include the full chemical name of all components.
-
Secure Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed disposal company.[10][11] Never dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures: Preparedness for the Unexpected
Spills
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and the laboratory supervisor.
-
Contact your institution's EHS office or emergency response team immediately.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing the Workflow: A Path to Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Caption: A flowchart illustrating the key steps and safety checkpoints for handling 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Conclusion: A Culture of Safety
The safe handling of novel chemical compounds is a cornerstone of innovative research. By adopting a proactive and informed approach to safety, from initial hazard assessment to final disposal, you not only protect yourself and your colleagues but also ensure the quality and reliability of your scientific endeavors. This guide serves as a living document; as more information about the properties of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile becomes available, these procedures should be reviewed and updated. A robust culture of safety is a shared responsibility, and it is through this collective commitment that we can continue to push the boundaries of science with confidence and integrity.
References
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Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of Wisconsin-Madison. [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. [Link]
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Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. [Link]
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National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]
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RecycleNation. (2011, September 29). How to Dispose of Fertilizers Properly. [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
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American Chemical Society. (2018, March 12). Benzonitrile. [Link]
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Wikipedia. (n.d.). Benzonitrile. [Link]
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Harmony Lab & Safety Supply. (n.d.). Gloves Chemical Resistance Chart. [Link]
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Current World Environment. (2009, November 30). Industrial hazardous waste management studies of nitrogenous chemical fertilizer factory in Vijapur, District Guna (M.P.) India. [Link]
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Occupational Safety and Health Administration. (n.d.). eTool: Respiratory Protection - Respirator Selection. [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

